3-Hydroxyisovaleryl-CoA
Description
Properties
Molecular Formula |
C26H44N7O18P3S |
|---|---|
Molecular Weight |
867.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-25(2,20(37)23(38)29-6-5-15(34)28-7-8-55-16(35)9-26(3,4)39)11-48-54(45,46)51-53(43,44)47-10-14-19(50-52(40,41)42)18(36)24(49-14)33-13-32-17-21(27)30-12-31-22(17)33/h12-14,18-20,24,36-37,39H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
PEVZKILCBDEOBT-CITAKDKDSA-N |
Isomeric SMILES |
CC(C)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 3-Hydroxyisovaleryl-CoA in Leucine Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The catabolism of the essential branched-chain amino acid leucine (B10760876) is a critical metabolic pathway, yielding key ketogenic intermediates. A central, albeit often transient, metabolite in an alternate branch of this pathway is 3-Hydroxyisovaleryl-CoA. While not on the primary catabolic route, its formation and subsequent metabolic fate are of significant interest, particularly in the context of inborn errors of metabolism and nutritional deficiencies. This technical guide provides an in-depth exploration of the role of this compound, the enzymes governing its metabolism, quantitative kinetic data, detailed experimental protocols for its study, and the signaling pathways that regulate this metabolic nexus.
Introduction to Leucine Catabolism
Leucine catabolism primarily occurs in the mitochondria of various tissues, most notably skeletal muscle. The initial steps involve transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. The main pathway then proceeds through a series of enzymatic reactions to ultimately produce acetyl-CoA and acetoacetate, both of which are ketogenic.[1]
A critical juncture in this pathway is the carboxylation of 3-methylcrotonyl-CoA. Under normal physiological conditions, this reaction is efficiently catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2] However, when MCC activity is compromised, an alternative metabolic route is engaged, leading to the formation of this compound.
The Formation and Metabolic Fate of this compound
The Canonical Pathway vs. the Alternate Shunt
The primary or canonical pathway of leucine breakdown involves the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA by MCC.[2][3] This is an ATP-dependent carboxylation reaction requiring biotin (B1667282) as a cofactor.[2]
However, in situations of impaired MCC function, such as in the genetic disorder 3-methylcrotonyl-CoA carboxylase deficiency or in cases of biotin deficiency, its substrate, 3-methylcrotonyl-CoA, accumulates.[4][5][6] This accumulation drives a shunt pathway where 3-methylcrotonyl-CoA is hydrated by the enzyme enoyl-CoA hydratase to form this compound.[4][5][6][7]
Detoxification and Subsequent Metabolism
The accumulation of acyl-CoA species like this compound can be detrimental to mitochondrial function, potentially leading to a toxic state by disrupting the ratio of esterified CoA to free CoA.[4][5][6][7][8] To mitigate this, the cell employs detoxification mechanisms. This compound can be hydrolyzed to release the free acid, 3-hydroxyisovaleric acid (3-HIA), or it can be conjugated with carnitine by carnitine acyltransferases to form 3-hydroxyisovaleryl-carnitine.[4][6][8] This carnitine conjugate is then transported out of the mitochondria and can be excreted in the urine, serving as a key biomarker for MCC deficiency.[6][9]
Enzymology and Kinetics
3-Methylcrotonyl-CoA Carboxylase (MCC)
MCC is a mitochondrial enzyme composed of α and β subunits.[10] It catalyzes the primary step that, when deficient, leads to the formation of this compound.
Enoyl-CoA Hydratase
This enzyme, also known as crotonase, is responsible for the hydration of 3-methylcrotonyl-CoA to this compound in the alternate pathway.[11] It is a highly efficient enzyme that plays a primary role in fatty acid beta-oxidation.[11][12]
Table 1: Quantitative Data for Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | Km | Vmax/Specific Activity | Reference |
| 3-Methylcrotonyl-CoA Carboxylase | Zea mays | 3-Methylcrotonyl-CoA | 11 µM | 200-600 nmol·min-1·mg-1 | [2] |
| 3-Methylcrotonyl-CoA Carboxylase | Zea mays | ATP | 20 µM | 200-600 nmol·min-1·mg-1 | [2] |
| 3-Methylcrotonyl-CoA Carboxylase | Zea mays | HCO3- | 0.8 mM | 200-600 nmol·min-1·mg-1 | [2] |
Note: Specific kinetic parameters for human MCC and for enoyl-CoA hydratase with 3-methylcrotonyl-CoA as a substrate are not well-documented in publicly available literature.
Experimental Protocols
The study of this compound and its metabolic context requires specific and sensitive methodologies.
Quantification of 3-Hydroxyisovaleryl-Carnitine by LC-MS/MS
As this compound is rapidly converted to its carnitine conjugate for transport and excretion, quantifying 3-hydroxyisovaleryl-carnitine in plasma or urine is a robust method for assessing flux through this pathway.
Objective: To quantify the concentration of 3-hydroxyisovaleryl-carnitine in a biological sample.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated D3-3HIA-carnitine).
-
Mix the sample with 900 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0) and vortex for 30 seconds.
-
-
Solid Phase Extraction (SPE):
-
Precondition an SPE cartridge with 1 mL of methanol (B129727), followed by equilibration with 1 mL of 10 mM ammonium acetate.
-
Load 800 µL of the sample mixture onto the cartridge.
-
Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer.
-
Elute the analyte twice with 1 mL of 2% formic acid in methanol.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform isocratic liquid chromatography using a C18 analytical column (e.g., 150 x 4.6 mm, 5 µm) at 30°C.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in methanol (e.g., 60:40 v/v) at a flow rate of 500 µL/min.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Construct a calibration curve by plotting the instrument response factor of known standards against their concentrations.
-
Use a linear regression to calculate the concentration of 3-hydroxyisovaleryl-carnitine in the samples based on the internal standard.
-
Radiochemical Assay for 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity
This assay measures the activity of MCC by quantifying the incorporation of radiolabeled bicarbonate into the product.
Objective: To determine the enzymatic activity of MCC in cell homogenates (e.g., fibroblasts).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction cocktail containing buffer (e.g., Tris-HCl), ATP, MgCl2, glutathione, and the substrate 3-methylcrotonyl-CoA.
-
Enzyme Preparation: Prepare crude homogenates from cultured fibroblasts.
-
Reaction Initiation:
-
Pre-incubate the cell homogenate at 37°C.
-
Start the reaction by adding the reaction mixture and radiolabeled 14C-bicarbonate.
-
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding perchloric acid. This also serves to remove unincorporated 14C-bicarbonate as 14CO2 gas.
-
Quantification:
-
Centrifuge the terminated reaction to pellet the protein.
-
Measure the radioactivity of the acid-non-volatile products in the supernatant using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radioactivity per unit time per amount of protein.
-
Visualization of Pathways and Workflows
Metabolic Pathway of Leucine Catabolism
Caption: Leucine catabolism showing the main pathway and the alternate shunt to this compound.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for quantifying 3-hydroxyisovaleryl-carnitine via LC-MS/MS.
Regulation of Leucine Catabolism: Signaling Pathways
Leucine itself is a potent signaling molecule, influencing major metabolic pathways that govern cell growth, mitochondrial biogenesis, and energy homeostasis.
mTORC1 Signaling
Leucine is a powerful activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[2][13] The activation of mTORC1 is primarily dependent on the intracellular availability of leucine, rather than its catabolic products.[2][14] This signaling cascade promotes anabolic processes, ensuring that cell growth is coupled with nutrient availability.
SIRT1 and PGC-1α Activation
Leucine supplementation has been shown to increase the expression and activity of SIRT1 (Sirtuin 1), a key metabolic sensor.[4][15] SIRT1, in turn, can deacetylate and activate the transcriptional coactivator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator-1-alpha).[3][4] This activation of the SIRT1/PGC-1α axis stimulates mitochondrial biogenesis and enhances fatty acid oxidation, thereby improving overall metabolic health.[4][5]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular signaling of amino acids towards mTORC1 activation in impaired human leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leucine supplementation increases SIRT1 expression and prevents mitochondrial dysfunction and metabolic disorders in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insight into synergistic activation of human 3-methylcrotonyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]
- 9. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 12. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
The Mitochondrial Crossroads: A Technical Guide to the Function of 3-Hydroxyisovaleryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleryl-CoA (3-HIA-CoA) is a pivotal intermediate in mitochondrial metabolism, primarily associated with the catabolism of the branched-chain amino acid leucine (B10760876). While typically a transient metabolite, its accumulation serves as a critical biomarker for certain inborn errors of metabolism and nutritional deficiencies, most notably biotin (B1667282) deficiency. This accumulation within the mitochondrial matrix can lead to significant cellular stress, including the disruption of the coenzyme A pool and subsequent mitochondrial dysfunction. This technical guide provides an in-depth exploration of the function of 3-HIA-CoA in mitochondria, detailing its metabolic context, the enzymatic reactions it participates in, and its role as a diagnostic marker. We present quantitative data, detailed experimental protocols, and visual representations of the relevant pathways to offer a comprehensive resource for researchers and professionals in the field of metabolic diseases and drug development.
Introduction
Within the intricate network of mitochondrial metabolism, the processing of amino acids is a fundamental process for energy production and cellular homeostasis. The catabolism of leucine, an essential branched-chain amino acid, generates key intermediates that fuel the tricarboxylic acid (TCA) cycle. However, impairments in this pathway can lead to the accumulation of potentially toxic metabolites. One such metabolite is this compound (3-HIA-CoA).
Under normal physiological conditions, 3-HIA-CoA is a minor player in leucine degradation. Its significance emerges when the canonical pathway is disrupted, particularly at the step catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). In such scenarios, an alternative metabolic route is activated, leading to the formation and accumulation of 3-HIA-CoA. This guide will illuminate the multifaceted role of 3-HIA-CoA in mitochondrial function and dysfunction.
The Metabolic Context of this compound in Mitochondria
Leucine Catabolism: The Main Highway
The breakdown of leucine occurs within the mitochondrial matrix. Following its transamination and oxidative decarboxylation, leucine is converted to isovaleryl-CoA. A series of enzymatic reactions further metabolize isovaleryl-CoA to acetoacetate (B1235776) and acetyl-CoA, which are ketogenic bodies that can be used for energy production. A critical enzyme in this pathway is 3-methylcrotonyl-CoA carboxylase (MCC), which converts 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.
The Alternative Pathway: Formation of this compound
When MCC activity is compromised, its substrate, 3-methylcrotonyl-CoA, accumulates in the mitochondria.[1] This buildup shunts 3-methylcrotonyl-CoA into an alternative metabolic pathway catalyzed by enoyl-CoA hydratase.[1] This enzyme hydrates 3-methylcrotonyl-CoA to form this compound.[1]
dot
Caption: Leucine catabolism and the formation of 3-HIA-CoA.
The Consequences of this compound Accumulation
The accumulation of 3-HIA-CoA within the mitochondria is not benign. It can lead to a state of mitochondrial stress through several mechanisms:
-
Disruption of the CoA Pool: Acyl-CoA molecules are essential for numerous metabolic reactions. The sequestration of coenzyme A into 3-HIA-CoA disrupts the crucial ratio of free CoA to acyl-CoAs, which can impair other CoA-dependent pathways, such as the TCA cycle and fatty acid oxidation.[1][2]
-
Mitochondrial Toxicity: High concentrations of 3-HIA-CoA and its derivatives are believed to be toxic to mitochondria, although the precise mechanisms are still under investigation.[1][2] This toxicity may contribute to the clinical manifestations observed in conditions associated with its accumulation.
To mitigate this toxicity, mitochondria have evolved detoxification pathways.
Detoxification of this compound
There are two primary mechanisms for the detoxification and removal of excess 3-HIA-CoA from the mitochondria:
-
Deacylation to 3-Hydroxyisovaleric Acid (3-HIA): 3-HIA-CoA can be hydrolyzed to release free 3-hydroxyisovaleric acid (3-HIA) and coenzyme A. 3-HIA can then be transported out of the mitochondria and excreted in the urine.[2]
-
Formation of 3-Hydroxyisovaleryl-Carnitine: The 3-hydroxyisovaleryl moiety can be transferred from CoA to carnitine, a reaction likely catalyzed by carnitine acetyltransferase (CrAT).[1][2] The resulting 3-hydroxyisovaleryl-carnitine is then exported from the mitochondrial matrix via the carnitine-acylcarnitine translocase.[1][2]
dot
Caption: Detoxification of this compound.
Clinical Significance of this compound and its Derivatives
The measurement of 3-HIA and 3-hydroxyisovaleryl-carnitine in urine and plasma, respectively, is a valuable diagnostic tool for several conditions:
Biotin Deficiency
Biotin is an essential cofactor for five carboxylases in humans, including MCC. A deficiency in biotin, whether nutritional or due to genetic defects in biotin metabolism, leads to reduced MCC activity and a subsequent increase in the urinary excretion of 3-HIA and plasma levels of 3-hydroxyisovaleryl-carnitine.[2][3][4][5] These metabolites are considered early and sensitive biomarkers of marginal biotin deficiency.[2][3]
Inborn Errors of Metabolism
-
3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency: This is an autosomal recessive disorder caused by mutations in the genes encoding the alpha or beta subunits of MCC. It is one of the most common organic acidurias detected by newborn screening. The biochemical hallmark is a significant elevation of 3-HIA and 3-hydroxyisovaleryl-carnitine.
-
3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This is a rare autosomal recessive disorder that affects both leucine catabolism and ketogenesis. A deficiency in HMG-CoA lyase leads to the accumulation of upstream metabolites, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid in the urine.[6][7]
Quantitative Data
The following tables summarize the quantitative data on the levels of 3-HIA and 3-hydroxyisovaleryl-carnitine in various physiological and pathological states.
Table 1: Plasma 3-Hydroxyisovaleryl-Carnitine Concentrations in Adults with Experimentally Induced Biotin Deficiency
| Study Day | Mean Plasma 3-HIA-Carnitine (μmol/L) | Fold Increase from Day 0 |
| 0 | ~0.04 | 1.0 |
| 28 | ~0.12 | ~3.0 |
Data adapted from a study with three healthy adults on a biotin-deficient diet for 28 days.[8][9][10]
Table 2: Urinary 3-Hydroxyisovaleric Acid Excretion in Adults with Experimentally Induced Biotin Deficiency
| Condition | Mean Urinary 3-HIA (mmol/mol creatinine) | Fold Increase from Baseline |
| Baseline | 8.5 ± 3.2 | 1.0 |
| Biotin Deficiency | ~25.5 | ~3.0 |
Data adapted from a study of eight healthy adults.[4]
Table 3: Reference Ranges for Urinary 3-Hydroxyisovaleric Acid
| Analyte | Optimal Range (mmol/mol creatinine) |
| 3-Hydroxyisovaleric Acid | 0 - 29 |
Reference range from a clinical laboratory.[7]
Experimental Protocols
Quantification of 3-Hydroxyisovaleryl-Carnitine in Plasma by LC-MS/MS
This method allows for the sensitive and specific measurement of 3-hydroxyisovaleryl-carnitine in plasma samples.
Sample Preparation: [8]
-
To 100 μL of plasma, add an internal standard (e.g., D3-3-hydroxyisovaleryl-carnitine).
-
Dilute the sample with 900 μL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.0).
-
Apply the diluted sample to a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Strata X-CW).
-
Wash the cartridge with 1 mL of 10 mM ammonium acetate buffer.
-
Elute the analyte with two 1 mL aliquots of 2% formic acid in methanol.
-
Dry the eluate under a stream of nitrogen at 70°C.
-
Reconstitute the residue in 100 μL of a 25:75 methanol/water (v/v) mixture.
LC-MS/MS Conditions: [8]
-
LC Column: Agilent Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm)
-
Column Temperature: 30°C
-
Mobile Phase: Isocratic elution with 60:40 (v/v) of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in methanol.
-
Flow Rate: 500 μL/min
-
Mass Spectrometry: Tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
dot
Caption: Workflow for LC-MS/MS analysis of 3-HIA-Carnitine.
Assay for 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity in Lymphocytes
This radiochemical assay measures the activity of MCC in isolated lymphocytes.
Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into 3-methylcrotonyl-CoA to form [¹⁴C]-3-methylglutaconyl-CoA.
Procedure Outline:
-
Isolate lymphocytes from whole blood using density gradient centrifugation.
-
Lyse the cells to release mitochondrial enzymes.
-
Incubate the cell lysate with a reaction mixture containing:
-
3-methylcrotonyl-CoA (substrate)
-
ATP and Mg²⁺ (cofactors)
-
NaH¹⁴CO₃ (radiolabeled substrate)
-
-
Stop the reaction after a defined incubation period.
-
Separate the radiolabeled product from the unreacted radiolabeled substrate.
-
Quantify the radioactivity of the product using liquid scintillation counting.
-
Calculate enzyme activity relative to the protein concentration of the lysate.
Note: This is a generalized protocol. Specific concentrations of substrates and cofactors, as well as incubation times and temperatures, should be optimized for each laboratory.[11]
Mitochondrial Stress Signaling and this compound
While direct signaling pathways initiated by 3-HIA-CoA are not yet fully elucidated, the disruption of the mitochondrial CoA pool is a known trigger of mitochondrial stress responses. The accumulation of acyl-CoAs can lead to an imbalance in the acetyl-CoA/CoA ratio, which can impact protein acetylation, a key post-translational modification involved in regulating mitochondrial function.
Furthermore, a persistent state of mitochondrial dysfunction can activate broader cellular stress responses, such as the mitochondrial unfolded protein response (UPRmt). The UPRmt is a signaling pathway that communicates mitochondrial stress to the nucleus, leading to the transcriptional upregulation of mitochondrial chaperones and proteases to restore proteostasis.[12][13][14][15] The link between 3-HIA-CoA accumulation and the specific activation of UPRmt components warrants further investigation.
dot
Caption: Potential link between 3-HIA-CoA and mitochondrial stress.
Conclusion and Future Directions
This compound stands at a critical juncture in mitochondrial metabolism, serving as a sensitive indicator of metabolic distress. Its accumulation, stemming from impaired leucine catabolism, not only provides a diagnostic window into specific genetic and nutritional disorders but also highlights a potential mechanism of mitochondrial toxicity. The detoxification pathways leading to the formation of 3-HIA and 3-hydroxyisovaleryl-carnitine are crucial for maintaining mitochondrial homeostasis.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms of 3-HIA-CoA-induced mitochondrial toxicity.
-
Investigating the direct impact of 3-HIA-CoA accumulation on specific mitochondrial stress signaling pathways.
-
Exploring therapeutic strategies to mitigate the consequences of 3-HIA-CoA accumulation in relevant disease states.
A deeper understanding of the biology of 3-HIA-CoA will undoubtedly pave the way for improved diagnostic and therapeutic approaches for a range of metabolic disorders.
References
- 1. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 7. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rchsd.org [rchsd.org]
- 12. The mitochondrial unfolded protein response: Signaling from the powerhouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mitochondrial unfolded protein response (UPRmt): what we know thus far [frontiersin.org]
- 14. The mitochondrial unfolded protein response - synchronizing genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Hydroxyisovaleryl-CoA in Biotin Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282), also known as vitamin B7, is an essential water-soluble vitamin that acts as a crucial cofactor for five mammalian carboxylase enzymes. These enzymes play a vital role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids. A deficiency in biotin, though rare, can lead to serious neurological and dermatological issues. The accurate and early detection of biotin deficiency is therefore critical for timely intervention. This technical guide provides an in-depth exploration of the metabolic pathway linking 3-Hydroxyisovaleryl-CoA to biotin deficiency and details the experimental protocols for its measurement, serving as a key biomarker.
Biotin is a cofactor for several critical metabolic enzymes, including propionyl-CoA carboxylase (PCC), pyruvate (B1213749) carboxylase, acetyl-CoA carboxylase isoforms, and 3-methylcrotonyl-CoA carboxylase (MCC).[1][2][3][4] MCC is a biotin-dependent enzyme essential for the catabolism of the branched-chain amino acid leucine (B10760876).[5][6][7]
The Biotin Deficiency Pathway and this compound
In a state of biotin deficiency, the activity of biotin-dependent enzymes is impaired.[8] Reduced activity of 3-methylcrotonyl-CoA carboxylase (MCC) disrupts the normal breakdown of leucine.[5][6] This impairment leads to an accumulation of the enzyme's substrate, 3-methylcrotonyl-CoA.[9] The excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic pathway, where it is converted to this compound by the enzyme enoyl-CoA hydratase.[9]
This compound can then be further metabolized through two primary routes. It can be hydrolyzed to its free acid form, 3-hydroxyisovaleric acid (3-HIA), or it can be conjugated with carnitine by carnitine acetyltransferase to form 3-hydroxyisovaleryl carnitine (3HIA-carnitine).[10] Both 3-HIA and 3HIA-carnitine are subsequently excreted in the urine.[5][11] Consequently, elevated levels of urinary 3-HIA and plasma and urinary 3HIA-carnitine serve as sensitive and early biomarkers for marginal biotin deficiency.[1][2][4][5][11]
Quantitative Data on Biomarkers of Biotin Deficiency
The following tables summarize quantitative data on the key biomarkers of biotin deficiency from studies involving experimentally induced marginal biotin deficiency in healthy adults.
Table 1: Urinary 3-Hydroxyisovaleric Acid (3-HIA) in Biotin Deficiency
| Study Population | Condition | Mean Urinary 3-HIA Excretion (mmol/mol creatinine) | Fold Increase | Reference |
| 8 healthy adults | Biotin Sufficient (Day 0) | 8.5 ± 3.2 | - | [2] |
| 8 healthy adults | Biotin Deficient (Day 28) | ~25.5 | ~3-fold | [2] |
| 16 healthy adults | Biotin Sufficient | Not specified | - | [12] |
| 16 healthy adults | Biotin Deficient | ~2 times higher than sufficient group | ~2-fold | [12] |
| 7 healthy adults | Biotin Sufficient (Day 0) | ~5 | - | [5] |
| 7 healthy adults | Biotin Deficient (Day 28) | ~15 | ~3-fold | [5] |
Table 2: Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-Carnitine) in Biotin Deficiency
| Study Population | Condition | Mean Plasma 3HIA-Carnitine Concentration (µmol/L) | Fold Increase | Reference |
| 3 healthy adults | Biotin Sufficient (Day 0) | Not specified | - | [1][3][13] |
| 3 healthy adults | Biotin Deficient (Day 28) | Not specified | ~3-fold | [1][3][13] |
| 10 healthy adults | Biotin Sufficient (Day 0) | 0.002 - 0.008 (range) | - | [4][10] |
| 10 healthy adults | Biotin Deficient (Day 14) | 7 of 10 subjects above normal range | - | [4] |
| 10 healthy adults | Biotin Deficient (Day 28) | 9 of 10 subjects above normal range | - | [4] |
Table 3: Urinary 3-Hydroxyisovaleryl Carnitine (3HIA-Carnitine) in Biotin Deficiency
| Study Population | Condition | Mean Urinary 3HIA-Carnitine Excretion | Fold Increase | Reference |
| 7 healthy adults | Biotin Sufficient (Day 0) | Not specified | - | [5] |
| 7 healthy adults | Biotin Deficient (Day 14) | >2-fold increase | >2-fold | [5][6] |
| 10 healthy adults | Biotin Sufficient (Day 0) | Not specified | - | [11] |
| 10 healthy adults | Biotin Deficient (Day 28) | Significant increase | - | [11] |
Experimental Protocols
Detailed methodologies for the quantification of 3-HIA and 3HIA-carnitine are crucial for accurate assessment of biotin status. The following sections provide an overview of the key experimental protocols.
Measurement of Urinary 3-Hydroxyisovaleric Acid (3-HIA) by UPLC-MS/MS
This method offers a simplified and sensitive approach for the quantification of urinary 3-HIA.[2][14]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To sediment precipitates, warm samples in a 60°C water bath for 30 minutes, cool to room temperature, and then centrifuge at 3000 x g for 10 minutes.[15]
-
Dilute the supernatant fourfold with deionized water (e.g., 25 µL of urine with 75 µL of water).[2]
-
Add an internal standard (IS), such as [2H8]-3HIA, to a final concentration of 25 µM.[2]
2. UPLC-MS/MS Analysis:
-
Chromatography System: Waters Acquity UPLC system or equivalent.[2]
-
Column: Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent, maintained at 55°C.[2]
-
Mobile Phases: 0.01% formic acid in water (A) and methanol (B129727) (B).[2]
-
Gradient Elution:
-
Initial: 0% B for 1 min.
-
Linear gradient to 100% B over 2 min.
-
Return to 0% B over 0.2 min.
-
Re-equilibrate for 0.8 min.[2]
-
-
Flow Rate: 400 µL/min.[2]
-
Injection Volume: 1 µL.[2]
-
Mass Spectrometry: Tandem mass spectrometer (e.g., TSQ Quantum) with electrospray ionization (ESI) in negative ion mode.
-
Monitoring: Use selected reaction monitoring (SRM) for 3-HIA and the internal standard.
3. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.[2]
-
Perform unweighted linear regression to determine the concentration of 3-HIA in the samples.[2]
-
Express the final concentration in mmol/mol of creatinine (B1669602) to account for variations in urine dilution.
Measurement of Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-Carnitine) by LC-MS/MS
This method is used for the accurate quantification of 3HIA-carnitine in plasma.[1][10]
1. Sample Preparation:
-
Use peripheral venous blood collected in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
A solid-phase extraction (SPE) step may be employed for sample cleanup, though some methods may not require it.
2. LC-MS/MS Analysis:
-
Chromatography System: Agilent Series 1200 quaternary liquid chromatography system or equivalent.[10]
-
Column: A suitable reversed-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phases: Typically a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Tandem mass spectrometer (e.g., Applied Biosystems API-4000 Q TRAP) with electrospray ionization (ESI) in positive ion mode.[10]
-
Internal Standard: A deuterated internal standard, such as D3-3HIA-carnitine, is used for accurate quantification.[10]
-
Monitoring: Utilize multiple reaction monitoring (MRM) for the specific transitions of 3HIA-carnitine and the internal standard.
3. Data Analysis and Quantification:
-
Generate a calibration curve using standards of known 3HIA-carnitine concentrations.
-
Calculate the concentration of 3HIA-carnitine in the plasma samples based on the peak area ratios relative to the internal standard.
-
Report the results in µmol/L.
Conclusion
The measurement of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine provides a sensitive and reliable means of assessing biotin status. The accumulation of these metabolites is a direct consequence of the impaired activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase in the leucine catabolism pathway. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals working in the fields of nutrition, metabolic disorders, and clinical diagnostics. The continued refinement of these analytical methods will further enhance our ability to detect and manage biotin deficiency, ultimately improving patient outcomes.
References
- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary excretion of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in marginally biotin-deficient humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In HepG2 Cells, Coexisting Carnitine Deficiency Masks Important Indicators of Marginal Biotin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of Urinary Excretion of 3-Hydroxyisovaleryl Carnitine by LC–MS/MS as an Indicator of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Discovery and Metabolic Significance of 3-Hydroxyisovaleryl-CoA: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleryl-Coenzyme A (3-HIVA-CoA) is a critical intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its discovery in the mid-20th century was a pivotal step in elucidating the intricate pathways of amino acid metabolism. This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of 3-HIVA-CoA. It details the foundational experiments that led to its identification, the enzymatic reactions governing its formation and subsequent conversion, and its role as a key biomarker in various metabolic disorders, including biotinidase deficiency and inborn errors of metabolism. This document consolidates historical research with contemporary understanding, presenting quantitative data in structured tables and illustrating metabolic and experimental workflows with detailed diagrams to serve as a valuable resource for researchers and professionals in the field.
Introduction
The study of intermediary metabolism has been a cornerstone of biochemistry, revealing the complex network of reactions that sustain life. Within this network, the breakdown of essential amino acids is a fundamental process for energy production and the synthesis of vital biomolecules. Leucine, an essential branched-chain amino acid, undergoes a multi-step catabolic pathway to yield acetyl-CoA and acetoacetate (B1235776). A key, yet often overlooked, intermediate in this pathway is 3-Hydroxyisovaleryl-CoA.
Initially identified in the 1950s through pioneering enzymatic studies, the significance of 3-HIVA-CoA has expanded beyond its role in normal metabolism. It has emerged as a crucial diagnostic marker for certain inborn errors of metabolism and nutritional deficiencies, most notably those affecting biotin-dependent carboxylases. This guide will delve into the historical context of its discovery, the key scientific contributions that defined its role, and the experimental methodologies that were instrumental in its characterization.
The Foundational Discovery of this compound
The discovery of this compound is intrinsically linked to the elucidation of the leucine catabolic pathway. The seminal work in this area was conducted by Bimal K. Bachhawat, William G. Robinson, and Minor J. Coon at the University of Michigan. Their research in the mid-1950s systematically unveiled the enzymatic steps involved in the breakdown of isovalerate, a precursor in the leucine degradation pathway.
In a landmark 1956 paper published in the Journal of Biological Chemistry, titled "Enzymatic Carboxylation of β-Hydroxyisovaleryl Coenzyme A," the authors provided the first definitive evidence for the existence and metabolic role of this intermediate, which they referred to as β-hydroxyisovaleryl coenzyme A.[1][2][3] This research followed their 1955 publication that detailed the enzymatic cleavage of the downstream product, β-hydroxy-β-methylglutaryl coenzyme A.[4]
Their work established that the conversion of isovaleryl-CoA to acetoacetate and acetyl-CoA was not a direct process, but involved a series of enzymatic reactions, including a key carboxylation step.
The Leucine Catabolic Pathway and the Role of this compound
The degradation of leucine is a mitochondrial process that can be summarized in several key enzymatic steps. The formation of this compound is a critical juncture in this pathway, particularly under conditions of impaired enzyme function.
The Canonical Pathway
-
Transamination of Leucine: Leucine is first transaminated to α-ketoisocaproate.
-
Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA.
-
Dehydrogenation: Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase to yield 3-methylcrotonyl-CoA.
-
Carboxylation: 3-Methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA.
-
Hydration and Cleavage: Subsequent reactions convert 3-methylglutaconyl-CoA to HMG-CoA, which is then cleaved to produce acetyl-CoA and acetoacetate.
The Alternative Pathway Leading to this compound
Under conditions where the activity of 3-methylcrotonyl-CoA carboxylase is compromised, such as in biotin (B1667282) deficiency or genetic defects in the enzyme, the substrate 3-methylcrotonyl-CoA accumulates . This accumulation shunts 3-methylcrotonyl-CoA into an alternative metabolic route. The enzyme enoyl-CoA hydratase hydrates 3-methylcrotonyl-CoA to form This compound .
This alternative pathway is a detoxification mechanism to prevent the buildup of toxic 3-methylcrotonyl-CoA. However, the accumulation of this compound and its downstream metabolites, such as 3-hydroxyisovaleric acid, serves as a sensitive biomarker for these metabolic disturbances.
Experimental Protocols from the Foundational Research
The pioneering work of Coon and his colleagues relied on classic biochemical techniques to isolate and characterize the enzymes and intermediates of the leucine metabolic pathway. The following sections describe the probable methodologies based on their publications and the techniques available at the time.
Preparation of Enzyme Extracts
Enzyme extracts were typically prepared from animal tissues, such as beef or pig heart mitochondria, which are rich in the enzymes of fatty acid and amino acid metabolism.
-
Tissue Homogenization: Freshly obtained heart muscle was minced and homogenized in a chilled buffer solution (e.g., potassium phosphate (B84403) buffer) to disrupt the cells and release the mitochondrial fraction.
-
Differential Centrifugation: The homogenate was subjected to a series of centrifugation steps at increasing speeds to isolate the mitochondria. The final mitochondrial pellet was resuspended in a suitable buffer.
-
Sonication or Lysis: The isolated mitochondria were then disrupted by sonication or osmotic lysis to release the soluble matrix enzymes.
-
Fractionation: The resulting extract was often subjected to further purification steps, such as ammonium (B1175870) sulfate (B86663) precipitation, to enrich for the enzymatic activities of interest.
Synthesis and Identification of Substrates
A significant challenge in this early research was the preparation of the CoA derivatives of the metabolic intermediates.
-
β-Methylcrotonyl-CoA: This substrate was likely synthesized chemically from its corresponding acid anhydride (B1165640) and Coenzyme A. The purity of the synthesized thioester would have been assessed by spectrophotometry and enzymatic assays.
-
β-Hydroxyisovaleryl-CoA: The identification of this intermediate was a key finding. It was likely produced in situ during enzymatic reactions and its presence inferred from the products of subsequent reactions. Its identity would have been confirmed by comparing its chromatographic behavior and reactivity with a chemically synthesized standard.
Enzyme Assays
The activity of the enzymes in the pathway was monitored using spectrophotometric assays.
-
Enoyl-CoA Hydratase Activity: The hydration of β-methylcrotonyl-CoA to β-hydroxyisovaleryl-CoA could be monitored by the decrease in absorbance at a specific wavelength corresponding to the double bond of the β-methylcrotonyl moiety.
-
Carboxylase Activity: The carboxylation of β-hydroxyisovaleryl-CoA was a more complex assay. It was likely a coupled assay where the product, HMG-CoA, was cleaved by HMG-CoA lyase to produce acetoacetate and acetyl-CoA. The formation of acetoacetate could then be measured colorimetrically or enzymatically.
Quantitative Data from Early Studies
While the original publications must be consulted for precise figures, the following table summarizes the types of quantitative data that would have been generated in these foundational studies.
| Parameter | Description | Expected Range of Values (Illustrative) |
| Enzyme Specific Activity | Units of enzyme activity per milligram of protein. This was a measure of enzyme purity. | 0.1 - 10 µmol/min/mg |
| Michaelis Constant (Km) | The substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). | 10⁻⁵ - 10⁻³ M |
| pH Optimum | The pH at which the enzyme exhibits maximum activity. | 7.5 - 8.5 |
| Substrate Specificity | The relative activity of the enzyme with different substrates. | High for primary substrate, low for others |
Clinical Significance and Modern Perspectives
The discovery of this compound and its place in the leucine catabolic pathway has had significant implications for clinical diagnostics. The measurement of 3-hydroxyisovaleric acid (the deacylated form of 3-HIVA-CoA) and its carnitine conjugate in urine and blood is now a standard method for diagnosing:
-
Biotinidase Deficiency: A genetic disorder where the recycling of biotin is impaired, leading to multiple carboxylase deficiencies, including 3-methylcrotonyl-CoA carboxylase.
-
Holocarboxylase Synthetase Deficiency: A disorder affecting the attachment of biotin to the carboxylase enzymes.
-
Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: A specific genetic defect in the MCC enzyme.
-
Nutritional Biotin Deficiency: Can occur due to inadequate dietary intake or malabsorption.
Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have allowed for the highly sensitive and specific quantification of 3-hydroxyisovaleric acid and its derivatives, making it an invaluable tool for newborn screening and the diagnosis of metabolic disorders.
Conclusion
The discovery of this compound by Coon and his colleagues was a testament to the power of classical enzymology in dissecting complex metabolic pathways. What began as a fundamental biochemical investigation has evolved into a critical component of modern clinical diagnostics. This in-depth guide has provided a historical and technical overview of this important molecule, from its initial identification to its current role as a biomarker. For researchers and professionals in drug development, a thorough understanding of the history and metabolic context of 3-HIVA-CoA is essential for interpreting metabolic data and developing therapeutic strategies for related disorders. The foundational work of the 1950s continues to provide the bedrock upon which our current understanding of amino acid metabolism is built.
References
- 1. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of… [ouci.dntb.gov.ua]
- 2. Rubber Biosynthesis in Latex of Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Bimal Kumar Bachhawat - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Biochemical Properties of 3-Hydroxyisovaleryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleryl-CoA is a pivotal intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). While its role in normal physiology is transient, its accumulation serves as a critical biomarker for certain inborn errors of metabolism and nutritional deficiencies, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency and biotin (B1667282) deficiency. An understanding of the biochemical properties of this compound is therefore essential for researchers and clinicians involved in the diagnosis and treatment of these conditions, as well as for professionals in drug development targeting metabolic pathways. This technical guide provides a comprehensive overview of the core biochemical aspects of this compound, including its chemical properties, metabolic context, and the methodologies used for its study.
Core Biochemical Properties
This compound, also known as 3-hydroxy-3-methylbutanoyl-CoA, is a thioester of coenzyme A. Its chemical structure and fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C26H44N7O18P3S | [1] |
| Molecular Weight | 867.7 g/mol | [1] |
| Synonyms | 3-hydroxy-3-methylbutanoyl-CoA, β-hydroxyisovaleryl-CoA | [1] |
| Cellular Localization | Mitochondria |
Metabolic Significance and Pathway
This compound is a key metabolite in the leucine degradation pathway. Under normal metabolic conditions, isovaleryl-CoA, derived from leucine, is dehydrogenated to 3-methylcrotonyl-CoA. The biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) then carboxylates 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[2]
However, in cases of 3-MCC deficiency or biotin deficiency (as biotin is a cofactor for 3-MCC), the activity of this enzyme is impaired. This leads to an accumulation of 3-methylcrotonyl-CoA in the mitochondria. The excess 3-methylcrotonyl-CoA is then shunted into an alternative pathway, where it is hydrated by enoyl-CoA hydratase to form this compound.[3][4]
The accumulation of this compound and other acyl-CoAs can be toxic to the cell, primarily by sequestering the available pool of free coenzyme A and disrupting the mitochondrial acyl-CoA/CoA ratio. To mitigate this toxicity, this compound is detoxified through two primary mechanisms:
-
Conversion to 3-hydroxyisovaleric acid: The CoA thioester is hydrolyzed, releasing the free acid, 3-hydroxyisovaleric acid, which can then be excreted in the urine.[2]
-
Formation of 3-hydroxyisovalerylcarnitine (B12287773): The 3-hydroxyisovaleryl moiety is transferred to carnitine by the enzyme carnitine acetyltransferase (CrAT). The resulting 3-hydroxyisovalerylcarnitine (C5OH) is then transported out of the mitochondria and can be detected in both plasma and urine.[3][5]
The elevated levels of 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine are hallmark diagnostic markers for 3-MCC deficiency and biotin deficiency.[6][7]
Quantitative Data
The accumulation of this compound and its derivatives is a key feature of 3-MCC and biotin deficiencies. While direct measurement of intramitochondrial this compound is technically challenging, the concentrations of its downstream metabolite, 3-hydroxyisovalerylcarnitine (C5OH), are routinely measured in clinical settings.
| Analyte | Condition | Fluid | Concentration Range (μmol/L) | Reference |
| 3-Hydroxyisovalerylcarnitine (C5OH) | Normal (Newborn Screening Cutoff) | Dried Blood Spot | < 0.73 | [6] |
| 3-Hydroxyisovalerylcarnitine (C5OH) | 3-MCC Deficiency (Newborn) | Dried Blood Spot | 0.84 - 15.1 | [6] |
Note: The provided concentration ranges for 3-MCC deficiency represent the levels observed in newborn screening and may vary depending on the severity of the enzyme deficiency and the individual's metabolic state.
Enzymatic Reactions
Two key enzymes are involved in the metabolism of the accumulating 3-methylcrotonyl-CoA to and from this compound:
1. Enoyl-CoA Hydratase (EC 4.2.1.17): This enzyme catalyzes the reversible hydration of α,β-unsaturated acyl-CoA thioesters. In the context of leucine metabolism disruption, it hydrates the double bond of 3-methylcrotonyl-CoA to form this compound.[8] The reaction is as follows:
3-Methylcrotonyl-CoA + H₂O ⇌ this compound
2. Carnitine Acetyltransferase (CrAT) (EC 2.3.1.7): This mitochondrial enzyme facilitates the reversible transfer of short- and medium-chain acyl groups from coenzyme A to carnitine. It plays a crucial role in buffering the acyl-CoA/CoA ratio and transporting acyl groups across the mitochondrial membrane. In the case of this compound accumulation, CrAT transfers the 3-hydroxyisovaleryl group to carnitine.[3] The reaction is:
This compound + L-Carnitine ⇌ 3-Hydroxyisovalerylcarnitine + Coenzyme A
Experimental Protocols
Extraction of Acyl-CoAs from Tissues
This protocol is adapted from methods for the extraction of short- and medium-chain acyl-CoAs from tissue samples for subsequent analysis by LC-MS/MS.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-cooled to -20°C
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Centrifuge capable of 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.
-
Transfer the frozen powder to a pre-weighed tube.
-
Add a 20-fold excess (v/w) of the pre-cooled acetonitrile/methanol/water extraction solution containing internal standards.
-
Homogenize the sample thoroughly using a tissue homogenizer, keeping the sample on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A for LC-MS/MS analysis) for analysis.
Quantification of 3-Hydroxyisovalerylcarnitine by LC-MS/MS
This is a generalized workflow for the quantification of acylcarnitines, including 3-hydroxyisovalerylcarnitine, from biological fluids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General LC-MS/MS Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic phase to elute acylcarnitines.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for 3-Hydroxyisovalerylcarnitine: The precursor ion (Q1) is the m/z of the protonated molecule, and the product ion (Q3) is a characteristic fragment (often m/z 85, corresponding to the carnitine backbone).
-
Enzymatic Assay for Carnitine Acetyltransferase (CrAT) Activity
This spectrophotometric assay measures the activity of CrAT by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
DTNB solution
-
Acetyl-CoA (substrate)
-
L-Carnitine (substrate)
-
Enzyme preparation (e.g., mitochondrial lysate or purified CrAT)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and acetyl-CoA in a cuvette.
-
Add the enzyme preparation to the reaction mixture and incubate to establish a baseline reading at 412 nm.
-
Initiate the reaction by adding L-carnitine.
-
Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of CoA production and thus the CrAT activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of the colored product (TNB).
Conclusion
This compound is a critical metabolite at the crossroads of normal and pathological leucine metabolism. Its accumulation, and the subsequent formation of 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine, provides a key diagnostic window into the functionality of the 3-MCC enzyme and biotin status. The analytical methods outlined in this guide are fundamental tools for researchers and clinicians in the field of inborn errors of metabolism. Further research into the specific kinetics of the enzymes that produce and consume this compound will enhance our understanding of the pathophysiology of these disorders and may open new avenues for therapeutic intervention.
References
- 1. This compound | C26H44N7O18P3S | CID 11966188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]
- 3. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0006870) [hmdb.ca]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
An In-depth Technical Guide to the Enzymatic Synthesis of 3-Hydroxyisovaleryl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Hydroxyisovaleryl-CoA (3-HIV-CoA) is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876). Its accumulation is a critical biomarker for certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. This technical guide details the primary enzymatic route for the synthesis of 3-HIV-CoA via the hydration of 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme short-chain enoyl-CoA hydratase (ECHS1). This document provides a comprehensive overview of the metabolic pathway, quantitative enzyme kinetics, and detailed protocols for enzyme expression, purification, and activity assays, as well as product analysis.
Introduction and Metabolic Context
This compound is a C5-hydroxyacyl-CoA that plays a significant role in cellular metabolism.[1] Under normal physiological conditions, it is an intermediate in the degradation pathway of leucine. However, its metabolic importance is most pronounced in pathological states. When the primary leucine catabolism pathway is impaired—most commonly due to a deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC)—the substrate 3-methylcrotonyl-CoA accumulates.[2][3][4] This buildup shunts 3-methylcrotonyl-CoA into an alternative pathway where it is converted to this compound by the enzyme short-chain enoyl-CoA hydratase (ECHS1).[2][3][4] The subsequent accumulation of 3-HIV-CoA and its derivatives, such as 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine, can disrupt the mitochondrial CoA ratio and lead to cellular toxicity.[3][4] Therefore, the enzymatic synthesis of 3-HIV-CoA is of significant interest for diagnostic standard generation, disease modeling, and drug development.
The Leucine Catabolism Pathway
The enzymatic synthesis of this compound is best understood within the context of leucine metabolism. The diagram below illustrates the canonical pathway and the alternative shunt leading to 3-HIV-CoA formation upon MCC deficiency.
The Key Enzyme: Short-Chain Enoyl-CoA Hydratase (ECHS1)
The hydration of 3-methylcrotonyl-CoA is catalyzed by Short-Chain Enoyl-CoA Hydratase (ECHS1), a mitochondrial enzyme belonging to the hydratase/isomerase superfamily.[5] While its primary role is in the second step of mitochondrial fatty acid beta-oxidation, ECHS1 exhibits broad substrate specificity.[6]
-
Function: ECHS1 catalyzes the stereospecific hydration of trans-2-enoyl-CoA thioesters to yield (3S)-3-hydroxyacyl-CoA.[7]
-
Substrate Specificity: It shows the highest activity towards short-chain substrates like crotonyl-CoA (C4). Its activity decreases with increasing acyl chain length.[6][7] Importantly for this guide, it demonstrates moderate specificity for branched-chain substrates, including 3-methylcrotonyl-CoA.[6][7]
Quantitative Enzyme Data
While ECHS1's primary substrate is crotonyl-CoA, its activity with 3-methylcrotonyl-CoA has been characterized. The following tables summarize available quantitative data.
Table 1: Kinetic Parameters of Human ECHS1 with Crotonyl-CoA (Note: Data for the primary substrate is provided for baseline comparison. Specific kinetic values for 3-methylcrotonyl-CoA with purified recombinant human ECHS1 are not readily available in literature, but activity has been confirmed.)
| Substrate | Km (μM) | kcat (s-1) | Source |
| Crotonyl-CoA | ~13 | Not Reported | [3] |
Table 2: Relative Enoyl-CoA Hydratase Activity in Human Fibroblasts (This table demonstrates the capability of ECHS1 to process 3-methylcrotonyl-CoA, as shown by near-complete deficiency in patients with ECHS1 mutations.)
| Substrate | Patient Fibroblast Activity (% of Control) | Metabolic Pathway | Source |
| Crotonyl-CoA | ~5% | Fatty Acid Oxidation | [6] |
| Methacrylyl-CoA | ~7% | Valine Catabolism | [6] |
| Tiglyl-CoA | ~24% | Isoleucine Catabolism | [6] |
| 3-Methylcrotonyl-CoA | <5% | Leucine Catabolism | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound. The overall workflow involves the expression and purification of recombinant ECHS1, followed by the enzymatic reaction and subsequent product verification.
Protocol 1: Expression and Purification of Recombinant Human ECHS1
This protocol is a representative method for obtaining purified, His-tagged human ECHS1 from an E. coli expression system.
1. Gene Cloning and Expression:
-
The human ECHS1 coding sequence (amino acids 28-290 to exclude the mitochondrial targeting signal) is cloned into a pET-series expression vector containing an N-terminal His6-tag.
-
The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).
2. Culture and Induction:
-
Inoculate 1 L of LB medium (containing appropriate antibiotic) with 10 mL of an overnight culture.
-
Grow cells at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate at 18°C for 16-20 hours with shaking.
3. Cell Lysis:
-
Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice (e.g., 10 cycles of 30s ON, 30s OFF) until the solution is no longer viscous.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
4. Affinity Purification (IMAC):
-
Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with 10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 1 mM DTT).
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged ECHS1 protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect 1 mL fractions.
-
Analyze fractions by SDS-PAGE to identify those containing pure ECHS1.
5. Buffer Exchange and Storage:
-
Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 20% glycerol) using a desalting column or dialysis.
-
Determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C.
Protocol 2: Enzymatic Synthesis and Activity Assay
This protocol describes the enzymatic reaction to produce 3-HIV-CoA and measure ECHS1 activity by monitoring product formation.
1. Reaction Components:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate: 3-Methylcrotonyl-CoA (prepare a 10 mM stock solution in water).
-
Enzyme: Purified recombinant ECHS1 (prepare a working stock of 0.1 mg/mL in storage buffer).
2. Enzymatic Reaction:
-
Set up the reaction in a microcentrifuge tube on ice. For a 200 µL final volume:
-
158 µL sterile deionized water
-
20 µL 10x Reaction Buffer (1 M Tris-HCl, pH 8.0)
-
2 µL Substrate stock (final concentration: 100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ECHS1 enzyme solution (final concentration: 10 µg/mL).
-
Incubate at 37°C. For kinetic studies, take aliquots at various time points (e.g., 0, 1, 2, 5, 10 minutes). For bulk synthesis, incubate for 1-2 hours.
3. Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold 10% perchloric acid (PCA) or another suitable quenching agent.
-
Vortex and incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: Product Analysis by RP-HPLC
This protocol provides a general method for the separation and quantification of acyl-CoA species.
1. HPLC System and Column:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 150 mM sodium phosphate, pH 6.4.
-
Mobile Phase B: Methanol.
-
Isocratic Elution: A common starting point is an isocratic elution with 91% Mobile Phase A and 9% Mobile Phase B.[8] The exact ratio may need to be optimized to achieve baseline separation of the substrate (3-methylcrotonyl-CoA) and product (3-HIV-CoA).
-
Flow Rate: 0.5 - 1.0 mL/min.
3. Detection and Quantification:
-
Detection: Monitor absorbance at 254 nm or 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of Coenzyme A.[8]
-
Quantification: Create a standard curve using known concentrations of a commercially available, related acyl-CoA standard (e.g., acetyl-CoA or succinyl-CoA) to determine the concentration of the product peak based on its area. The elution times for substrate and product must be determined empirically by injecting standards or comparing quenched (t=0) and reacted samples.
Conclusion
The enzymatic synthesis of this compound via the ECHS1-catalyzed hydration of 3-methylcrotonyl-CoA is a robust and specific method for producing this important metabolic intermediate. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully express and purify the required enzyme, perform the synthesis reaction, and analyze the final product. These methodologies are critical for advancing research in inborn errors of metabolism and for the development of new diagnostic and therapeutic strategies.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]
- 5. mybiosource.com [mybiosource.com]
- 6. Clinical and biochemical characterization of four patients with mutations in ECHS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydroxyisovaleryl-CoA: Structure, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxyisovaleryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). This document covers its chemical structure, metabolic significance, and analytical methodologies, offering valuable insights for professionals in research and drug development.
Chemical Structure and Properties
This compound, also known as 3-hydroxy-3-methylbutanoyl-CoA, is a coenzyme A derivative of 3-hydroxyisovaleric acid.[1] Its formation is a critical step in amino acid metabolism.
| Property | Data |
| Chemical Formula | C26H44N7O18P3S |
| Molecular Weight | 867.7 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-methylbutanethioate |
| Synonyms | 3-hydroxy-3-methylbutanoyl-CoA, beta-hydroxyisovaleryl-CoA, 3-Hydroxyisovaleryl coenzyme A, 3-hydroxy-3-methylbutyryl-CoA |
| Precursor m/z ([M+H]+) | 868.17494 |
Metabolic Significance
This compound is a pivotal metabolite in the degradation pathway of leucine.[2][3] Under normal physiological conditions, the breakdown of leucine proceeds through a series of enzymatic reactions. However, disruptions in this pathway can lead to the accumulation of this compound and its derivatives, which can have pathological consequences.
A key enzyme in this pathway is 3-methylcrotonyl-CoA carboxylase, which is biotin-dependent.[2][3] In cases of biotin (B1667282) deficiency or genetic defects affecting this enzyme, the metabolic flux is shunted towards an alternative pathway.[2][3][4] This results in the conversion of 3-methylcrotonyl-CoA to this compound by the enzyme enoyl-CoA hydratase.[2][4][5]
Elevated levels of this compound can disrupt the mitochondrial ratio of esterified CoA to free CoA, potentially leading to mitochondrial toxicity.[2][5][6] The primary detoxification mechanism for excess this compound is its conversion to 3-hydroxyisovaleryl carnitine via the enzyme carnitine acetyltransferase.[6] This carnitine conjugate can then be transported out of the mitochondria and excreted in the urine.[6] Consequently, elevated urinary levels of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine are recognized as sensitive biomarkers for biotin deficiency and certain inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase deficiency.[3][6][7]
Experimental Protocols
The quantification of this compound and its derivatives is crucial for diagnosing metabolic disorders and for research in drug development. Due to the transient nature of CoA esters, analytical methods often target more stable downstream metabolites like 3-hydroxyisovaleryl carnitine and 3-hydroxyisovaleric acid in biological matrices such as plasma and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity.[7][8][9][10]
A generalized workflow for the analysis of short-chain acyl-CoAs, which can be adapted for this compound, is presented below.
This protocol is based on established methods for the analysis of 3-hydroxyisovaleryl carnitine.[7][8]
-
Sample Preparation:
-
Plasma samples are deproteinized, often using an acid like trifluoroacetic acid (TFA).
-
An internal standard, such as a stable isotope-labeled version of the analyte (e.g., D3-3HIA-carnitine), is added to correct for matrix effects and variations in sample processing.
-
Solid-phase extraction (SPE) may be employed for sample cleanup and concentration.
-
-
Liquid Chromatography:
-
Column: A C18 analytical column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm, 5 µm) is typically used.[7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solution containing an acid (e.g., 0.1% TFA or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.[7][11]
-
Flow Rate: A constant flow rate, for instance, 500 µL/min, is maintained.[7]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization in positive ion mode (ESI+) is used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Calibration and Quantification:
-
A calibration curve is generated using standards of known concentrations of 3-hydroxyisovaleryl carnitine.
-
The concentration of the analyte in the samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Conclusion
This compound is a critical metabolite whose accumulation serves as an important indicator of biotin status and certain metabolic diseases. Understanding its structure, metabolic pathway, and methods of analysis is essential for researchers and clinicians involved in the study of metabolic disorders and the development of related therapeutic interventions. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound and its derivatives, facilitating further research in this field.
References
- 1. This compound | C26H44N7O18P3S | CID 11966188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]
- 3. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 4. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Regulation of 3-Hydroxyisovaleryl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleryl-CoA (3-HIVA-CoA) is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid leucine (B10760876). Its cellular concentration is tightly regulated, and dysregulation can lead to the accumulation of toxic metabolites, indicative of underlying metabolic disorders. This technical guide provides a comprehensive overview of the core principles governing 3-HIVA-CoA production, with a focus on the enzymatic and regulatory mechanisms that control its synthesis. We delve into the genetic and allosteric regulation of the key enzymes involved, the impact of post-translational modifications, and the hormonal influences on the leucine catabolic pathway. Detailed experimental protocols for the quantification of 3-HIVA-CoA and the assessment of relevant enzyme activities are provided, alongside structured data tables and visual diagrams of the key pathways to facilitate a deeper understanding of this vital metabolic junction.
Introduction
This compound is a pivotal metabolite in the intricate network of amino acid metabolism. Primarily generated from the breakdown of leucine, its production is a key indicator of the functional integrity of the leucine catabolic pathway. The principal enzyme responsible for regulating the flux through this pathway is the biotin-dependent mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC). When MCC activity is compromised, either due to genetic defects or biotin (B1667282) deficiency, its substrate, 3-methylcrotonyl-CoA, accumulates and is shunted into an alternative pathway, leading to the formation of 3-HIVA-CoA by the action of enoyl-CoA hydratase.[1][2][3] The subsequent accumulation of 3-hydroxyisovaleric acid and its carnitine conjugate serves as a sensitive biomarker for certain inborn errors of metabolism and nutritional deficiencies.[2][4][5] Understanding the multifaceted regulation of 3-HIVA-CoA production is therefore crucial for the diagnosis and development of therapeutic strategies for these conditions.
The Leucine Catabolic Pathway and 3-HIVA-CoA Synthesis
The catabolism of leucine is a multi-step process occurring within the mitochondria. The final steps leading to the potential production of 3-HIVA-CoA are outlined below.
Under normal physiological conditions, 3-methylcrotonyl-CoA is efficiently carboxylated by MCC to 3-methylglutaconyl-CoA.[1][6] However, in states of MCC deficiency, the accumulating 3-methylcrotonyl-CoA is hydrated by enoyl-CoA hydratase to form 3-HIVA-CoA.[1]
Regulation of Key Enzymes
The production of 3-HIVA-CoA is primarily dictated by the activity of 3-methylcrotonyl-CoA carboxylase (MCC).
3-Methylcrotonyl-CoA Carboxylase (MCC)
MCC is a mitochondrial enzyme composed of alpha (MCCC1) and beta (MCCC2) subunits, encoded by the MCCC1 and MCCC2 genes, respectively.[7][8][9] It catalyzes the ATP- and biotin-dependent carboxylation of 3-methylcrotonyl-CoA.[10][11]
Mutations in either the MCCC1 or MCCC2 gene can lead to MCC deficiency, an autosomal recessive disorder.[5][8][12] A wide range of mutations, including missense, nonsense, frameshift, and splice site mutations, have been identified, resulting in reduced or absent enzyme activity.[12]
Recent evidence highlights the role of the mitochondrial sirtuin, SIRT4, in regulating MCC activity. SIRT4 acts as a lysine (B10760008) deacylase, removing inhibitory acyl modifications from MCC subunits.[1][2][13] This deacylation is crucial for the stability and activity of the MCC complex. In the absence of SIRT4, MCC becomes hyperacylated, leading to impaired complex formation and reduced leucine catabolism.[3][13][14][15]
MCC is subject to feedback inhibition by intermediates of the leucine catabolic pathway, including 3-methylglutaconyl-CoA, 3-methylglutaryl-CoA, and 3-hydroxy-3-methylglutaryl-CoA.[1] These molecules can act as reactive acyl species, covalently modifying and inhibiting the enzyme.[1] The anticonvulsant drug valproic acid, through its metabolite valproyl-CoA, has also been shown to directly inhibit MCC activity.[16]
Enoyl-CoA Hydratase
Enoyl-CoA hydratase (crotonase) is a mitochondrial enzyme that participates in beta-oxidation of fatty acids. It catalyzes the hydration of a broad range of trans-2-enoyl-CoA esters.[6][17][18][19] While its primary role is in fatty acid metabolism, its ability to hydrate (B1144303) 3-methylcrotonyl-CoA provides an escape route for this metabolite when MCC is dysfunctional.[1]
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Organism | Km | Vmax | Reference(s) |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA | Zea mays | 11 µM | - | [16] |
| ATP | Zea mays | 20 µM | - | [16] | |
| HCO3- | Zea mays | 0.8 mM | - | [16] |
Table 2: Hormonal Regulation of Leucine Catabolism
| Hormone | Effect on Leucine Catabolism | Reference(s) |
| Insulin | Decreases oxidation of leucine carbons | [1] |
| Glucagon | Increases leucine transamination and oxidation | [1] |
| Cortisol | Increases leucine transamination and oxidation | [1] |
| Growth Hormone | Inhibits leucine catabolism | [1] |
Experimental Protocols
Measurement of 3-Methylcrotonyl-CoA Carboxylase (MCC) Activity
A common method for determining MCC activity is a radiochemical assay that measures the incorporation of radiolabeled bicarbonate into an acid-stable product.
-
Sample Preparation: Prepare a cell lysate or isolate the mitochondrial fraction from cultured fibroblasts or lymphocytes.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), ATP, MgCl2, KCl, dithiothreitol, and 3-methylcrotonyl-CoA.
-
Initiation: Start the reaction by adding the cell lysate/mitochondrial fraction and radiolabeled sodium bicarbonate ([¹⁴C]NaHCO₃).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a strong acid, such as perchloric acid, which also precipitates the protein.
-
Separation: Centrifuge the mixture to pellet the precipitated protein.
-
Removal of Unreacted Substrate: Carefully remove the supernatant and dry it to eliminate any unreacted [¹⁴C]CO₂.
-
Quantification: Reconstitute the dried residue in water and measure the radioactivity of the acid-stable product (³-methylglutaconyl-CoA) using liquid scintillation counting.
-
Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated per unit of time and protein concentration.
Quantification of this compound (as 3-Hydroxyisovaleryl Carnitine) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 3-hydroxyisovaleryl carnitine in biological fluids like plasma and urine.[22][23][24]
-
Sample Preparation:
-
To a known volume of plasma or urine, add a deuterated internal standard (e.g., D3-3-hydroxyisovaleryl carnitine).
-
Precipitate proteins by adding a solvent like methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte from other sample components using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing an additive like formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing a series of known concentrations of 3-hydroxyisovaleryl carnitine.
-
Calculate the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
The regulation of this compound production is a complex process centered around the activity of 3-methylcrotonyl-CoA carboxylase. Genetic integrity of the MCCC1 and MCCC2 genes, the availability of the cofactor biotin, and post-translational modifications orchestrated by enzymes like SIRT4 are all critical determinants of MCC function. When this primary pathway is impaired, the metabolic flux is redirected through enoyl-CoA hydratase, leading to the synthesis of 3-HIVA-CoA. The accumulation of this metabolite and its downstream products serves as a valuable diagnostic marker for several metabolic disorders. The experimental protocols detailed in this guide provide robust methods for investigating the intricacies of this pathway, offering valuable tools for researchers and clinicians in the field of metabolic disease. Further research into the transcriptional and allosteric regulation of MCC will undoubtedly provide deeper insights into the fine-tuning of leucine catabolism and open new avenues for therapeutic intervention.
References
- 1. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. SIRT4 Controls Acetyl-CoA Synthesis to Promote Stemness and Invasiveness of Hepatocellular Carcinoma through Deacetylating MCCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt4: A Multifaceted Enzyme at the Crossroads of Mitochondrial Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.com]
- 5. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 6. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. providers2.genedx.com [providers2.genedx.com]
- 8. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 10. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 3-Methylcrotonyl-CoA Carboxylase (MCC) Project [tonglab.biology.columbia.edu]
- 12. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT4 is a Lysine Deacylase that Controls Leucine Metabolism and Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Roles of Mitochondrial SIRT4 in Cellular Metabolism [frontiersin.org]
- 15. Functions of mammalian SIRT4 in cellular metabolism and research progress in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of 3-methylcrotonyl-CoA carboxylase explains the increased excretion of 3-hydroxyisovaleric acid in valproate-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. rchsd.org [rchsd.org]
- 21. wvdhhr.org [wvdhhr.org]
- 22. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 3-Hydroxyisovaleryl-CoA in Cellular Energy Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxyisovaleryl-CoA (3-HIVA-CoA) is a pivotal intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). While typically a transient metabolite, its accumulation serves as a critical biomarker for certain inborn errors of metabolism and nutritional deficiencies, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency and biotin (B1667282) deficiency. Under these conditions, the flux through the primary leucine degradation pathway is impaired, leading to the shunting of its precursor, 3-methylcrotonyl-CoA, into an alternative pathway culminating in the formation of 3-HIVA-CoA. The subsequent increase in 3-HIVA-CoA and its derivatives, 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine), can disrupt mitochondrial homeostasis by altering the coenzyme A pool, thereby impacting cellular energy metabolism. This guide provides an in-depth examination of the biochemical significance of 3-HIVA-CoA, quantitative data on its associated biomarkers, detailed experimental protocols for its analysis, and an exploration of its implications for cellular signaling and therapeutic development.
The Biochemical Crossroads: Leucine Catabolism and the Genesis of this compound
The breakdown of leucine is a multi-step process that occurs within the mitochondria and ultimately yields acetyl-CoA and acetoacetate, both of which are key substrates for the tricarboxylic acid (TCA) cycle and ketogenesis, respectively.[1] A critical enzyme in this pathway is the biotin-dependent 3-methylcrotonyl-CoA carboxylase (3-MCC), which catalyzes the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[2]
In states of 3-MCC deficiency, either due to genetic mutations in the MCCC1 or MCCC2 genes or a deficiency in its cofactor, biotin, the catalytic activity of 3-MCC is compromised.[3][4] This enzymatic block leads to the accumulation of 3-methylcrotonyl-CoA. To mitigate the toxic effects of this buildup, the cell utilizes an alternative metabolic route catalyzed by enoyl-CoA hydratase, which converts 3-methylcrotonyl-CoA to this compound (3-HIVA-CoA).[5][6]
The accumulation of 3-HIVA-CoA poses a threat to mitochondrial function. It is believed to disrupt the delicate balance of the mitochondrial coenzyme A (CoA) pool by increasing the ratio of esterified CoA to free CoA.[7] This imbalance can impair other CoA-dependent reactions, including those in the TCA cycle and fatty acid oxidation, ultimately leading to mitochondrial toxicity and a potential deficit in cellular energy production.[6][7]
To counteract this, the cell employs two primary detoxification mechanisms for 3-HIVA-CoA:
-
Deacylation: 3-HIVA-CoA is hydrolyzed to 3-hydroxyisovaleric acid (3-HIA) and free CoA. 3-HIA can then be excreted in the urine.[7]
-
Carnitine Conjugation: The 3-hydroxyisovaleryl moiety is transferred from CoA to carnitine by carnitine acetyltransferase (CrAT) or other carnitine acyltransferases, forming 3-hydroxyisovalerylcarnitine (3-HIA-carnitine).[6][7] This acylcarnitine is then transported out of the mitochondria and the cell for urinary excretion.[8][9]
The following diagram illustrates the central role of 3-HIVA-CoA in the context of impaired leucine catabolism.
Quantitative Data Presentation
The accumulation of 3-HIA and 3-HIA-carnitine are hallmark quantitative indicators of disruptions in the leucine catabolic pathway. The following tables summarize key quantitative data related to these biomarkers and the enzymes involved.
Table 1: Biomarker Concentrations in Pathological States
| Biomarker | Condition | Sample Type | Concentration/Excretion Rate | Fold Increase (vs. Control) | Reference(s) |
| 3-Hydroxyisovaleric Acid (3-HIA) | Marginal Biotin Deficiency | Urine | Baseline: 8.5 ± 3.2 mmol/mol creatinine (B1669602) | ~3-fold after 28 days | [10] |
| 3-Hydroxyisovalerylcarnitine (C5OH) | 3-MCC Deficiency | Dried Blood Spot | Elevated (screening marker) | - | [11][12] |
| 3-Hydroxyisovaleric Acid (3-HIA) | 3-MCC Deficiency | Urine | Significantly increased | - | [1] |
| 3-Methylcrotonylglycine | 3-MCC Deficiency | Urine | Significantly increased | - | [1] |
Table 2: Kinetic Properties of Key Enzymes
| Enzyme | Organism | Substrate | Km | Vmax/Specific Activity | Reference(s) |
| 3-Methylcrotonyl-CoA Carboxylase | Zea mays | 3-Methylcrotonyl-CoA | 11 µM | 200-600 nmol/min/mg | [13] |
| ATP | 20 µM | [13] | |||
| HCO3- | 0.8 mM | [13] | |||
| Carnitine Palmitoyltransferase 1 (CPT1) | Rat (Brain) | L-Carnitine | 80 µM | - | [14] |
| Palmitoyl-CoA | 18.5 µM | - | [14] | ||
| Carnitine Palmitoyltransferase 2 (CPT2) | Rat (Brain) | L-Carnitine | 326 µM | - | [14] |
| Palmitoyl-CoA | 12 µM | - | [14] |
Experimental Protocols
Accurate measurement of 3-HIVA-CoA-related metabolites and the activity of associated enzymes is crucial for both research and clinical diagnostics. This section provides detailed methodologies for key experiments.
Quantification of 3-Hydroxyisovaleric Acid (3-HIA) in Urine by UPLC-MS/MS
This protocol is adapted from previously described methods for the analysis of urinary organic acids.[15][16][17]
Objective: To accurately quantify the concentration of 3-HIA in human urine samples.
Materials:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S)
-
UPLC column (e.g., Waters Acquity HSS T3, 2.1x100 mm, 1.8 µm)
-
3-Hydroxyisovaleric acid standard
-
Deuterated 3-hydroxyisovaleric acid internal standard (e.g., [²H₈]-3-HIA)
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Deionized water
-
Urine samples, stored at -80°C
Procedure:
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex samples for 10 seconds.
-
Dilute urine samples 1:4 with deionized water (e.g., 25 µL urine + 75 µL water).
-
Add the internal standard to each diluted sample to a final concentration of 25 µM.
-
-
UPLC-MS/MS Analysis:
-
Column Temperature: 55°C
-
Autosampler Temperature: 5°C
-
Injection Volume: 1 µL
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 0% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 0% B
-
6.1-8 min: Re-equilibration at 0% B
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization: Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-HIA: 117.1 > 59.0
-
[²H₈]-3-HIA: 125.1 > 67.0
-
-
-
-
Quantification:
-
Prepare a calibration curve using the 3-HIA standard at concentrations ranging from 5 to 125 µM.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration ratio.
-
Calculate the concentration of 3-HIA in the urine samples based on the calibration curve.
-
Normalize the results to urinary creatinine concentration.
-
References
- 1. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 2. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitophagy regulates mitochondrial network signaling, oxidative stress, and apoptosis during myoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rchsd.org [rchsd.org]
- 7. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. L-Carnitine Assay Kit (ab83392) | Abcam [abcam.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. revvity.com [revvity.com]
- 12. Carboxylases Enzyme Assay [healthcare.uiowa.edu]
- 13. Purification and characterization of 3-methylcrotonyl-coenzyme-A carboxylase from leaves of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide on the Enoyl-CoA Hydratase Activity on 3-Methylcrotonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoyl-CoA hydratase (ECHS1), also known as crotonase, is a crucial enzyme in the mitochondrial beta-oxidation of fatty acids.[1] Beyond its canonical role in fatty acid metabolism, ECHS1 exhibits broad substrate specificity, participating in the catabolism of branched-chain amino acids, including leucine (B10760876). This guide provides a comprehensive technical overview of the enzymatic activity of enoyl-CoA hydratase on 3-methylcrotonyl-CoA, an key intermediate in the leucine degradation pathway. Understanding the kinetics and regulatory mechanisms of this interaction is vital for researchers investigating metabolic disorders and developing therapeutic interventions.
Core Concepts: Leucine Catabolism and the Role of Enoyl-CoA Hydratase
The breakdown of the essential amino acid leucine occurs through a multi-step pathway primarily within the mitochondria. A key intermediate in this pathway is 3-methylcrotonyl-CoA.[2] Enoyl-CoA hydratase catalyzes the hydration of the double bond in 3-methylcrotonyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA. This reaction is a critical step that precedes the cleavage of the carbon skeleton to ultimately yield acetoacetate (B1235776) and acetyl-CoA, which can then enter the citric acid cycle for energy production.[3]
Quantitative Data on Enoyl-CoA Hydratase Activity
The enzymatic efficiency of enoyl-CoA hydratase varies with different substrates. While highly active on substrates like crotonyl-CoA, its activity on 3-methylcrotonyl-CoA is more moderate. The following table summarizes the available quantitative data for enoyl-CoA hydratase from Pseudomonas putida, providing a comparative view of its substrate preference.
| Substrate | Vmax (moles/min per mole of enzyme) | Reference |
| Crotonyl-CoA | 1,100 x 10³ | [1] |
| Tiglyl-CoA | 61 x 10³ | [1] |
| 3-Methylcrotonyl-CoA | 2.3 x 10³ | [1] |
Experimental Protocols
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity with 3-Methylcrotonyl-CoA
This protocol details a continuous spectrophotometric assay to measure the activity of enoyl-CoA hydratase on its substrate, 3-methylcrotonyl-CoA. The assay is based on monitoring the decrease in absorbance at a specific wavelength that corresponds to the hydration of the double bond in the enoyl-CoA substrate.
Materials:
-
Purified enoyl-CoA hydratase
-
3-Methylcrotonyl-CoA (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Spectrophotometer with UV capabilities
-
Quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the Tris-HCl buffer and a specific concentration of 3-methylcrotonyl-CoA. The final volume should be standardized for all assays (e.g., 1 mL).
-
Enzyme Preparation: Prepare a solution of purified enoyl-CoA hydratase of known concentration in the same buffer.
-
Initiation of Reaction: To start the reaction, add a small, fixed volume of the enzyme solution to the reaction mixture in the cuvette. Mix gently by inversion.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the predetermined wavelength corresponding to the maximum absorbance of the enoyl-thioester bond of 3-methylcrotonyl-CoA. The typical wavelength for monitoring the hydration of similar enoyl-CoA substrates is around 263 nm.[4]
-
Data Acquisition: Record the change in absorbance over a set period. The initial linear rate of the reaction should be used for activity calculations.
-
Calculation of Enzyme Activity: The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of 3-methylcrotonyl-CoA at the measured wavelength, c is the change in concentration of the substrate, and l is the path length of the cuvette (typically 1 cm). The specific activity is then expressed as units of enzyme activity per milligram of protein.
Note: The optimal substrate concentration and enzyme concentration should be determined empirically to ensure the reaction rate is linear and proportional to the enzyme concentration.
Visualizations
Leucine Catabolism Pathway
The following diagram illustrates the central role of enoyl-CoA hydratase in the breakdown of leucine.
Caption: The catabolic pathway of leucine, highlighting the enzymatic steps.
Experimental Workflow for Enoyl-CoA Hydratase Assay
This diagram outlines the key steps in the spectrophotometric assay for measuring enoyl-CoA hydratase activity.
Caption: Workflow for the spectrophotometric assay of enoyl-CoA hydratase.
References
- 1. The role of enoyl-coa hydratase in the metabolism of isoleucine by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Hydroxyisovaleryl-CoA in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleryl-CoA (3-HIV-CoA) is a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). While typically a minor component of this pathway, its accumulation and subsequent metabolism are significant indicators of metabolic stress, particularly in states of biotin (B1667282) deficiency. This technical guide provides an in-depth exploration of 3-HIV-CoA as a precursor to downstream metabolites, offering insights into the underlying biochemical pathways, quantitative data on metabolite levels, and detailed experimental protocols for their analysis. This information is critical for researchers and professionals involved in the study of metabolic disorders, biomarker discovery, and drug development.
Under normal physiological conditions, the breakdown of leucine proceeds through a series of enzymatic steps. A crucial reaction in this pathway is the biotin-dependent carboxylation of 3-methylcrotonyl-CoA by the enzyme 3-methylcrotonyl-CoA carboxylase (MCC). However, when MCC activity is impaired, an alternative pathway is activated to handle the resulting buildup of 3-methylcrotonyl-CoA. In this salvage pathway, enoyl-CoA hydratase converts 3-methylcrotonyl-CoA to 3-HIV-CoA.[1] The accumulation of 3-HIV-CoA and its subsequent conversion to downstream metabolites serve as sensitive biomarkers for detecting marginal to severe biotin deficiency.[2]
The Metabolic Fate of this compound
The accumulation of 3-HIV-CoA triggers several downstream metabolic events aimed at detoxification and excretion. The primary downstream metabolites are 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovaleryl carnitine (3-HIA-carnitine).
The metabolic pathway is as follows:
-
Formation of this compound: In the mitochondria, when MCC activity is compromised, enoyl-CoA hydratase hydrates 3-methylcrotonyl-CoA to form 3-HIV-CoA.[1]
-
Detoxification via Carnitine Conjugation: 3-HIV-CoA can be conjugated with carnitine by the enzyme carnitine acetyltransferase to form 3-HIA-carnitine. This reaction is a crucial detoxification step, as it prevents the accumulation of potentially toxic 3-HIV-CoA.[3]
-
Hydrolysis to 3-Hydroxyisovaleric Acid: 3-HIV-CoA can also be hydrolyzed by a thioesterase, such as 3-hydroxyisobutyryl-CoA hydrolase, to release coenzyme A and form 3-HIA.[4][5]
-
Excretion: Both 3-HIA and 3-HIA-carnitine are transported out of the mitochondria and subsequently excreted in the urine, making them valuable non-invasive biomarkers of impaired leucine metabolism and biotin deficiency.[6][7]
Signaling Pathways and Logical Relationships
The metabolic shift leading to the production of 3-HIV-CoA and its downstream metabolites can be visualized as a branched pathway. The following diagram illustrates the core metabolic route and the alternative pathway activated during MCC deficiency.
Quantitative Data
The concentrations of 3-HIA and 3-HIA-carnitine are significantly elevated in individuals with biotin deficiency. The following tables summarize quantitative data from studies involving experimentally induced marginal biotin deficiency in healthy adults.
Table 1: Urinary 3-Hydroxyisovaleric Acid (3-HIA) Levels
| Condition | Mean Concentration (μM) | Mean Excretion Rate (mmol/mol creatinine) | Reference |
| Normal (Baseline) | 80.6 ± 51 | 8.5 ± 3.2 | [8][9] |
| Marginal Biotin Deficiency (28 days) | - | Increased ~3-fold | [8][9] |
| Normal Range | - | ≤ 29 | [10][11] |
Table 2: Plasma 3-Hydroxyisovaleryl Carnitine (3-HIA-carnitine) Levels
| Condition | Mean Concentration (nmol/L) | Fold Increase from Baseline | Reference |
| Normal (Baseline) | ~2.0 - 8.0 | - | [12][13] |
| Marginal Biotin Deficiency (28 days) | Increased significantly (p < 0.0001) | ~3-fold | [12] |
| Normal Range (Day 0) | 2 - 8 | - | [13] |
Experimental Protocols
Accurate quantification of 3-HIA and 3-HIA-carnitine is essential for research and diagnostic purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these measurements.
Protocol 1: Quantification of Urinary 3-Hydroxyisovaleric Acid by UPLC-MS/MS
This protocol is adapted from a method for quantifying urinary 3-HIA.[8]
1. Sample Preparation:
- Thaw frozen urine samples to room temperature and vortex.
- To 50 µL of urine, add an internal standard (e.g., deuterated 3-HIA).
- Acidify the sample with 10 µL of 5 M HCl.
- Extract the analytes with 200 µL of ethyl acetate (B1210297) by vortexing for 2 minutes.
- Centrifuge at 13,000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 50 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over a specified time.
- Flow Rate: Appropriate for the column dimensions.
- Injection Volume: 1-5 µL.
- Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of 3-HIA and the internal standard.
Protocol 2: Quantification of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS
This protocol is based on a method for plasma acylcarnitine analysis.[12]
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., deuterated 3-HIA-carnitine).
- Precipitate proteins by adding 300 µL of cold methanol.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: A reversed-phase C18 column.
- Mobile Phase A: 0.1% trifluoroacetic acid in water.
- Mobile Phase B: 0.1% trifluoroacetic acid in methanol.
- Elution: An isocratic or gradient elution suitable for separating acylcarnitines.
- Flow Rate: As recommended for the column.
- Injection Volume: 5-10 µL.
- Mass Spectrometry: Operate in positive ion mode using MRM to detect the specific precursor-to-product ion transitions for 3-HIA-carnitine and its internal standard.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the analysis of 3-HIV-CoA downstream metabolites.
Conclusion
This compound is a critical metabolic intermediate that provides a window into the fidelity of leucine catabolism and overall biotin status. Its downstream metabolites, 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine, are sensitive and reliable biomarkers that can be accurately quantified using advanced analytical techniques like LC-MS/MS. This guide provides a comprehensive overview of the metabolic significance of 3-HIV-CoA, presents key quantitative data, and offers detailed experimental protocols to aid researchers and clinicians in their investigations. A thorough understanding of this pathway is paramount for advancing our knowledge of metabolic diseases and for the development of novel diagnostic and therapeutic strategies.
References
- 1. Increased urinary excretion of 3-hydroxyisovaleric acid and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-hydroxyisobutyryl-CoA hydrolase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Urinary excretion of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 10. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Physiological Concentration of 3-Hydroxyisovaleryl-CoA in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleryl-CoA is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid leucine (B10760876). Under normal physiological conditions, its concentration is maintained at very low levels, reflecting an efficient metabolic flux through the pathway. However, in certain inborn errors of metabolism and nutritional deficiencies, such as biotin (B1667282) deficiency, the accumulation of upstream metabolites leads to an increased production of this compound. This guide provides a comprehensive overview of the current understanding of this compound concentrations in tissues, details the experimental methodologies for its quantification, and illustrates its central role in the leucine degradation pathway.
Introduction
This compound is a short-chain acyl-CoA thioester that is exclusively derived from the degradation of L-leucine. The catabolism of branched-chain amino acids (BCAAs), including leucine, primarily initiates in the skeletal muscle, with subsequent steps occurring in the liver and other tissues. The resulting acyl-CoA derivatives serve as important sources of energy, particularly during periods of fasting or strenuous exercise. While the complete oxidation of leucine yields acetyl-CoA and acetoacetate, the pathway involves several critical enzymatic steps. This compound is formed from 3-methylcrotonyl-CoA in a reaction catalyzed by enoyl-CoA hydratase. This reaction is part of an alternative pathway that becomes more prominent when the main leucine degradation pathway is impaired[1][2].
The physiological concentration of this compound in healthy tissues is presumed to be very low and transient, making its direct quantification challenging. Most of the available literature focuses on the accumulation of its downstream, more stable metabolites, 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine, particularly in pathological states such as biotin deficiency or inborn errors of metabolism affecting the enzyme 3-methylcrotonyl-CoA carboxylase[1][2][3][4][5][6]. These conditions lead to a buildup of 3-methylcrotonyl-CoA, which is then shunted to produce this compound[1][2][3][7]. The increased concentration of this compound can disrupt the mitochondrial acyl-CoA pool and is detoxified by conversion to 3-hydroxyisovaleric acid or by forming a carnitine conjugate[3][4][7].
This technical guide summarizes the available data on the physiological concentrations of related short-chain acyl-CoAs to provide a contextual framework for understanding the likely levels of this compound. It also details the advanced analytical techniques required for its measurement and provides a visual representation of its metabolic context.
Data Presentation: Tissue Concentrations of Short-Chain Acyl-CoAs
Direct quantitative data for the physiological concentration of this compound in healthy tissues are scarce in the current scientific literature. Its low abundance and transient nature make it a difficult analyte to measure under basal conditions. However, studies utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have successfully quantified a range of other short-chain acyl-CoAs in various tissues. The table below presents a summary of these concentrations to provide an estimate of the physiological range of short-chain acyl-CoAs. It is anticipated that the concentration of this compound would be significantly lower than the more abundant species like acetyl-CoA and succinyl-CoA in healthy individuals.
| Acyl-CoA Species | Tissue | Organism | Concentration (nmol/g wet weight) | Reference |
| Acetyl-CoA | Rat Liver | Rat | ~50-100 | [8] |
| Succinyl-CoA | Rat Liver | Rat | Lower than Acetyl-CoA | [8] |
| Butyryl-CoA | Mouse Liver | Mouse | Significantly lower than Acetyl-CoA | [9] |
| Various Acyl-CoAs | Rat Heart, Kidney, Liver, Brain | Rat | Profiled, relative amounts vary | [10] |
Note: The presented values are approximate and can vary based on the specific experimental conditions, analytical methods, and physiological state of the organism.
Signaling and Metabolic Pathways
This compound is an intermediate in the leucine degradation pathway. The following diagram illustrates the key steps in this catabolic process.
Figure 1: Leucine Catabolism Pathway. This diagram illustrates the primary metabolic pathway for the degradation of L-leucine, culminating in the production of acetyl-CoA and acetoacetate. It also depicts the alternative pathway leading to the formation of this compound from 3-methylcrotonyl-CoA, a step that is upregulated in certain metabolic disorders. The subsequent detoxification pathways for this compound are also shown.
Experimental Protocols
The quantification of this compound and other short-chain acyl-CoAs in tissues is a methodologically demanding process due to their low abundance, instability, and the complexity of the biological matrix. The most reliable and sensitive methods currently employed are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow
A typical workflow for the analysis of short-chain acyl-CoAs from tissue samples is outlined below.
Figure 2: General Experimental Workflow for Acyl-CoA Analysis. This flowchart outlines the principal steps involved in the extraction and quantification of short-chain acyl-CoAs from tissue samples, from sample preparation to data analysis.
Detailed Methodological Steps
The following protocol is a composite of methodologies described in the literature for the analysis of short-chain acyl-CoAs and can be adapted for the specific quantification of this compound[8][9][11][12][13][14][15][16].
4.2.1. Sample Preparation and Extraction
-
Tissue Collection and Quenching: Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until analysis.
-
Homogenization: Weigh the frozen tissue (typically 50-100 mg) and homogenize it in a pre-chilled extraction buffer. A common extraction solution is an acidic buffer, such as 2.5% 5-sulfosalicylic acid (SSA), which serves to deproteinize the sample[8][11][14]. The use of SSA can obviate the need for subsequent solid-phase extraction for some short-chain acyl-CoAs[8][11][14].
-
Internal Standard Spiking: Prior to homogenization, add a known amount of a suitable internal standard. For robust quantification, stable isotope-labeled analogs of the target analytes are preferred. In the absence of a specific this compound standard, a structurally similar labeled short-chain acyl-CoA can be used.
-
Protein Precipitation and Clarification: After homogenization, centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
4.2.2. LC-MS/MS Analysis
-
Chromatographic Separation: Employ reverse-phase liquid chromatography to separate the acyl-CoAs. A C18 column is commonly used with a gradient elution profile. The mobile phases typically consist of an aqueous solution with an ion-pairing agent or a volatile buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The precursor ion for this compound ([M+H]⁺) is m/z 868.17.
-
Product Ions: Characteristic product ions for acyl-CoAs are monitored. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.12 Da)[9][10]. Another characteristic fragment is at m/z 428, corresponding to the CoA moiety[10][11].
-
-
Quantification: Generate a calibration curve using a series of known concentrations of authentic this compound standard. The concentration of the endogenous analyte in the tissue sample is then determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Conclusion
The physiological concentration of this compound in healthy tissues is maintained at exceptionally low levels, reflecting the high efficiency of the leucine catabolism pathway. While direct quantification of this transient metabolite is technically challenging and not widely reported, its presence is a critical indicator of metabolic flux through the leucine degradation pathway. The accumulation of its downstream metabolites in various pathologies underscores the importance of understanding its regulation. The advanced LC-MS/MS methodologies outlined in this guide provide a robust framework for researchers to pursue the direct quantification of this compound and other short-chain acyl-CoAs, which will be instrumental in elucidating the subtle metabolic dysregulations that may occur in various physiological and pathological states. Further research in this area will be crucial for developing a more complete understanding of branched-chain amino acid metabolism and its implications for human health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]
- 2. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 7. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of 3-Hydroxyisovaleryl-CoA in Inborn Errors of Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyisovaleryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876). Its accumulation, and that of its downstream metabolites, serves as a key diagnostic marker for a group of inborn errors of metabolism. This technical guide provides a comprehensive overview of the biochemical significance of this compound, its association with specific genetic disorders, quantitative data on its accumulation, detailed experimental protocols for its detection, and the downstream cellular consequences of its buildup, including mitochondrial toxicity. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the diagnosis and development of therapeutic strategies for these metabolic disorders.
Introduction
Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that result in deficient or absent enzyme or cofactor activity, leading to the accumulation of toxic substrates or a deficiency of essential products. Within the realm of amino acid metabolism, the catabolic pathway of leucine is of particular importance. This compound is a key intermediate in this pathway. When enzymatic steps upstream or downstream of its formation are impaired, or when the essential cofactor biotin (B1667282) is deficient, this compound and its derivatives, 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH), accumulate in biological fluids. This accumulation is a hallmark of several IEMs, making its detection and quantification crucial for diagnosis and management.
Biochemical Pathway of Leucine Catabolism
The breakdown of leucine occurs within the mitochondria and involves a series of enzymatic reactions. A critical step in this pathway is the biotin-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA by the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC). When this step is impaired, 3-methylcrotonyl-CoA is shunted to an alternative pathway where it is hydrated by enoyl-CoA hydratase to form this compound.[1][2]
Inborn Errors of Metabolism Associated with Elevated this compound
Several IEMs are characterized by the accumulation of this compound and its derivatives. These disorders can be broadly categorized based on the affected enzyme or cofactor.
Disorders of Leucine Catabolism
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency: This is an autosomal recessive disorder caused by mutations in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the 3-MCC enzyme, respectively.[3] It is one of the most common organic acidurias detected through newborn screening.[4] The clinical presentation is highly variable, ranging from asymptomatic individuals to those with severe metabolic crises, neurological abnormalities, and developmental delay.[3][4]
-
3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This is a rare autosomal recessive disorder that affects both leucine metabolism and ketogenesis.[5][6] A deficiency in HMG-CoA lyase leads to the accumulation of HMG-CoA and its upstream metabolites, including 3-hydroxyisovaleric acid.[2] Patients typically present in infancy with episodes of hypoketotic hypoglycemia, metabolic acidosis, and hepatomegaly, which can be life-threatening.[2][7]
Disorders of Biotin Metabolism
Biotin is an essential cofactor for several carboxylase enzymes, including 3-MCC. Disorders that affect the availability or utilization of biotin lead to multiple carboxylase deficiency, resulting in a biochemical profile that includes elevated 3-hydroxyisovaleric acid.
-
Biotinidase Deficiency: This autosomal recessive disorder is caused by a deficiency of the enzyme biotinidase, which is responsible for recycling biotin from biocytin.[8] The clinical features can be severe and include seizures, hypotonia, skin rash, alopecia, and developmental delay.[8]
-
Holocarboxylase Synthetase (HCS) Deficiency: In this autosomal recessive disorder, the enzyme responsible for attaching biotin to the carboxylase enzymes is deficient.[9] Symptoms typically appear in the neonatal period and are similar to those of biotinidase deficiency.[9]
Quantitative Data on Metabolite Accumulation
The quantification of 3-hydroxyisovaleric acid in urine and 3-hydroxyisovalerylcarnitine (C5-OH) in plasma or dried blood spots is a cornerstone of diagnosis for the aforementioned disorders. The following tables summarize representative quantitative data from the literature.
Table 1: Urinary 3-Hydroxyisovaleric Acid (3-HIA) Levels
| Condition | Patient 3-HIA Levels (mmol/mol creatinine) | Normal 3-HIA Levels (mmol/mol creatinine) |
| 3-MCC Deficiency | Significantly elevated | < 30 |
| HMG-CoA Lyase Deficiency | Markedly elevated | < 30 |
| Biotinidase Deficiency | Moderately to markedly elevated | < 30 |
| Holocarboxylase Synthetase Deficiency | Moderately to markedly elevated | < 30 |
| Marginal Biotin Deficiency | 8.5 ± 3.2 (baseline) to ~25 (deficient)[5] | < 8.5 ± 3.2[5] |
Table 2: Plasma/Blood Spot 3-Hydroxyisovalerylcarnitine (C5-OH) Levels
| Condition | Patient C5-OH Levels (µmol/L) | Normal C5-OH Levels (µmol/L) |
| 3-MCC Deficiency | Elevated | < 0.9 |
| HMG-CoA Lyase Deficiency | Elevated | < 0.9 |
| Biotinidase Deficiency | May be elevated | < 0.9 |
| Holocarboxylase Synthetase Deficiency | May be elevated | < 0.9 |
Note: Normal ranges can vary between laboratories. The values presented are for illustrative purposes.
Experimental Protocols
The analysis of 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine is typically performed using mass spectrometry-based methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
GC-MS is a robust method for the quantification of urinary organic acids, including 3-hydroxyisovaleric acid.
Methodology:
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled analog of an organic acid) is added to a defined volume of urine.
-
The urine is acidified, and the organic acids are extracted into an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
-
-
Derivatization:
-
The dried residue is derivatized to increase the volatility of the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is used to identify and quantify the specific organic acids.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitines
LC-MS/MS is the method of choice for the analysis of acylcarnitines, including 3-hydroxyisovalerylcarnitine (C5-OH), from dried blood spots or plasma. This technique is widely used in newborn screening programs.
Methodology:
-
Sample Preparation:
-
A small disc is punched from a dried blood spot or a specific volume of plasma is taken.
-
The acylcarnitines are extracted using a solvent (typically methanol) containing internal standards (stable isotope-labeled acylcarnitines).
-
-
LC-MS/MS Analysis:
-
The extract is injected into the liquid chromatograph for separation of the different acylcarnitine species.
-
The eluent from the LC column is introduced into the tandem mass spectrometer.
-
In the first mass analyzer, a specific precursor ion for each acylcarnitine is selected.
-
The precursor ion is then fragmented in a collision cell.
-
The second mass analyzer selects a specific product ion for quantification. This multiple reaction monitoring (MRM) provides high specificity and sensitivity.[11]
-
Downstream Cellular Effects and Mitochondrial Toxicity
The accumulation of this compound and its derivatives is not merely a diagnostic marker; it has significant pathophysiological consequences, primarily related to mitochondrial dysfunction.
Disruption of the Coenzyme A Pool
The accumulation of this compound can lead to the sequestration of free Coenzyme A (CoA), altering the intramitochondrial acyl-CoA to free CoA ratio.[8][12] This imbalance can have widespread effects on mitochondrial metabolism, as CoA is a crucial cofactor for numerous enzymatic reactions, including the Krebs cycle and fatty acid oxidation.
Inhibition of the Respiratory Chain
There is evidence to suggest that accumulating acyl-CoA species can inhibit components of the electron transport chain, leading to impaired ATP production and increased oxidative stress.[13]
Secondary Carnitine Deficiency
The detoxification of this compound involves its conjugation with carnitine to form 3-hydroxyisovalerylcarnitine, which can then be exported from the mitochondria and excreted in the urine.[4] In cases of significant and chronic accumulation, this process can deplete the cellular carnitine pool, leading to a secondary carnitine deficiency. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, so its deficiency can further compromise energy metabolism.
Diagnostic Workflow
The diagnosis of IEMs associated with elevated this compound typically begins with newborn screening, followed by confirmatory testing.
Conclusion
This compound and its derivatives are of paramount importance in the field of inborn errors of metabolism. Their detection and quantification are not only essential for the diagnosis of several genetic disorders but also provide insights into the underlying pathophysiology of these conditions, particularly with respect to mitochondrial dysfunction. A thorough understanding of the biochemical pathways, analytical methodologies, and clinical implications associated with this compound is crucial for the development of effective diagnostic and therapeutic strategies for patients with these rare but serious metabolic diseases. This guide serves as a foundational resource for professionals dedicated to advancing the science and clinical care in this area.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 4. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Frontiers | HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients [frontiersin.org]
- 8. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carnitine acyltransferases and their influence on CoA pools in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxyisovaleryl-CoA and its link to 3-methylcrotonyl-CoA carboxylase deficiency
An In-depth Technical Guide on 3-Hydroxyisovaleryl-CoA and its Link to 3-Methylcrotonyl-CoA Carboxylase Deficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcrotonyl-CoA carboxylase deficiency (3-MCCD) is an autosomal recessive inborn error of leucine (B10760876) metabolism that has seen a surge in diagnoses following the implementation of expanded newborn screening programs.[1] The deficiency lies in the 3-methylcrotonyl-CoA carboxylase (3-MCC) enzyme, leading to a metabolic block and the accumulation of upstream metabolites. A key consequence of this enzymatic defect is the shunting of 3-methylcrotonyl-CoA into an alternative pathway, resulting in the formation of this compound. This intermediate is subsequently converted to the diagnostic biomarkers for 3-MCCD: 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH). While many individuals identified through screening remain asymptomatic, a subset can develop severe metabolic crises.[2][3] This guide provides a comprehensive technical overview of the biochemical relationship between this compound and 3-MCCD, details on diagnostic methodologies, and relevant data for research and development professionals.
Introduction to 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD)
3-MCCD is an organic aciduria characterized by a defect in the fourth step of the leucine catabolic pathway.[1][4] The enzyme 3-methylcrotonyl-CoA carboxylase is a mitochondrial heteromer composed of alpha and beta subunits, encoded by the MCCC1 and MCCC2 genes, respectively.[2][4] Mutations in either of these genes can lead to reduced or absent enzyme activity.[1][2] The clinical phenotype of 3-MCCD is highly variable, ranging from asymptomatic individuals to those who experience life-threatening episodes of metabolic decompensation, often triggered by catabolic stress such as infections or fasting.[1][5] Symptomatic individuals may present with vomiting, lethargy, hypotonia, seizures, and coma, accompanied by metabolic acidosis, hypoglycemia, and sometimes mild hyperammonemia.[3][5] Despite its potential severity, the majority of cases detected through newborn screening remain clinically silent.[2][6]
The Central Role of this compound in the Pathophysiology of 3-MCCD
In a healthy individual, 3-methylcrotonyl-CoA is carboxylated by the 3-MCC enzyme to form 3-methylglutaconyl-CoA.[4] However, in 3-MCCD, the deficiency of this enzyme leads to the accumulation of 3-methylcrotonyl-CoA. This excess substrate is then diverted to an alternative metabolic route catalyzed by enoyl-CoA hydratase, which converts 3-methylcrotonyl-CoA to this compound.[7][8]
The accumulation of this compound and its precursor can disrupt the mitochondrial acyl-CoA to free CoA ratio, potentially leading to mitochondrial toxicity.[7][8] To mitigate this, the cell employs detoxification pathways. This compound is either deacylated to form 3-hydroxyisovaleric acid or conjugated with carnitine by carnitine acyltransferases to produce 3-hydroxyisovalerylcarnitine (C5-OH).[8][9][10] These two metabolites, 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine, are the primary biomarkers used to diagnose 3-MCCD.[2][11]
Metabolic Pathway in 3-MCCD
Quantitative Data in 3-MCCD
The following tables summarize key quantitative data related to 3-MCCD, including its incidence and the typical concentrations of diagnostic biomarkers.
Table 1: Incidence of 3-MCCD
| Region/Country | Incidence | Reference |
| Europe | 1 in 30,000 to 1 in 50,000 births | [1] |
| North America | 1 in 36,000 newborns | [12] |
| Quanzhou, China | 1 in 37,859 newborns | [6] |
| Zhejiang Province, China | 1 in 83,068 newborns | [13] |
Table 2: Diagnostic Biomarker Concentrations in 3-MCCD
| Biomarker | Fluid | Concentration Range in Affected Individuals | Normal Mean | Reference |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | Blood (Newborn Screening) | 1.33 to 35.0 µmol/L | 0.16 µmol/L | [6][14] |
| 3-Hydroxyisovaleric Acid | Urine | Markedly increased | Not typically quantified in routine screening | [2][11] |
| 3-Methylcrotonylglycine (B26124) | Urine | Markedly increased | Not typically quantified in routine screening | [2][11] |
| C5-OH/Propionylcarnitine (B99956) Ratio | Blood (Newborn Screening) | 2.2 to 17.6 | 0.059 | [14] |
| Cerebral 3-Hydroxyisovaleric Acid | Brain Tissue (MRS) | 0.7 to 1.4 mmol/L (in two adult cases) | Not detectable | [15] |
Experimental Protocols
Accurate diagnosis of 3-MCCD relies on specific and sensitive laboratory methods. The following sections detail the core experimental protocols.
Newborn Screening by Tandem Mass Spectrometry (MS/MS)
Objective: To detect elevated levels of 3-hydroxyisovalerylcarnitine (C5-OH) in dried blood spots from newborns.
Methodology:
-
Sample Collection: A heel prick blood sample is collected from the newborn onto a filter paper card (Guthrie card) within 24-48 hours of birth.
-
Sample Preparation: A small disc is punched from the dried blood spot and placed into a microtiter plate. An extraction solution, typically methanol (B129727) containing internal standards (isotopically labeled carnitines), is added to each well.
-
Acylcarnitine Derivatization: The extracted acylcarnitines are often derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties. This is achieved by adding acidic butanol and heating the plate.
-
MS/MS Analysis: The derivatized sample is injected into a tandem mass spectrometer. A precursor ion scan is commonly used to detect all acylcarnitines that fragment to a specific product ion (m/z 85 for butyl esters of carnitine).
-
Quantification: The concentration of C5-OH is determined by comparing its ion intensity to that of the corresponding isotopically labeled internal standard.[14]
-
Data Interpretation: An elevated C5-OH level, often in conjunction with an increased C5-OH to propionylcarnitine (C3) ratio, is considered a positive screen and requires follow-up testing.[5][14]
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the diagnosis of 3-MCCD by detecting elevated levels of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine in urine.
Methodology:
-
Sample Collection: A random or first-morning urine sample is collected.
-
Extraction: An internal standard (e.g., a non-physiological organic acid) is added to a measured volume of urine. The organic acids are then extracted from the urine using a solvent such as ethyl acetate.
-
Derivatization: The extracted organic acids are chemically modified to make them volatile for GC analysis. This is typically done by silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter a mass spectrometer, which fragments them into characteristic patterns.
-
Identification and Quantification: The resulting mass spectra are compared to a library of known organic acid spectra for identification. The quantities of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine are determined relative to the internal standard.[2]
Enzyme Activity Assay
Objective: To directly measure the activity of the 3-MCC enzyme in patient cells.
Methodology:
-
Cell Culture: Fibroblasts from a skin biopsy or lymphocytes from a blood sample are cultured under standard conditions.[3][5]
-
Cell Lysis: The cultured cells are harvested and lysed to release their cellular contents, including the mitochondrial enzymes.
-
Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing the substrate 3-methylcrotonyl-CoA and radiolabeled bicarbonate (H¹⁴CO₃⁻).
-
Measurement of Product Formation: The activity of 3-MCC is determined by measuring the incorporation of the radiolabel into the acid-stable product, 3-methylglutaconyl-CoA.
-
Data Analysis: The enzyme activity is typically expressed as a percentage of the activity measured in control cells.[4]
Molecular Genetic Testing
Objective: To identify the disease-causing mutations in the MCCC1 or MCCC2 genes.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood or other tissue sample.
-
PCR Amplification: The coding regions and splice site junctions of the MCCC1 and MCCC2 genes are amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA fragments are sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS).[4]
-
Sequence Analysis: The patient's DNA sequence is compared to the reference sequences of the MCCC1 and MCCC2 genes to identify any variants.
-
Interpretation: Identified variants are classified as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines. The presence of two pathogenic or likely pathogenic variants in either MCCC1 or MCCC2 confirms the diagnosis of 3-MCCD.
Diagnostic and Management Workflow
The diagnosis of 3-MCCD typically begins with an abnormal newborn screening result, which then triggers a series of confirmatory tests. Management strategies are tailored to the clinical presentation of the individual.
Diagnostic Workflow for 3-MCCD
Conclusion and Future Directions
The link between this compound and 3-MCCD is a clear example of how a metabolic block can lead to the accumulation of specific biomarkers. While newborn screening has been highly effective in identifying individuals with 3-MCCD, the low clinical penetrance of the disorder presents challenges for management and counseling.[1] Future research should focus on identifying genetic or environmental modifiers that influence the clinical phenotype. A deeper understanding of the potential neurotoxicity of accumulating metabolites, including 3-hydroxyisovaleric acid, is also warranted.[15] For drug development professionals, the leucine catabolic pathway and the mechanisms of mitochondrial toxicity in 3-MCCD may offer targets for therapeutic intervention, particularly for the rare symptomatic patients.
References
- 1. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 2. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. providers2.genedx.com [providers2.genedx.com]
- 5. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.com]
- 6. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxyisovalerylcarnitine in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 13. Newborn screening for 3-methylcrotonyl-CoA carboxylase deficiency in Zhejiang province, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. cds.ismrm.org [cds.ismrm.org]
A Technical Guide to the Detoxification of 3-Hydroxyisovaleryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the metabolic pathways associated with the accumulation and subsequent detoxification of 3-Hydroxyisovaleryl-CoA. This technical guide is intended for researchers, scientists, and professionals involved in drug development who are focused on inborn errors of metabolism and related therapeutic strategies.
Introduction: The Metabolic Challenge of this compound Accumulation
This compound is a metabolic intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876).[1][2][3] Under normal physiological conditions, it is efficiently processed. However, its accumulation, primarily due to genetic defects in the leucine degradation pathway, can lead to mitochondrial toxicity and a condition known as 3-hydroxyisovaleric aciduria.[4][5][6] The primary cause of this accumulation is a deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC).[7][8][9][10] This enzyme catalyzes a crucial step in leucine breakdown, and its impairment leads to a metabolic block.[11][12] Consequently, the upstream metabolite, 3-methylcrotonyl-CoA, is shunted into an alternative pathway, leading to the formation of this compound.[5][12][13]
The clinical presentation of 3-MCC deficiency is highly variable, ranging from asymptomatic individuals to those experiencing severe metabolic crises, particularly during periods of illness or fasting.[7][10][11] The detoxification of this compound is therefore a critical area of study for understanding the pathophysiology of this and related disorders, and for the development of effective therapeutic interventions.
The Leucine Catabolism Pathway and the Origin of this compound
The breakdown of leucine is a multi-step process occurring within the mitochondria. A key enzymatic step is the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by 3-MCC.[3][11] In cases of 3-MCC deficiency, the buildup of 3-methylcrotonyl-CoA forces the activity of an alternative enzymatic reaction, catalyzed by enoyl-CoA hydratase, which converts 3-methylcrotonyl-CoA to this compound.[5][13]
References
- 1. Leucine 2,3-aminomutase, an enzyme of leucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 5. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]
- 6. blog.healthmatters.io [blog.healthmatters.io]
- 7. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 8. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 10. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxyisovaleryl-CoA using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxyisovaleryl-CoA in biological matrices. This compound is a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876).[1] Its accumulation is linked to biotin (B1667282) deficiency and certain inborn errors of metabolism, making its accurate measurement crucial for both clinical diagnostics and metabolic research.[1][2] The described method, which includes a streamlined sample preparation protocol, offers high selectivity and sensitivity, making it suitable for researchers, scientists, and professionals in drug development.
Introduction
This compound is a pivotal metabolite in the leucine degradation pathway.[2] It is formed from 3-methylcrotonyl-CoA by the action of enoyl-CoA hydratase.[2][3] Under normal physiological conditions, 3-methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase.[1][2] However, in cases of biotin deficiency or genetic defects in this enzyme, 3-methylcrotonyl-CoA accumulates and is shunted towards the production of this compound.[2][3][4] Elevated levels of this compound can lead to mitochondrial toxicity.[2][3][4] The detoxification of this metabolite often involves its conversion to 3-hydroxyisovaleryl carnitine.[3][4][5][6]
Given its clinical and metabolic significance, a reliable method for the quantification of this compound is essential. LC-MS/MS offers the necessary sensitivity and selectivity for analyzing low-abundance endogenous molecules like acyl-CoAs.[7][8] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Metabolic Pathway
Caption: Leucine catabolism and the formation of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., isotopically labeled acyl-CoA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) Acetate
-
5-Sulfosalicylic acid (SSA)
-
Biological samples (e.g., cell pellets, tissue homogenates)
Sample Preparation
-
Extraction:
-
Protein Precipitation:
-
Vortex the homogenate vigorously.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solvent Evaporation and Reconstitution (for organic extractions):
-
If an organic extraction solvent was used, evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50 mM ammonium acetate).[11]
-
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: A suitable gradient to separate this compound from other short-chain acyl-CoAs.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification.[7] The precursor ion will be the [M+H]+ of this compound, and the product ion will correspond to the characteristic fragmentation of the CoA moiety.[7]
Standard Curve and Quality Control
-
Prepare a series of calibration standards by serially diluting the this compound stock solution in the reconstitution solvent.
-
Spike the internal standard into all calibration standards, quality control (QC) samples, and study samples at a fixed concentration.
-
QC samples should be prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of short-chain acyl-CoAs, including this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The method is sensitive, selective, and reproducible, making it a valuable tool for researchers and clinicians investigating disorders of leucine metabolism, biotin deficiency, and other related metabolic pathways. The provided workflow and protocols can be adapted to various biological matrices with appropriate validation.
References
- 1. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]
- 3. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyisovaleryl-CoA Extraction from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid leucine. Aberrant levels of this metabolite can be indicative of metabolic disorders, including 3-methylcrotonyl-CoA carboxylase deficiency. Accurate quantification of intracellular this compound is crucial for studying disease mechanisms, drug efficacy, and understanding fundamental metabolic pathways. This document provides a detailed protocol for the extraction of this compound from cultured cells, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented method is a composite of established techniques for short-chain acyl-CoA analysis, ensuring high recovery and reproducibility.[1][2][3][4][5]
Data Presentation: Comparison of Extraction Solvent Systems
The choice of extraction solvent is a critical factor influencing the recovery of acyl-CoAs. The following table summarizes reported recovery efficiencies for various short-chain acyl-CoAs using different extraction methods, providing a basis for methodological decisions.
| Acyl-CoA Species | Extraction Method | Recovery (%) | Reference |
| Acetyl-CoA | 10% (w/v) Trichloroacetic Acid (TCA) with SPE | 36 | [3] |
| Acetyl-CoA | 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) | 59 | [3] |
| Propionyl-CoA | 10% (w/v) Trichloroacetic Acid (TCA) with SPE | 62 | [3] |
| Propionyl-CoA | 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) | 80 | [3] |
| Isovaleryl-CoA | 10% (w/v) Trichloroacetic Acid (TCA) with SPE | 58 | [3] |
| Isovaleryl-CoA | 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) | 59 | [3] |
| Malonyl-CoA | 10% (w/v) Trichloroacetic Acid (TCA) with SPE | 26 | [3] |
| Malonyl-CoA | 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) | 74 | [3] |
| Various Acyl-CoAs | Acetonitrile/2-propanol (3:1, v/v) followed by 0.1M potassium phosphate | 93-104 (tissue extraction), 83-90 (solid-phase extraction) | [6] |
Experimental Protocol: Extraction of this compound from Adherent Mammalian Cells
This protocol is designed for the extraction of short-chain acyl-CoAs, including this compound, from adherent cells cultured in a 6-well plate format. Adjust volumes accordingly for other culture formats.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Liquid Nitrogen
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C[1]
-
Cell Scraper, pre-chilled
-
Microcentrifuge Tubes (1.5 mL), pre-chilled
-
Centrifuge capable of 4°C and >14,000 x g
-
Dry Ice
-
Internal Standard (optional, e.g., 13C-labeled acyl-CoA)
Procedure:
-
Cell Culture and Harvest:
-
Culture cells to the desired confluency (typically 80-90%) in 6-well plates.
-
Aspirate the culture medium completely.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS per well, aspirating the PBS completely after each wash. This step should be performed rapidly to minimize metabolic changes.[7]
-
-
Metabolic Quenching:
-
Metabolite Extraction:
-
Before the liquid nitrogen completely evaporates, add 500 µL of pre-chilled (-20°C) extraction solvent (Acetonitrile/Methanol/Water, 2:2:1) to each well.[1]
-
If using an internal standard, it should be spiked into the extraction solvent at a known concentration.
-
Allow the extraction solvent to cover the entire surface of the well for 5 minutes on dry ice to ensure complete cell lysis and protein precipitation.
-
-
Cell Lysis and Collection:
-
Using a pre-chilled cell scraper, scrape the frozen cell lysate from the bottom of the well into the extraction solvent.
-
Pipette the entire cell lysate suspension from each well into a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein and Debris Removal:
-
Centrifuge the microcentrifuge tubes at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[10]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
-
Sample Storage:
-
The resulting extract can be immediately analyzed or stored at -80°C until analysis. For long-term storage, it is advisable to dry the extract under a stream of nitrogen and store the dried pellet at -80°C. The sample can then be reconstituted in an appropriate solvent for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction from cells.
Metabolic Pathway of Leucine Catabolism
Caption: Simplified pathway of Leucine catabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a multitude of cellular metabolic pathways, including the Krebs cycle and fatty acid synthesis and oxidation. The accurate quantification of these molecules is crucial for understanding cellular energy status, metabolic flux, and the mechanism of action of various drugs. Solid-phase extraction (SPE) is a robust and widely adopted technique for the selective isolation and enrichment of short-chain acyl-CoAs from complex biological matrices prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols and application notes for the SPE of short-chain acyl-CoAs, focusing on established methodologies to ensure high recovery and sample purity.
Data Presentation: Recovery of Short-Chain Acyl-CoAs
The efficiency of solid-phase extraction is paramount for the accurate quantification of short-chain acyl-CoAs. The choice of sorbent material is a critical factor influencing the recovery of these analytes. Below is a summary of reported recovery data for various short-chain acyl-CoAs using different SPE sorbents.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | C2 | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | C3 | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Acetyl-CoA | C2 | C18 | Variable, generally lower for very polar compounds | [2][3] |
| Propionyl-CoA | C3 | STRATA™-X-A | 95.60% | [4] |
| Butyryl-CoA | C4 | STRATA™-X-A | 81.56% | [4] |
Note: Recovery efficiencies can be influenced by the biological matrix, sample loading conditions, and specific protocol variations. The data presented here are for comparative purposes. The 2-(2-pyridyl)ethyl sorbent demonstrates high recovery for the very polar short-chain acyl-CoAs due to its mixed-mode, weak anion-exchange properties.[5] Reversed-phase sorbents like C18 can also be used, but may show lower recovery for the most polar short-chain species.[2][3] Polymeric sorbents like Oasis HLB offer a water-wettable surface that can retain a broad range of analytes.[3]
Experimental Protocols
This section details a widely used and validated protocol for the solid-phase extraction of short-chain acyl-CoAs from tissue samples using 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[1][5]
Materials
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard: A suitable odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0)
-
Standard laboratory equipment: Centrifuge, homogenizer, vacuum manifold for SPE, nitrogen evaporator.
Procedure
-
Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and briefly homogenize again.[1]
-
-
Extraction of Acyl-CoAs:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction workflow for short-chain acyl-CoAs.
Caption: Experimental workflow for the solid-phase extraction of short-chain acyl-CoAs.
Key Metabolic Pathway Involving Short-Chain Acyl-CoAs
Acetyl-CoA and Malonyl-CoA are central nodes in cellular metabolism, linking glycolysis, fatty acid synthesis, and the Krebs cycle.
Caption: Central role of Acetyl-CoA and Malonyl-CoA in cellular metabolism.
References
Application Note: Synthesis of a Stable Isotope-Labeled 3-Hydroxyisovaleryl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). The accumulation of 3-hydroxyisovaleric acid and its carnitine conjugate in biological fluids is a critical biomarker for biotin (B1667282) deficiency and certain inborn errors of metabolism. Accurate quantification of this compound in complex biological matrices is essential for clinical diagnostics and metabolic research. Stable isotope-labeled internal standards are the gold standard for precise quantification by mass spectrometry. This application note provides a detailed protocol for the enzymatic synthesis of stable isotope-labeled this compound.
The described method utilizes a two-step enzymatic cascade, starting from a commercially available stable isotope-labeled precursor, 3-methylcrotonic acid-d6. This chemoenzymatic approach offers high specificity and yield, providing a reliable standard for research and diagnostic applications.
Leucine Catabolism and the Role of this compound
The catabolism of leucine is a critical metabolic pathway. A key step is the biotin-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. When biotin is deficient, the activity of the enzyme methylcrotonyl-CoA carboxylase is impaired, leading to the accumulation of 3-methylcrotonyl-CoA. This substrate is then diverted to an alternative pathway where it is hydrated by enoyl-CoA hydratase to form this compound.
Synthesis of Stable Isotope-Labeled this compound
The synthesis is a two-step enzymatic process starting with the stable isotope-labeled precursor, 3-methylcrotonic acid-d6.
-
Step 1: Coenzyme A Ligation. The stable isotope-labeled precursor, 3-methylcrotonic acid-d6, is ligated to Coenzyme A to form 3-methylcrotonyl-CoA-d6. This reaction is catalyzed by the recombinant bacterial enzyme, glutaconate coenzyme A-transferase (GctAB).
-
Step 2: Hydration. The resulting 3-methylcrotonyl-CoA-d6 is then hydrated to form the final product, this compound-d6, catalyzed by recombinant human short-chain enoyl-CoA hydratase (ECHS1).[1]
Experimental Protocols
I. Expression and Purification of Recombinant Enzymes
A. Glutaconate Coenzyme A-transferase (GctAB)
A detailed protocol for the expression and purification of recombinant GctAB from Acidaminococcus fermentans expressed in E. coli can be adapted from established methods for CoA-transferases.[2][3]
B. Human Short-Chain Enoyl-CoA Hydratase (ECHS1)
Recombinant human ECHS1 with a His-tag or GST-tag can be expressed in E. coli and purified using affinity chromatography.[4][5]
General Protocol for GST-tagged Protein Purification:
-
Transformation: Transform E. coli BL21(DE3) with the pGEX vector containing the ECHS1 gene.
-
Culture: Grow a 1 L culture in LB broth with ampicillin (B1664943) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with 0.1 mM IPTG and incubate for 4-6 hours at 30°C.
-
Cell Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors). Lyse cells by sonication.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a glutathione-agarose column. Wash the column extensively with PBS.
-
Elution: Elute the GST-tagged ECHS1 with elution buffer containing reduced glutathione.
-
Verification: Confirm the purity and size of the protein by SDS-PAGE.
II. Enzymatic Synthesis of this compound-d6
This two-step protocol is adapted from the synthesis of similar 3-hydroxyacyl-CoAs.[1]
Materials:
-
3-Methylcrotonic acid-d6 (Commercially available)
-
Coenzyme A, lithium salt
-
Acetyl-CoA
-
Purified recombinant GctAB
-
Purified recombinant ECHS1
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2
Protocol:
Step 1: Synthesis of 3-Methylcrotonyl-CoA-d6
-
In a reaction vessel, combine the following in the reaction buffer:
-
10 mM 3-Methylcrotonic acid-d6
-
5 mM Acetyl-CoA
-
10 µg purified GctAB
-
-
Incubate the reaction mixture at 30°C for 2 hours.
-
Monitor the reaction progress by HPLC-UV by observing the formation of the 3-methylcrotonyl-CoA-d6 peak and the consumption of acetyl-CoA.
Step 2: Synthesis of this compound-d6
-
To the reaction mixture from Step 1, add 10 µg of purified ECHS1.
-
Incubate at 30°C for an additional 2 hours.
-
Monitor the conversion of 3-methylcrotonyl-CoA-d6 to this compound-d6 by HPLC-UV.
III. Purification of this compound-d6
A. Solid-Phase Extraction (SPE)
A solid-phase extraction step can be used for initial purification and concentration of the acyl-CoA.[6][7][8]
-
Column: Use a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE cartridge.
-
Conditioning: Condition the column with an acetonitrile/isopropanol/water/acetic acid mixture.[7]
-
Loading: Load the reaction mixture onto the conditioned column.
-
Washing: Wash the column with the conditioning solvent to remove enzymes and other impurities.
-
Elution: Elute the this compound-d6 with a mixture of methanol (B129727) and ammonium (B1175870) formate.[7]
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final purification is achieved by RP-HPLC.[9]
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9 |
| Mobile Phase B | Acetonitrile with 600 mM glacial acetic acid |
| Gradient | A linear gradient from 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Table 1: Representative RP-HPLC Purification Parameters.
Collect the fractions containing the purified this compound-d6 and lyophilize.
Characterization and Quantification
The identity and purity of the final product should be confirmed by LC-MS/MS.
| Parameter | Value |
| LC Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | A suitable gradient for separation of short-chain acyl-CoAs |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined based on the precursor and product ions of this compound-d6 |
Table 2: Typical LC-MS/MS Parameters for Analysis.
The concentration of the purified standard can be determined by UV spectrophotometry at 260 nm using the molar extinction coefficient of Coenzyme A.
Quantitative Data Summary
| Step | Parameter | Expected Value |
| Enzyme Purification | Purity of GctAB and ECHS1 | >90% by SDS-PAGE |
| Enzymatic Synthesis | Conversion of 3-methylcrotonic acid-d6 to 3-methylcrotonyl-CoA-d6 | >90% |
| Conversion of 3-methylcrotonyl-CoA-d6 to this compound-d6 | >95% | |
| Purification | Recovery from SPE | 80-90%[7] |
| Purity after HPLC | >98% | |
| Final Product | Overall Yield | 60-70% |
| Isotopic Enrichment | >98% (dependent on precursor) |
Table 3: Summary of Expected Quantitative Data.
Conclusion
This application note provides a comprehensive protocol for the synthesis of a stable isotope-labeled this compound standard. The chemoenzymatic approach offers a reliable and specific method for producing a high-purity internal standard essential for accurate quantification in metabolic research and clinical diagnostics.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutaconate CoA-transferase from Acidaminococcus fermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. raybiotech.com [raybiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Hydroxyisovaleryl-CoA for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisovaleryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid leucine. Elevated levels of its hydrolyzed form, 3-hydroxyisovaleric acid (3-HIA), in biological fluids are an important biomarker for various metabolic disorders, including biotin (B1667282) deficiency and 3-methylcrotonyl-CoA carboxylase deficiency. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of 3-HIA. However, due to its low volatility and polar nature, direct analysis by GC-MS is not feasible. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1][2]
This document provides detailed application notes and protocols for the derivatization of this compound (analyzed as 3-hydroxyisovaleric acid after hydrolysis) for subsequent GC-MS analysis. The most common and effective derivatization techniques, namely silylation and esterification, are discussed.
Derivatization Strategies
The primary goal of derivatization for GC-MS analysis is to replace active hydrogen atoms in polar functional groups (such as hydroxyl and carboxyl groups) with less polar, more volatile moieties.[2][3] For 3-hydroxyisovaleric acid, both the hydroxyl and carboxyl groups must be derivatized.
Silylation
Silylation is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] This method is highly effective for a wide range of polar compounds, including hydroxy acids.
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with a broad range of functional groups. It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity.[4][5]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent that produces highly volatile derivatives.[4][6]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which can be advantageous for certain applications.[6]
Esterification
Esterification converts the carboxylic acid group into an ester, thereby increasing its volatility. This is often followed by silylation of the hydroxyl group.
Common Esterification Reagents:
-
BF3-Methanol (Boron trifluoride in methanol): A common reagent for the preparation of fatty acid methyl esters (FAMEs).[4]
-
Alkyl Chloroformates (e.g., Methyl Chloroformate): Versatile reagents for the derivatization of both amino and organic acids.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of organic acids, including those structurally similar to 3-hydroxyisovaleric acid, using GC-MS with derivatization.
| Parameter | Silylation (BSTFA + 1% TMCS, Ultrasound-Assisted)[5] |
| Linearity (r) | 0.9958 - 0.9996 |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L |
| Reproducibility (CV %) | 0.32 - 13.76% |
| Accuracy (Recovery %) | 82.97 - 114.96% |
| Stability (5 days, CV %) | 1.01 - 14.09% |
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is adapted from methods for the analysis of organic acids in biological samples.[5][7]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., deuterated 3-hydroxyisovaleric acid or a structurally similar compound like tropic acid)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sample containing 3-hydroxyisovaleric acid (e.g., hydrolyzed urine or plasma extract)
Procedure:
-
Sample Preparation: To an appropriate volume of the sample (e.g., urine equivalent to 1 µmole of creatinine), add a known amount of the internal standard.[7]
-
Extraction: Acidify the sample and extract the organic acids with ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
GC-MS Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Two-Step Derivatization (Esterification followed by Silylation)
This protocol is a general approach for compounds containing both carboxyl and hydroxyl groups.
Materials:
-
BF3-Methanol (14%)
-
Saturated NaCl solution
-
BSTFA
-
Internal Standard
-
Sample containing 3-hydroxyisovaleric acid
Procedure:
-
Sample Preparation and Extraction: Follow steps 1-3 from Protocol 1.
-
Esterification:
-
To the dried residue, add 50 µL of 14% BF3-methanol.
-
Cap the vial and heat at 60°C for 60 minutes.
-
After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex and allow the layers to separate.
-
Transfer the upper hexane layer to a new vial.
-
-
Silylation:
-
Evaporate the hexane extract to dryness.
-
Add 100 µL of acetonitrile and 50 µL of BSTFA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis: After cooling, inject an aliquot into the GC-MS.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: General workflow for the analysis of this compound.
Caption: Derivatization reactions of 3-hydroxyisovaleric acid.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 4. metbio.net [metbio.net]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
Quantifying 3-Hydroxyisovaleryl-CoA: A Comparative Analysis in Plasma and Tissue
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleryl-CoA is a short-chain acyl-coenzyme A ester that serves as an intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Under normal metabolic conditions, this compound is efficiently processed. However, in certain metabolic states, such as biotin (B1667282) deficiency, its levels can accumulate. Biotin is an essential cofactor for the enzyme 3-methylcrotonyl-CoA carboxylase, which functions upstream of this compound in the leucine degradation pathway.[1] A deficiency in biotin leads to reduced activity of this enzyme, resulting in the accumulation of 3-methylcrotonyl-CoA, which is subsequently converted to this compound.[2][3] This accumulation can disrupt mitochondrial function.[3]
Due to its low abundance and inherent instability in plasma, direct quantification of this compound in this matrix is analytically challenging. Consequently, its more stable downstream metabolite, 3-hydroxyisovaleryl carnitine, is commonly used as a surrogate biomarker in plasma for assessing biotin status and related metabolic disorders.[4][5][6] In tissues, particularly the liver where leucine metabolism is prominent, direct measurement of this compound is more feasible and can provide a direct assessment of the acyl-CoA pool.
This document provides detailed application notes and protocols for the quantification of this compound in tissue and its surrogate marker, 3-hydroxyisovaleryl carnitine, in plasma, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Leucine Catabolism and Biomarker Formation
The following diagram illustrates the key steps in the leucine catabolism pathway, highlighting the role of biotin and the formation of this compound and its downstream biomarker, 3-hydroxyisovaleryl carnitine.
Quantitative Data Summary
Table 1: Quantification of this compound in Liver Tissue
| Analyte | Matrix | Organism | Method | Reported Concentration (nmol/g tissue) | Reference |
| Short-chain Acyl-CoAs | Liver | Rat | LC-MS/MS | Varies by specific acyl-CoA | [7] |
| Acetyl-CoA | Liver | Rat | HPLC-UV | ~15-60 |
Note: Specific concentration ranges for this compound in liver are not explicitly stated in the general short-chain acyl-CoA literature but are expected to be low under normal conditions and elevated in biotin deficiency.
Table 2: Quantification of 3-Hydroxyisovaleryl Carnitine in Human Plasma
| Analyte | Matrix | Condition | Method | Reported Concentration (ng/mL) | Reference |
| 3-Hydroxyisovaleryl carnitine | Plasma | Healthy Adults | LC-MS/MS | 2.80 ± 0.821 | [4] |
| 3-Hydroxyisovaleryl carnitine | Plasma | Biotin Deficient Adults | LC-MS/MS | ~3-fold increase from baseline | [4][5] |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of this compound from tissue and 3-hydroxyisovaleryl carnitine from plasma.
Protocol 1: Quantification of this compound in Liver Tissue by LC-MS/MS
This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs in tissue.[7]
1. Tissue Sample Collection and Storage:
-
Excise liver tissue immediately post-euthanasia.
-
Flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until analysis. Acyl-CoAs are unstable, and proper storage is critical.
2. Extraction of this compound:
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Homogenize the frozen tissue in 1 mL of ice-cold extraction solvent (e.g., 2:2:1 acetonitrile (B52724)/methanol (B129727)/water or 10% trichloroacetic acid).[7]
-
Include an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or a structurally similar odd-chain acyl-CoA not present in the sample) in the extraction solvent.
-
Incubate the homogenate on ice for 15-30 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
3. Sample Clean-up (Optional but Recommended):
-
Solid-phase extraction (SPE) can be used to remove salts and other interfering substances.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak aqueous solvent to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM hexylamine) and an acid (e.g., 0.1% acetic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the [M+H]+ of the molecule. Product ions are typically generated from the fragmentation of the phosphopantetheine moiety.
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of a this compound standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Normalize the concentration to the initial tissue weight (e.g., in nmol/g tissue).
Protocol 2: Quantification of 3-Hydroxyisovaleryl Carnitine in Plasma by LC-MS/MS
This protocol is based on a validated method for the analysis of 3-hydroxyisovaleryl carnitine in human plasma.[4]
1. Plasma Sample Collection and Storage:
-
Collect whole blood in heparinized tubes.
-
Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
2. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 100 µL of an internal standard solution (d3-3-hydroxyisovaleryl carnitine in a suitable solvent like methanol).
-
Precipitate proteins by adding a larger volume of ice-cold acetonitrile or methanol (e.g., 400 µL).
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for 3-hydroxyisovaleryl carnitine (e.g., m/z 248 -> m/z 85) and its deuterated internal standard.
-
Optimization: Optimize MS parameters for optimal signal.
-
4. Data Analysis and Quantification:
-
Construct a calibration curve using standards of 3-hydroxyisovaleryl carnitine in a surrogate matrix (e.g., stripped plasma or phosphate-buffered saline).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 3-hydroxyisovaleryl carnitine in the plasma samples from the calibration curve.
Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflows for the quantification of this compound in tissue and 3-hydroxyisovaleryl carnitine in plasma.
Conclusion
The quantification of this compound and its related metabolites is crucial for understanding the metabolic consequences of biotin deficiency and other related disorders. While the direct measurement of this compound in plasma is hampered by its low concentration and instability, its quantification in tissues like the liver provides valuable insights into intracellular metabolic status. For plasma-based studies, the analysis of the more stable and abundant downstream metabolite, 3-hydroxyisovaleryl carnitine, serves as a reliable and clinically relevant biomarker. The LC-MS/MS protocols detailed in this application note provide robust and sensitive methods for the quantification of these important molecules in their respective biological matrices, enabling researchers and drug development professionals to accurately assess metabolic perturbations in the leucine catabolism pathway.
References
- 1. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Hydroxyisovaleryl-CoA as a Biomarker for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleryl-CoA is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876). Under normal metabolic conditions, it is efficiently processed further down the pathway. However, in certain metabolic perturbations, particularly those affecting the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC), this compound can accumulate. This accumulation leads to its conversion to downstream metabolites, 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovaleryl carnitine (3HIA-carnitine), which are subsequently excreted in the urine and can be detected in plasma.[1][2] Consequently, the measurement of these downstream metabolites serves as a sensitive and early indicator of impaired leucine metabolism and, most notably, biotin (B1667282) deficiency.[3][4] These application notes provide a comprehensive overview of the utility of this compound and its derivatives as biomarkers, along with detailed protocols for their quantification.
Metabolic Pathway and Biomarker Generation
The catabolism of leucine is a critical metabolic pathway that generates acetyl-CoA and acetoacetate, contributing to cellular energy production. A key step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[2] When MCC activity is compromised, for instance, due to biotin deficiency or genetic defects, 3-methylcrotonyl-CoA accumulates in the mitochondria.[1][2] This excess 3-methylcrotonyl-CoA is then shunted into an alternative pathway where it is hydrated by enoyl-CoA hydratase to form this compound.[2]
The accumulation of this compound can disrupt the mitochondrial acyl-CoA pool and is potentially toxic.[5] To mitigate this, the cell employs detoxification mechanisms, primarily through the action of carnitine acyltransferases, which convert this compound to 3-hydroxyisovaleryl carnitine (3HIA-carnitine).[1] This more water-soluble and less toxic derivative is then exported from the mitochondria and can be detected in plasma and urine.[1] Additionally, this compound can be hydrolyzed to 3-hydroxyisovaleric acid (3-HIA), which is also excreted in the urine.[3] The increased presence of 3-HIA and 3HIA-carnitine in biological fluids are therefore robust biomarkers for compromised leucine catabolism and underlying biotin insufficiency.[3][6]
Caption: Leucine catabolism and biomarker formation pathway.
Data Presentation
The following tables summarize quantitative data for the key biomarkers of impaired leucine catabolism, primarily in the context of biotin status.
Table 1: Urinary 3-Hydroxyisovaleric Acid (3-HIA) in Adults
| Population | Condition | Mean 3-HIA Levels (mmol/mol creatinine) | Fold Increase (Deficient vs. Sufficient) | Reference |
| Healthy Adults | Biotin Sufficient | 8.5 ± 3.2 | - | [3][4] |
| Healthy Adults | Marginally Biotin Deficient (experimental) | ~25.5 (after 28 days) | ~3-fold | [3][4] |
| Reference Range | Normal | < 29 | - | [5] |
Table 2: Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) in Adults
| Population | Condition | Mean 3HIA-carnitine Levels | Fold Increase (Deficient vs. Sufficient) | Reference |
| Healthy Adults | Biotin Sufficient (Day 0) | ~2.8 ng/mL | - | [6][7] |
| Healthy Adults | Marginally Biotin Deficient (Day 28, experimental) | Increased to ~8.4 ng/mL | ~3-fold | [6][7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol is a representative method for the analysis of short-chain acyl-CoAs and can be adapted for this compound.
1. Sample Preparation (from Plasma or Tissue Homogenate) a. To 100 µL of plasma or tissue homogenate on ice, add 400 µL of a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid (SSA) in water).[8] b. Vortex vigorously for 30 seconds to precipitate proteins. c. Incubate on ice for 10 minutes. d. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein. e. Carefully transfer the supernatant to a new microcentrifuge tube. f. The supernatant can be directly analyzed or stored at -80°C.
2. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size). ii. Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8. iii. Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water. iv. Gradient: A suitable gradient will need to be optimized, for example:
0-2 min: 2% B
2-10 min: 2-98% B
10-12 min: 98% B
12-12.1 min: 98-2% B
12.1-15 min: 2% B v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS): i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions (representative for short-chain acyl-CoAs, to be optimized for this compound):
Quantifier: [M+H]+ -> [M-507+H]+ (loss of the CoA pantetheine (B1680023) moiety).[9]
Qualifier: [M+H]+ -> 428 m/z (adenosine diphosphate (B83284) fragment).[9] iv. Instrument Settings: Optimize source temperature, gas flows, and collision energy for the specific instrument and analyte.
Caption: A typical workflow for the analysis of acyl-CoAs.
Protocol 2: Quantification of Urinary 3-Hydroxyisovaleric Acid (3-HIA) by UPLC-MS/MS
This is a simplified protocol based on published methods.[3][4]
1. Sample Preparation a. Thaw frozen urine samples to room temperature and vortex. b. Centrifuge at 13,000 x g for 5 minutes to remove any particulate matter. c. Dilute the urine sample 1:4 with an internal standard solution (e.g., deuterated 3-HIA in water). d. Vortex and transfer to an autosampler vial.
2. UPLC-MS/MS Analysis a. Liquid Chromatography (UPLC): i. Column: A suitable UPLC column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A fast gradient, for example:
- 0-0.5 min: 2% B
- 0.5-2.0 min: 2-98% B
- 2.0-2.5 min: 98% B
- 2.5-2.6 min: 98-2% B
- 2.6-3.0 min: 2% B v. Flow Rate: 0.4 mL/min. vi. Injection Volume: 1 µL. b. Mass Spectrometry (MS/MS): i. Ionization Mode: Negative Electrospray Ionization (ESI-). ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions for 3-HIA:
- Precursor Ion (m/z): 117.1
- Product Ion (m/z): 59.0[10] iv. Instrument Settings: Optimize source parameters and collision energy for the specific instrument.
Protocol 3: Quantification of Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) by LC-MS/MS
This protocol is based on established methods for acylcarnitine analysis.[6][7]
1. Sample Preparation a. To 100 µL of plasma, add an internal standard (e.g., deuterated 3HIA-carnitine). b. Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge. i. Condition the cartridge with methanol (B129727) and then water. ii. Load the plasma sample. iii. Wash the cartridge with water and then methanol. iv. Elute the acylcarnitines with a basic methanolic solution (e.g., 5% ammonium hydroxide (B78521) in methanol). c. Evaporate the eluate to dryness under a stream of nitrogen. d. Reconstitute the sample in a suitable mobile phase for injection.
2. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm). ii. Mobile Phase: Isocratic elution with a mixture such as 60:40 (v/v) of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in methanol.[6] iii. Flow Rate: 0.5 mL/min. iv. Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS): i. Ionization Mode: Positive Electrospray Ionization (ESI+). ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions for 3HIA-carnitine:
- Precursor Ion (m/z): 262.2
- Product Ion (m/z): 85.0[6] iv. Instrument Settings: Optimize source parameters and collision energy for the specific instrument.
Conclusion
This compound and its downstream metabolites, 3-HIA and 3HIA-carnitine, are valuable biomarkers for investigating metabolic pathways, particularly leucine catabolism and biotin status. The protocols outlined above provide a framework for the robust and sensitive quantification of these compounds in biological matrices. The application of these methods can aid researchers and drug development professionals in understanding metabolic dysregulation in various disease states and in the development of therapeutic interventions.
References
- 1. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Note: Quantitative Analysis of Acyl-CoA Species using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the synthesis of lipids and ketone bodies. The accurate quantification of acyl-CoA pools is crucial for understanding cellular metabolism and the pathophysiology of various diseases, making it a key area of interest in drug development and biomedical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of acyl-CoAs in complex biological matrices.[1][2] This application note provides a detailed protocol for the extraction and quantitative analysis of a broad range of acyl-CoA species from biological samples using LC-MS/MS with a focus on the use of analytical standards and stable isotope-labeled internal standards for accurate quantification.
Core Principles
The quantitative analysis of acyl-CoAs by LC-MS/MS relies on the principles of stable isotope dilution, where a known amount of a stable isotope-labeled analogue of the target analyte is added to the sample at the beginning of the extraction process.[1] This internal standard co-elutes with the endogenous analyte and is detected by the mass spectrometer, allowing for the correction of variability in extraction efficiency, matrix effects, and instrument response. Quantification is achieved by creating a calibration curve using analytical standards of known concentrations and their corresponding stable isotope-labeled internal standards.
Data Presentation: Quantitative Performance
The following table summarizes the typical quantitative performance of the described LC-MS/MS method for a selection of acyl-CoA species. These values are representative and may vary depending on the specific instrument, matrix, and experimental conditions.
| Acyl-CoA Species | Linearity (R²) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |
| Free CoA | 0.9993 | 2 | - |
| Acetyl-CoA | 0.9919 | - | - |
| Propionyl-CoA | 0.9982 | - | - |
| Malonyl-CoA | 0.9991 | - | - |
| C16:0-CoA | - | - | - |
| C18:0-CoA | - | - | - |
| C18:1-CoA | - | - | - |
| C18:2-CoA | - | - | - |
Data compiled from multiple sources, specific values can be found in the cited literature.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Biological Samples
This protocol describes a robust method for the extraction of acyl-CoAs from tissues or cultured cells.
Materials:
-
Biological sample (e.g., ~20 mg of frozen tissue powder or 1-5 million cultured cells)
-
Internal Standard Spiking Solution: A mixture of stable isotope-labeled acyl-CoA standards (e.g., [¹³C₃¹⁵N₁]-pantothenate labeled yeast extract) in an appropriate solvent.
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C.[3]
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Centrifuge capable of 14,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Collection and Quenching: Rapidly harvest and weigh the biological sample. For cultured cells, aspirate the medium and wash with ice-cold PBS. Immediately quench metabolism by adding the cold extraction solvent. For tissues, grind the frozen tissue into a fine powder under liquid nitrogen.
-
Internal Standard Spiking: To the homogenized tissue powder or cell pellet, add a known amount of the Internal Standard Spiking Solution. The amount should be chosen to be within the linear range of the assay.
-
Extraction: Add 1 mL of cold Extraction Solvent to the sample. Vortex vigorously for 1 minute. For tissue samples, homogenize the sample in the extraction solvent.
-
Protein Precipitation: Incubate the sample at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50 mM ammonium (B1175870) acetate.[4] The reconstitution volume should be chosen to achieve the desired concentration range for analysis.
Protocol 2: Preparation of Calibration Curve Standards
Materials:
-
Analytical standards of the acyl-CoAs of interest (commercially available)
-
Stable isotope-labeled internal standards corresponding to the analytes of interest.
-
Reconstitution solvent (e.g., 50 mM ammonium acetate)
-
Serial dilution tubes
Procedure:
-
Stock Solutions: Prepare individual stock solutions of each analytical standard and stable isotope-labeled internal standard in a suitable solvent at a concentration of approximately 1 mM.
-
Working Standard Mixture: Prepare a working mixture of all analytical standards by diluting the stock solutions in the reconstitution solvent.
-
Calibration Curve Points: Perform a serial dilution of the working standard mixture to create a series of calibration standards with concentrations spanning the expected range of the biological samples. A typical range would be from low nM to µM.
-
Internal Standard Addition: Spike each calibration standard with a constant amount of the stable isotope-labeled internal standard mixture. The final concentration of the internal standards should be the same as in the prepared biological samples.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Key Fragmentation: Acyl-CoAs characteristically lose the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a neutral loss of 507 Da.[5] The precursor ion is the [M+H]⁺ of the acyl-CoA, and the product ion is typically the fragment corresponding to the acyl chain or a common fragment of the CoA moiety. For example, for Acetyl-CoA (m/z 810.1), a characteristic transition would be 810.1 -> 303.1.[6]
-
MRM Transitions: Set up specific MRM transitions for each target acyl-CoA and its corresponding stable isotope-labeled internal standard. Optimize collision energies for each transition to maximize signal intensity.
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Fatty acid β-oxidation pathway.
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Impaired 3-Hydroxyisovaleryl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impaired metabolism of 3-hydroxyisovaleryl-CoA is a key biochemical feature of several inborn errors of metabolism, notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency and biotinidase deficiency. These conditions lead to an accumulation of 3-hydroxyisovaleric acid (3-HIA) and its carnitine conjugate, 3-hydroxyisovaleryl-carnitine, in bodily fluids.[1][2][3][4][5][6] Animal models that recapitulate these biochemical abnormalities are crucial for understanding the pathophysiology of these disorders and for the development of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of such animal models in research. The primary focus is on the diet-induced biotin (B1667282) deficiency model in mice, as it is a well-established and accessible model for studying the consequences of impaired this compound metabolism. Information on genetic models, such as those for 3-MCC deficiency, is also discussed, although well-characterized mouse models for this specific condition are not extensively described in the current scientific literature.
Animal Models of Impaired this compound Metabolism
Diet-Induced Biotin Deficiency Model
A widely used and effective method to induce impaired this compound metabolism is through a biotin-deficient diet. Biotin is an essential cofactor for several carboxylases, including 3-MCC.[7][8][9][10] A deficiency in biotin leads to reduced 3-MCC activity and a subsequent buildup of 3-hydroxyisovaleric acid.
Species: Mouse (e.g., C57BL/6, ICR strains)[11]
Induction Method: Feeding a biotin-deficient diet. This can be a commercially available purified diet lacking biotin or a diet containing avidin (B1170675) (from egg white), which binds biotin and prevents its absorption.[1][8]
Key Phenotypes:
-
Elevated urinary excretion of 3-hydroxyisovaleric acid.[7][8][9][10]
-
Neurological symptoms such as lethargy and ataxia can develop over time.
-
Cutaneous manifestations like alopecia and dermatitis may also be observed.
Genetic Models
a) Biotinidase Deficiency (Btd knockout) Mouse:
This model involves the genetic knockout of the biotinidase gene (Btd). Biotinidase is responsible for recycling biotin, and its absence leads to a secondary multiple carboxylase deficiency, including 3-MCC deficiency.
Key Phenotypes:
-
When placed on a biotin-deficient diet, these mice exhibit a more severe phenotype than wild-type mice on the same diet.
-
Markedly increased urinary 3-hydroxyisovaleric acid.
-
Neurological and cutaneous abnormalities.
b) 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency (Mccc1 or Mccc2 knockout) Mouse:
Data Presentation
The following table summarizes the expected biochemical findings in a diet-induced biotin deficiency mouse model.
| Parameter | Control Mice (Biotin-Sufficient Diet) | Biotin-Deficient Mice | Reference |
| Urinary 3-Hydroxyisovaleric Acid (3-HIA) | Normal (baseline levels) | 0.42 - 8.5 mmol/L | [7][9] |
| Plasma 3-Hydroxyisovaleryl-carnitine | Normal (baseline levels) | Increased (3-fold or more) | [3][13] |
Note: The exact concentrations can vary depending on the mouse strain, the duration of the biotin-deficient diet, and the analytical method used.
Experimental Protocols
Protocol for Induction of Biotin Deficiency in Mice
Objective: To induce a state of biotin deficiency leading to elevated 3-hydroxyisovaleric acid.
Materials:
-
Wild-type mice (e.g., C57BL/6), aged 4-6 weeks.
-
Biotin-sufficient control diet.
-
Biotin-deficient diet (commercially available, e.g., from MP Biomedicals).[11][14][15]
-
Metabolic cages for urine collection.
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into two groups: a control group receiving a biotin-sufficient diet and an experimental group receiving a biotin-deficient diet.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to their respective diets and water.
-
Monitor the mice daily for general health and the development of any clinical signs.
-
At desired time points (e.g., weekly for 4-8 weeks), place individual mice in metabolic cages for 24-hour urine collection.
-
Store urine samples at -80°C until analysis.
-
At the end of the study, collect blood and tissues as required for further analysis.
Protocol for Urinary Organic Acid Analysis by GC-MS
Objective: To quantify the concentration of 3-hydroxyisovaleric acid in mouse urine.
Materials:
-
Mouse urine samples.
-
Internal standard (e.g., stable isotope-labeled 3-HIA or another non-endogenous organic acid).
-
Methoxyamine hydrochloride in pyridine.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Ethyl acetate (B1210297).
-
Sodium chloride.
-
Hydrochloric acid (HCl).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To 200 µL of urine in a glass tube, add a known amount of internal standard.[16]
-
Add approximately 1 g of sodium chloride and acidify to pH < 2 with HCl.[17]
-
Extract the organic acids by adding 1 mL of ethyl acetate and vortexing vigorously for 1 minute.[16]
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a new glass tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.[16]
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
-
Data Analysis:
-
Identify the 3-HIA peak based on its retention time and mass spectrum.
-
Quantify the concentration of 3-HIA by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of 3-HIA.
-
Protocol for Plasma Acylcarnitine Analysis by LC-MS/MS
Objective: To quantify the concentration of 3-hydroxyisovaleryl-carnitine in mouse plasma.
Materials:
-
Mouse plasma samples (collected in EDTA or heparin tubes).
-
Internal standard (e.g., deuterated 3-hydroxyisovaleryl-carnitine).
-
Methanol.
-
Formic acid.
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.[18][19]
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the acylcarnitines.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (example):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for 3-hydroxyisovaleryl-carnitine and its internal standard.
-
-
-
Data Analysis:
-
Quantify the concentration of 3-hydroxyisovaleryl-carnitine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Protocol for Biotinidase Enzyme Activity Assay (Colorimetric)
Objective: To measure biotinidase activity in mouse plasma.
Materials:
-
Mouse plasma.
-
N-biotinyl-p-aminobenzoate (B-PABA) substrate.
-
Potassium phosphate (B84403) buffer.
-
Trichloroacetic acid (TCA).
-
Sodium nitrite (B80452).
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD).
-
Spectrophotometer.
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 50 µL of plasma with 100 µL of potassium phosphate buffer (e.g., 0.1 M, pH 6.0).[20][21]
-
Add 50 µL of B-PABA solution and incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 30% TCA.
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
-
-
Colorimetric Detection:
-
Transfer 150 µL of the supernatant to a new tube.
-
Add 50 µL of sodium nitrite solution and incubate for 3 minutes at room temperature.
-
Add 50 µL of ammonium sulfamate solution and incubate for 3 minutes.
-
Add 50 µL of NEDD solution and incubate for 10 minutes.
-
Measure the absorbance at 546 nm.[20]
-
-
Calculation:
-
Calculate the amount of p-aminobenzoate (PABA) released using a standard curve of known PABA concentrations.
-
Express enzyme activity as nmol of PABA released per minute per mL of plasma.
-
Visualization of Pathways and Workflows
Leucine Catabolism and 3-HIA Formation
Caption: Leucine catabolism showing the formation of 3-hydroxyisovaleric acid (3-HIA).
Experimental Workflow for Animal Model Characterization
Caption: Workflow for the biochemical and functional characterization of animal models.
Leucine-mTORC1 Signaling Pathway
Caption: Simplified diagram of the Leucine-mTORC1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Measurement of 3-hydroxyisovaleric acid in urine of biotin-deficient infants and mice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased urinary excretion of 3-hydroxyisovaleric acid and decreased urinary excretion of biotin are sensitive early indicators of decreased biotin status in experimental biotin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Measurement of 3-hydroxyisovaleric acid in urine of biotin-deficient infants and mice by HPLC. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Biotin-deficient diet induces chromosome misalignment and spindle defects in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-methylcrotonyl-CoA carboxylase deficiency Disease Ontology Browser - DOID:0050710 [informatics.jax.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nutrient Requirements of the Mouse - Nutrient Requirements of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. alkalisci.com [alkalisci.com]
- 16. aurametrix.weebly.com [aurametrix.weebly.com]
- 17. erndim.org [erndim.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 20. Biotinidase Deficiency: Biotinidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 21. 3-methylcrotonyl-CoA carboxylase 1 deficiency Disease Ontology Browser - DOID:0080579 [informatics.jax.org]
Application Notes: High-Throughput Screening for Inhibitors of 3-Hydroxyisovaleryl-CoA Production
References
- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin and biotinidase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 6. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. High-performance liquid chromatographic determination of four kinds of biotin-containing carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyl-CoA Profiling in Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and synthesis, the Krebs cycle, and amino acid catabolism. The composition and concentration of the acyl-CoA pool in the liver provide a critical snapshot of the metabolic state of this vital organ. Accurate and robust profiling of acyl-CoAs is therefore essential for understanding metabolic regulation in health and disease, as well as for identifying potential therapeutic targets in drug development. This document provides detailed application notes and protocols for the sample preparation of liver tissue for acyl-CoA profiling, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principles of Sample Preparation
The successful analysis of acyl-CoAs from liver tissue hinges on rapid and effective sample preparation to achieve two primary goals:
-
Quenching of Enzymatic Activity: Immediate inactivation of enzymes is crucial to prevent the rapid turnover and degradation of acyl-CoA species, which would otherwise lead to an inaccurate representation of the in vivo metabolic state. This is typically achieved by quick-freezing the tissue in liquid nitrogen.[1]
-
Efficient Extraction: The diverse chemical nature of acyl-CoAs, ranging from hydrophilic short-chain to hydrophobic long-chain species, necessitates an extraction method that can effectively isolate the full range of analytes from the complex liver matrix.
Two primary strategies for acyl-CoA extraction from liver tissue are prevalent:
-
Aqueous Extraction: Often employing perchloric acid (PCA), this method is effective for extracting water-soluble, short-chain acyl-CoAs.[1]
-
Organic Solvent Extraction: A mixture of organic solvents, such as acetonitrile, methanol, and water, is used to extract a broader range of acyl-CoAs, including the more hydrophobic long-chain species.[1][2]
Subsequent purification steps, such as solid-phase extraction (SPE), can be employed to remove interfering substances and enrich the acyl-CoA fraction prior to analysis.[3][4][5]
Experimental Workflow for Liver Acyl-CoA Profiling
The overall workflow for preparing liver samples for acyl-CoA profiling is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selection of Internal Standards in 3-Hydroxyisovaleryl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of 3-hydroxyisovaleryl-CoA is crucial for understanding the pathophysiology of various metabolic disorders, including biotin (B1667282) deficiency and inherited errors of leucine (B10760876) metabolism. As an intermediate in the leucine catabolic pathway, fluctuations in its concentration can serve as a valuable biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of acyl-CoAs due to its high sensitivity and selectivity. A critical component of a robust LC-MS/MS assay is the proper selection and use of an internal standard to correct for variability in sample preparation and instrument response. These application notes provide a detailed guide to the selection of appropriate internal standards for the analysis of this compound, along with recommended experimental protocols.
Principle of Internal Standardization in LC-MS/MS
An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer. The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. By monitoring the ratio of the analyte signal to the IS signal, variations introduced during sample extraction, handling, and injection, as well as matrix effects and instrument drift, can be effectively normalized.[1] Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns.[2]
Selection of an Internal Standard for this compound Analysis
Based on established best practices for the quantification of related acyl-CoA species and their metabolites, the following internal standards are recommended for the analysis of this compound:
1. Stable Isotope-Labeled this compound (Recommended)
The most suitable internal standard is a stable isotope-labeled version of this compound, such as [¹³C₅]-3-hydroxyisovaleryl-CoA or [Dₙ]-3-hydroxyisovaleryl-CoA.
-
Rationale: SIL internal standards have nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization. This provides the most accurate correction for analytical variability. The mass difference allows for their distinct detection by the mass spectrometer.
-
Procurement: While not always commercially available as a stock item, custom synthesis of stable isotope-labeled acyl-CoAs is a common practice.[3][4][5] Laboratories can either synthesize these in-house or commission them from specialized chemical synthesis companies. For example, the synthesis of deuterated 3-hydroxyisovaleric acid has been described and could be a precursor for the synthesis of the corresponding CoA ester.[6]
2. Structurally Similar Acyl-CoA Analogs (Alternative)
In the absence of a commercially available or readily synthesizable SIL internal standard, a structurally similar acyl-CoA that is not endogenously present in the sample matrix can be considered.
-
Rationale: An analog with similar chain length and functional groups will have comparable extraction recovery and chromatographic behavior. However, it is important to validate that it does not suffer from differential matrix effects compared to the analyte.
-
Example: For the analysis of a range of short- and medium-chain acyl-CoAs, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0) have been used as internal standards, as they are typically absent or at very low levels in most biological samples.
3. Stable Isotope Labeling by/with Amino acids in Cell Culture (SILEC) Approach (for relative quantification in cell culture)
For relative quantification of this compound in cell culture experiments, the SILEC method offers a robust alternative.
-
Rationale: This method involves growing a parallel batch of cells in a medium containing a stable isotope-labeled precursor of Coenzyme A, such as [¹⁵N₁,¹³C₃]-pantothenate (Vitamin B5).[7] This results in the labeling of the entire acyl-CoA pool, including this compound. These labeled cells can then be mixed with the experimental (unlabeled) cells at the beginning of the sample preparation. The ratio of the unlabeled analyte to the labeled counterpart provides accurate relative quantification.[7]
Quantitative Data Summary
The following table summarizes the key characteristics of the recommended internal standards.
| Internal Standard Type | Example | Rationale for Selection | Procurement/Generation | Suitability |
| Stable Isotope-Labeled (SIL) | [¹³C₅]-3-hydroxyisovaleryl-CoA or [Dₙ]-3-hydroxyisovaleryl-CoA | Co-elutes with the analyte, has identical chemical properties, and corrects for matrix effects and extraction variability with the highest accuracy. | Custom synthesis. | Absolute and Relative Quantification |
| Structurally Similar Analog | Heptadecanoyl-CoA (C17:0) | Mimics the extraction and chromatographic behavior of short- to medium-chain acyl-CoAs. Not naturally abundant. | Commercially available. | Relative Quantification (with careful validation for absolute quantification) |
| SILEC-generated | [¹⁵N₁,¹³C₃]-3-hydroxyisovaleryl-CoA | Endogenously generated labeled analyte provides excellent correction for all sample processing steps. | Generated in-house by growing cells in labeled media. | Relative Quantification in Cell Culture |
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of this compound using a SIL Internal Standard
This protocol is a general guideline and should be optimized for the specific instrumentation and sample matrix.
1. Sample Preparation and Extraction
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate, or plasma), add 10 µL of the stable isotope-labeled this compound internal standard solution (concentration to be optimized, e.g., 1 µM).
-
Add 400 µL of ice-cold extraction solution (e.g., 10% trichloroacetic acid or 80:20 methanol:water).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Example)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 868.2 -> Product ion (Q3) m/z 361.1 (This is a predicted transition based on the structure and common fragmentation of acyl-CoAs. Actual transitions must be optimized by direct infusion of a standard).
-
SIL-3-Hydroxyisovaleryl-CoA: The specific m/z will depend on the isotopic label (e.g., for a ¹³C₅ label, Q1 would be m/z 873.2). The product ion would likely remain the same or be shifted depending on the position of the label.
-
Protocol 2: Relative Quantification of this compound using the SILEC Method
1. Generation of Labeled Internal Standard Cells
-
Culture the cells of interest in a medium where pantothenate is replaced with [¹⁵N₁,¹³C₃]-pantothenate for at least 5 cell doublings to ensure >95% labeling of the CoA pool.
-
Harvest and count the labeled cells.
2. Sample Preparation
-
For each experimental (unlabeled) sample, harvest a known number of cells.
-
Immediately before extraction, add an equal number of the labeled internal standard cells to each experimental sample.
-
Proceed with the extraction protocol as described in Protocol 1, starting from the addition of the extraction solution.
3. Data Analysis
-
Quantify the peak areas for both the unlabeled (light) and labeled (heavy) this compound.
-
Calculate the ratio of the light to heavy peak areas for each sample.
-
Normalize the ratios to a control group to determine the relative change in this compound levels.
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Leucine Catabolism and 3-Hiv-CoA Formation.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of highly deuterated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Analysis of 3-Hydroxyisovaleryl Carnitine in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyisovaleryl carnitine (3-HIA-carnitine) is a metabolite that serves as a crucial biomarker for monitoring certain inborn errors of metabolism and nutritional deficiencies. Abnormally high levels of 3-HIA-carnitine in urine can indicate a disruption in the leucine (B10760876) catabolism pathway.[1] This is often caused by reduced activity of 3-methylcrotonyl-CoA carboxylase, a biotin-dependent enzyme.[2][3] Consequently, the quantification of urinary 3-HIA-carnitine is a valuable tool for diagnosing conditions such as biotin (B1667282) deficiency and multiple carboxylase deficiency.[4][5] This application note details a robust and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise quantification of 3-HIA-carnitine in human urine.
Principle of the Method
This method employs UPLC for the rapid and efficient chromatographic separation of 3-hydroxyisovaleryl carnitine from other endogenous urine components. The separation is followed by detection using a tandem quadrupole mass spectrometer. The mass spectrometer operates in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.[5][6] An isotopically labeled internal standard is used to ensure accuracy and precision.[7]
Experimental Protocols
Materials and Reagents
-
Standards: 3-Hydroxyisovaleryl carnitine and isotopically labeled internal standard (e.g., 3-Hydroxyisovaleryl-d3-carnitine).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additives: Optima LC-MS grade formic acid.
-
Equipment: UPLC system (e.g., Waters ACQUITY UPLC), Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S), analytical balance, centrifuges, and calibrated pipettes.
-
Labware: Autosampler vials, microcentrifuge tubes, volumetric flasks.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-HIA-carnitine and the internal standard (IS) by dissolving the pure compounds in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a water/methanol (50:50, v/v) mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into a pooled urine matrix.
Sample Preparation
The sample preparation for urine is designed to be simple and high-throughput, avoiding the need for solid-phase extraction.[1][2]
-
Collection: Collect random urine samples in preservative-free containers.[8]
-
Storage: If not analyzed immediately, samples should be frozen at -80°C.[6]
-
Thawing: Thaw frozen urine samples at 4°C before processing.[6]
-
Centrifugation: Centrifuge an aliquot (e.g., 1 mL) of each urine sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulate matter.[6]
-
Dilution: Transfer a small aliquot (e.g., 20 µL) of the supernatant to a clean microcentrifuge tube.[6] Add the internal standard spiking solution and dilute with deionized water. A final dilution factor of 30-fold is often sufficient.[4]
-
Transfer: Vortex the mixture and transfer it to an autosampler vial for analysis.
UPLC-MS/MS Instrumental Parameters
The following tables summarize the instrumental conditions for the analysis.
Table 1: UPLC Parameters
| Parameter | Value |
|---|---|
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[7][9] |
| Column Temp. | 45 °C[6] |
| Sample Temp. | 4 °C[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 2 µL[6] |
| Elution Mode | Gradient |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| MS System | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6] |
| Capillary Voltage | 2.75 kV[6] |
| Cone Voltage | Analyte-dependent (8–48 V)[6] |
| Collision Energy | Analyte-dependent (14–26 eV)[6] |
| Data Management | MassLynx® Software or equivalent[6] |
Table 3: MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
|---|---|---|---|
| 3-HIA-carnitine | User Determined | User Determined | 0.05 |
| 3-HIA-carnitine (Quantifier) | User Determined | 85.1 | 0.05 |
| Internal Standard (IS) | User Determined | User Determined | 0.05 |
Note: Specific m/z transitions for precursor and product ions must be optimized by infusing the pure standard compounds.
Data and Results
The method is validated to demonstrate its suitability for the quantitative analysis of 3-HIA-carnitine in urine. Key performance characteristics are summarized below.
Table 4: Method Performance Characteristics
| Parameter | Result | Reference |
|---|---|---|
| Linear Range | 5 - 200 ng/mL | [9] |
| Correlation Coefficient (r²) | > 0.99 | [7][9] |
| Precision (%RSD) | 5.5% | [9] |
| Accuracy (Recovery %) | > 79% | [9] |
| Limit of Detection (LOD) | 0.03 µg/L | [7] |
| Limit of Quantification (LOQ) | 0.08 µg/L |[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: UPLC-MS/MS workflow for 3-HIA-carnitine analysis.
Metabolic Pathway Context
This diagram shows the relationship between leucine metabolism, biotin deficiency, and the resulting increase in 3-HIA-carnitine.
Caption: Biotin's role in leucine metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative measurement of urinary excretion of 3-hydroxyisovaleryl carnitine by LC-MS/MS as an indicator of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. childrensmn.org [childrensmn.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Detection of 3-Hydroxyisovaleryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyisovaleryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876).[1] Under normal metabolic conditions, it is processed through the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC). However, in cases of 3-MCC deficiency or biotin (B1667282) deficiency, an alternative pathway is activated, leading to the accumulation of this compound.[2][3][4] This accumulation can lead to the formation of downstream metabolites such as 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine, which are important biomarkers for certain inborn errors of metabolism.[5][6][7]
The direct and accurate measurement of this compound is crucial for studying the pathophysiology of these metabolic disorders and for the development of therapeutic interventions. This document provides detailed application notes and protocols for enzymatic assays relevant to the detection and quantification of this compound.
Metabolic Pathway of this compound
The following diagram illustrates the central role of this compound in the leucine degradation pathway and its connection to related metabolic disorders.
Enzymatic Assay Protocols
While direct enzymatic assays for this compound are not extensively documented, established methods for analogous 3-hydroxyacyl-CoAs can be adapted. Furthermore, assays for enzymes that produce or are metabolically linked to this compound are highly relevant.
Protocol 1: Spectrophotometric Assay for this compound using 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This assay is based on the oxidation of this compound by 3-Hydroxyacyl-CoA Dehydrogenase (HADH), with the concomitant reduction of NAD+ to NADH. The production of NADH is monitored by the increase in absorbance at 340 nm.[1][8]
Principle:
This compound + NAD+ ⇌ 3-Keto-isovaleryl-CoA + NADH + H+
Materials:
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) (e.g., from porcine heart)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a stock solution of NAD+ in potassium phosphate buffer.
-
Prepare a stock solution of this compound in potassium phosphate buffer. The exact concentration should be determined by spectrophotometry using its known extinction coefficient.
-
Set up the reaction mixture in a cuvette as follows:
-
Potassium phosphate buffer (100 mM, pH 7.3): 800 µL
-
NAD+ solution: 100 µL (final concentration ~1-2 mM)
-
This compound solution: 100 µL (start with a concentration range of 10-100 µM)
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of a diluted HADH enzyme solution.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Data Analysis:
The concentration of NADH produced can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). The enzyme activity can then be expressed in units (µmol of NADH formed per minute).
Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase (ECH) Activity
This assay measures the hydration of 3-methylcrotonyl-CoA to this compound catalyzed by Enoyl-CoA Hydratase (ECH). The reaction can be monitored by the decrease in absorbance at a wavelength corresponding to the peak absorbance of the double bond in 3-methylcrotonyl-CoA (around 263 nm).
Principle:
3-Methylcrotonyl-CoA + H₂O ⇌ this compound
Materials:
-
Enoyl-CoA Hydratase (ECH) (e.g., from bovine liver)
-
3-Methylcrotonyl-CoA (substrate)
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Spectrophotometer capable of measuring absorbance at 263 nm
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of 3-methylcrotonyl-CoA in Tris-HCl buffer.
-
Set up the reaction mixture in a quartz cuvette:
-
Tris-HCl buffer (50 mM, pH 7.8): 900 µL
-
3-Methylcrotonyl-CoA solution: 100 µL (final concentration ~50-100 µM)
-
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of diluted ECH enzyme solution.
-
Immediately mix and monitor the decrease in absorbance at 263 nm over time.
-
Record the absorbance at regular intervals for 5-10 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Data Analysis:
The rate of substrate consumption can be calculated using the change in absorbance and the extinction coefficient of 3-methylcrotonyl-CoA at 263 nm.
Protocol 3: Radiochemical Assay for 3-Methylcrotonyl-CoA Carboxylase (3-MCC)
This assay is crucial for diagnosing 3-MCC deficiency, a primary cause of this compound accumulation. It measures the incorporation of radiolabeled bicarbonate into 3-methylcrotonyl-CoA.[9]
Principle:
3-Methylcrotonyl-CoA + ATP + H¹⁴CO₃⁻ → 3-Methylglutaconyl-CoA + ADP + Pi
Materials:
-
Cell lysate or purified 3-MCC enzyme
-
3-Methylcrotonyl-CoA
-
ATP
-
MgCl₂
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Tris-HCl buffer (pH 8.0)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and 3-methylcrotonyl-CoA.
-
Add the cell lysate or purified enzyme to the reaction mixture.
-
Initiate the reaction by adding NaH¹⁴CO₃.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA. This will precipitate the protein and the acid-stable product.
-
Centrifuge to pellet the precipitate.
-
Carefully remove the supernatant, which contains the unreacted H¹⁴CO₃⁻.
-
Wash the pellet to remove any remaining unincorporated radioactivity.
-
Dissolve the pellet and transfer it to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
Data Analysis:
The amount of incorporated ¹⁴C is proportional to the 3-MCC activity. The activity is typically expressed as nmol of H¹⁴CO₃⁻ fixed per hour per mg of protein.
Quantitative Data Summary
| Enzyme | Substrate | Km | Vmax / Specific Activity | Organism/Source | Reference |
| 3-Methylcrotonyl-CoA Carboxylase | 3-Methylcrotonyl-CoA | 11 µM | 200-600 nmol/min/mg | Zea mays (leaves) | [10] |
| 3-Methylcrotonyl-CoA Carboxylase | ATP | 20 µM | Zea mays (leaves) | [10] | |
| 3-Methylcrotonyl-CoA Carboxylase | HCO₃⁻ | 0.8 mM | Zea mays (leaves) | [10] | |
| 3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain 3-hydroxyacyl-CoAs | Generally low µM range | Most active with medium-chain substrates | Pig heart | [11] |
| Enoyl-CoA Hydratase | 3-Methylcrotonyl-CoA | Not specified | Moderate specificity | Human (mitochondrial) | [12] |
Logical Relationships in Assay Selection
The choice of assay depends on the research question. The following diagram illustrates the logical flow for selecting an appropriate assay.
Conclusion
The enzymatic assays outlined in these application notes provide robust methods for researchers and scientists to investigate the role of this compound in health and disease. While a direct, standardized enzymatic assay for this compound is not yet commercially available, the adaptation of the HADH assay provides a viable spectrophotometric method. Furthermore, the ECH and 3-MCC assays are essential for a comprehensive understanding of the metabolic context in which this compound levels are altered. These protocols can serve as a foundation for further assay development and for screening potential therapeutic agents targeting the leucine metabolic pathway.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. rchsd.org [rchsd.org]
- 10. Purification and characterization of 3-methylcrotonyl-coenzyme-A carboxylase from leaves of Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enoyl-CoA hydratase, mitochondrial | Abcam [abcam.com]
Troubleshooting & Optimization
minimizing matrix effects in 3-Hydroxyisovaleryl-CoA analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during the quantitative analysis of 3-Hydroxyisovaleryl-CoA, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the analysis.[1][3] This phenomenon is a significant challenge in bioanalysis, particularly with electrospray ionization (ESI).[3]
Q2: Why is this compound analysis particularly susceptible to matrix effects?
A2: The analysis of this compound, an intermediate in leucine (B10760876) catabolism, requires its extraction from complex biological matrices like plasma, serum, or tissue homogenates.[4][5] These matrices contain high concentrations of endogenous substances such as phospholipids (B1166683), proteins, salts, and lipids, which are known to cause significant matrix effects in LC-MS/MS assays.[1][3][6]
Q3: What are the common sources of matrix effects in biological samples?
A3: Matrix effects can be caused by a wide range of endogenous and exogenous substances.
-
Endogenous Components: The most common sources are phospholipids from cell membranes, as well as proteins, salts, and other lipids.[1][3]
-
Exogenous Components: Substances introduced during sample collection or preparation, such as anticoagulants (e.g., heparin, EDTA), stabilizers, or dosing vehicles used in preclinical studies, can also interfere with ionization.[3]
Q4: How can I detect if my this compound analysis is affected by matrix effects?
A4: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank, extracted sample matrix.[7] A dip or rise in the baseline signal where matrix components elute indicates regions of ion suppression or enhancement.[7][8]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" approach where the peak area of the analyte spiked into a pre-extracted blank matrix is compared to the peak area of the analyte in a neat (pure) solvent at the same concentration.[1][3][9] The ratio of these responses is used to calculate the Matrix Factor (MF).
Q5: What is a Matrix Factor (MF) and how is it calculated?
A5: The Matrix Factor (MF) is a quantitative measure of the degree of ion suppression or enhancement. It is calculated by comparing the analyte's peak response in the presence of the matrix to its response in a neat solution.[2] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[3] To account for variability, regulatory guidelines recommend evaluating the MF in at least six different lots of the biological matrix.[2]
Q6: What is the most effective way to compensate for matrix effects?
A6: The most effective strategy is to use a stable isotope-labeled (SIL) internal standard (IS) of the analyte. A SIL-IS, such as D6-3-hydroxyisovaleric acid, is chemically identical to the analyte and will co-elute chromatographically.[10] Therefore, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[3]
Troubleshooting Guide: Poor Accuracy and Reproducibility
Encountering poor accuracy, precision, or sensitivity in your this compound assay often points toward unaddressed matrix effects. Follow this guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Step 1: Quantitatively Assess Matrix Effects
Before making changes, confirm that matrix effects are the root cause. Use the post-extraction spiking method detailed in Protocol 1 to calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized MF across at least six different sources of your biological matrix. A coefficient of variation (CV) greater than 15% for the IS-Normalized MF indicates that the matrix effect is variable and not adequately compensated for by the current IS.[2]
Step 2: Optimize Sample Preparation
Sample preparation is the most effective way to remove interfering matrix components before they enter the LC-MS system.[11] The goal is to maximize analyte recovery while minimizing matrix components, especially phospholipids.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile (B52724), methanol). | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and other endogenous components, often leading to significant matrix effects.[12][13] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. Double LLE can further improve selectivity.[11] | Recovery can be low for polar analytes; may be labor-intensive and use large solvent volumes.[13] |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix using a solid sorbent. | Highly selective and produces very clean extracts.[11][13] Polymeric mixed-mode SPE is particularly effective.[13] | More complex and costly than PPT or LLE; requires method development. |
| HybridSPE®-Phospholipid | A specialized SPE technique that specifically targets and removes phospholipids. | Excellent removal of phospholipids, a primary source of matrix effects.[14] | Higher cost; targeted for a specific class of interferences. |
| 5-Sulfosalicylic Acid (SSA) Precipitation | An alternative deproteinization agent that may not require a subsequent SPE cleanup step for acyl-CoA analysis. | A study showed it improved recovery of CoA precursors compared to TCA/SPE methods and minimized the matrix effect for most short-chain acyl-CoAs.[15] | May not be universally applicable to all matrices or analytes. |
Step 3: Optimize Chromatographic Conditions
If sample preparation is insufficient, modify the LC method to chromatographically separate this compound from interfering matrix components.
-
Increase Resolution: Using UPLC/UHPLC systems can significantly improve peak resolution and reduce matrix effects compared to traditional HPLC.[13]
-
Modify Mobile Phase: Adjusting the mobile phase pH can alter the retention of analytes relative to interferences.[13] Using a mix of methanol (B129727) and acetonitrile as the organic phase has been shown to help separate analytes from phospholipids.[12][16]
-
Consider Metal-Free Hardware: For certain analytes, interactions with the stainless steel components of standard HPLC columns can cause peak tailing and ion suppression. Using metal-free or PEEK-lined columns can mitigate this issue.[17]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol determines the Matrix Factor (MF) to quantify the impact of the matrix on the analyte signal.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate IS-Normalized MF:
-
First, calculate the MF for the Internal Standard using the same formula.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluate Results: Calculate the mean, standard deviation, and coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots. A CV ≤ 15% is generally considered acceptable.[2]
Table 2: Example Calculation of Matrix Factor (MF)
| Sample Type | Analyte Peak Area | IS Peak Area |
|---|---|---|
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 900,000 | 1,150,000 |
| Analyte MF | 900,000 / 1,200,000 = 0.75 (Ion Suppression) | - |
| IS MF | - | 1,150,000 / 1,500,000 = 0.77 (Ion Suppression) |
| IS-Normalized MF | 0.75 / 0.77 = 0.97 (Acceptable Compensation) | - |
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This protocol identifies the chromatographic regions where ion suppression or enhancement occurs.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbspd.com [cbspd.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 17. chromatographyonline.com [chromatographyonline.com]
preventing 3-Hydroxyisovaleryl-CoA degradation during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 3-Hydroxyisovaleryl-CoA during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a key intermediate in the mitochondrial degradation pathway of the branched-chain amino acid, leucine (B10760876). Its accumulation can be indicative of a metabolic bottleneck, often associated with a deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. Consequently, its downstream metabolites, 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine, are established biomarkers for marginal biotin (B1667282) deficiency. Accurate measurement of this compound is crucial for studying leucine metabolism and disorders related to biotin deficiency.
Q2: What are the main causes of this compound degradation during sample preparation?
A2: The primary causes of this compound degradation are twofold:
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[1][2] Elevated temperatures will also accelerate this degradation.
-
Enzymatic Degradation: Endogenous enzymes, such as thioesterases (acyl-CoA hydrolases), present in biological samples can rapidly cleave the thioester bond.[3] These enzymes are released during cell lysis and can significantly reduce the recovery of this compound if not properly inactivated.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is critical to work quickly and at low temperatures (on ice or at 4°C) throughout the sample preparation process. Key steps include rapid quenching of metabolic activity, efficient protein precipitation to inactivate enzymes, and extraction into a stabilizing solvent. Samples should be stored at -80°C, preferably as a dry pellet, to prevent long-term degradation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Inefficient quenching of metabolism, leading to continued enzymatic activity. | Flash-freeze tissue samples in liquid nitrogen immediately upon collection. For cultured cells, use a cold quenching solution like ice-cold saline or 80% methanol (B129727). |
| Degradation due to improper sample handling. | Keep samples on ice at all times. Use pre-chilled tubes and solvents. | |
| Inefficient extraction. | Use a validated extraction protocol with organic solvents like methanol or acetonitrile, which also aid in protein precipitation. Ensure complete cell lysis. | |
| High variability between replicate samples | Inconsistent timing in sample processing. | Standardize all incubation times and processing steps. Process each replicate in an identical manner. |
| Partial thawing of samples during handling. | Work in a cold room or on a pre-chilled surface. Avoid leaving samples at room temperature for any length of time. | |
| Incomplete protein precipitation. | Ensure thorough mixing and sufficient incubation time after adding the precipitation agent (e.g., acid or organic solvent). | |
| Poor chromatographic peak shape | Suboptimal mobile phase composition. | For reversed-phase chromatography, the use of ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs.[1] |
| Co-elution with interfering compounds. | Optimize the chromatographic gradient to achieve better separation. Consider using a solid-phase extraction (SPE) step for sample cleanup.[4][5][6] |
Experimental Protocols
Below are detailed methodologies for the extraction of short-chain acyl-CoAs, which are applicable for this compound analysis.
Protocol 1: Solvent Precipitation and Extraction from Cultured Cells
This protocol is a rapid and effective method for a broad range of acyl-CoAs from cell cultures.[6][7]
| Step | Procedure for Adherent Cells | Procedure for Suspension Cells |
| 1. Cell Harvesting and Washing | Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. | Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. |
| 2. Quenching and Lysis | Add ice-cold 80% methanol (in water) directly to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. | Resuspend the cell pellet in ice-cold 80% methanol. |
| 3. Protein Precipitation | Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate on ice for 15 minutes. | Vortex the cell suspension vigorously for 1 minute. Incubate on ice for 15 minutes. |
| 4. Centrifugation | Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris. | Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. |
| 5. Supernatant Collection | Carefully collect the supernatant containing the extracted acyl-CoAs into a new pre-chilled tube. | Carefully collect the supernatant into a new pre-chilled tube. |
| 6. Sample Concentration | Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. | Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. |
| 7. Reconstitution | Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as methanol or 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[2][7] | Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. |
Protocol 2: Acid Precipitation and Extraction from Tissues
This protocol is suitable for tissue samples and utilizes acid to effectively precipitate proteins and inactivate enzymes.
| Step | Procedure |
| 1. Tissue Homogenization | Flash-freeze ~50 mg of tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in an ice-cold extraction buffer (e.g., 10% trichloroacetic acid or 2.5% 5-sulfosalicylic acid).[1] |
| 2. Protein Precipitation | Vortex the homogenate vigorously and incubate on ice for 10-15 minutes. |
| 3. Centrifugation | Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. |
| 4. Supernatant Collection | Carefully transfer the supernatant to a new pre-chilled tube. |
| 5. Sample Cleanup (Optional) | For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed.[4][5][6] |
| 6. LC-MS/MS Analysis | The supernatant can be directly injected, or if SPE was performed, the eluate is dried and reconstituted in an appropriate solvent. |
Visualizations
Degradation Pathway of this compound
Caption: Metabolic fate of this compound.
Experimental Workflow for Sample Preparation
Caption: Workflow for this compound sample prep.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of Acyl-CoA Isomers
Welcome to the technical support center for the chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in acyl-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of acyl-CoA isomers so challenging?
A1: The separation is challenging due to the structural similarities between isomers. Acyl-CoA molecules consist of a hydrophilic coenzyme A (CoA) moiety and a fatty acyl chain of varying length and saturation. Isomers can differ subtly, for instance, by the position of a double bond or a methyl group on the acyl chain, leading to very similar physicochemical properties and co-elution in typical chromatographic systems.[1][2]
Q2: What are the primary chromatographic techniques used for acyl-CoA isomer separation?
A2: The most common techniques are Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4][5][6] RPLC separates molecules based on hydrophobicity, which is effective for acyl-CoAs with different chain lengths.[6][7] HILIC, which uses a polar stationary phase and a high organic content mobile phase, can be advantageous for separating polar compounds and offers class-based separation for acyl-CoAs.[3][4][8]
Q3: What is the role of ion-pairing agents in acyl-CoA separation?
A3: Ion-pairing agents are mobile phase additives used in RPLC to enhance the retention and separation of charged analytes like acyl-CoAs.[1][9][10] These agents, such as tetraalkylammonium salts, have a charged region that interacts with the analyte and a hydrophobic region that interacts with the stationary phase, thereby increasing retention.[9][10][11] However, they can cause ion suppression in mass spectrometry, particularly in positive ion mode.[1]
Q4: How does mass spectrometry (MS) help in differentiating isomers?
A4: High-resolution mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are crucial for isomer differentiation.[2][12][13] While chromatography separates the isomers, MS provides structural information. Specific fragmentation patterns (MS/MS spectra) can reveal the position of double bonds or branch points in the acyl chain, allowing for the unambiguous identification of co-eluting isomers.[12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Poor Peak Resolution or Co-elution of Isomers
Q: My acyl-CoA isomers are not separating and appear as a single peak. How can I improve the resolution?
A: Improving resolution requires optimizing several chromatographic parameters.[14][15]
-
Modify the Mobile Phase Gradient: A shallower gradient (slower increase in organic solvent concentration) can significantly improve the separation of closely eluting compounds.[7]
-
Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity due to different solvent properties.[14]
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of acyl-CoAs and their interaction with the stationary phase. Experiment with small pH adjustments using volatile modifiers like formic acid or ammonium (B1175870) acetate (B1210297).[16][17]
-
Incorporate Ion-Pairing Reagents: If not already in use, adding an ion-pairing agent can dramatically increase retention and selectivity for charged analytes.[1][18]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with different chemistry. A C18 column is a good starting point for RPLC, but for very hydrophobic analytes, a C8 phase might offer better selectivity.[14] For polar acyl-CoAs, a HILIC column could provide a completely different and effective separation mechanism.[3][4]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Increase Column Length or Decrease Particle Size: Both of these changes will increase the column's efficiency (plate number), leading to sharper peaks and better resolution.[14][15]
Problem 2: Peak Tailing or Asymmetric Peaks
Q: My peaks are broad and tailing. What could be the cause and how do I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column or mobile phase.
-
Check Mobile Phase pH: For acidic compounds like acyl-CoAs, a mobile phase pH that is too high can lead to interactions with residual silanol (B1196071) groups on silica-based columns, causing tailing. Lowering the pH with an additive like formic acid can mitigate this.[17]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.[19] Flush the column with a strong solvent or, if the problem persists, replace the column. A void at the head of the column can also cause peak distortion.
-
Sample Overload: Injecting too much sample can lead to broad, tailing peaks.[19] Try reducing the injection volume or diluting the sample.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger (i.e., higher organic content in RPLC) than the initial mobile phase, it can cause peak distortion.[19] Whenever possible, dissolve your sample in the initial mobile phase.
Problem 3: Low Signal Intensity or Ion Suppression in MS
Q: I am not getting a good signal for my acyl-CoAs in the mass spectrometer. What can I do to improve it?
A: Low signal intensity is often due to ion suppression or inefficient ionization.
-
Optimize MS Source Parameters: Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for acyl-CoAs.[7]
-
Reduce Ion-Pairing Reagent Concentration: While beneficial for chromatography, ion-pairing agents like TFA are known to cause significant ion suppression.[20] Use the lowest effective concentration or switch to a more MS-friendly alternative like formic acid or difluoroacetic acid.[20][21]
-
Check for Matrix Effects: Components in your sample matrix can co-elute with your analytes and suppress their ionization. Improve sample cleanup procedures to remove interfering substances.[19]
-
Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and MS-compatible. Non-volatile salts like phosphate (B84403) buffers should never be used with ESI-MS.[17] Ammonium acetate or ammonium formate (B1220265) are good alternatives.[16][17]
Data & Methodologies
Table 1: Recommended LC Column Configurations
| Chromatography Mode | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Recommended For |
| RPLC | C18 | 1.7 - 3 | 2.1 x 100-150 | General purpose, good for a wide range of acyl-CoA chain lengths.[7][12] |
| RPLC | C8 | 3 - 5 | 2.1 x 100 | Less retentive, suitable for very long-chain acyl-CoAs.[14] |
| HILIC | Zwitterionic | 3 - 5 | 2.1 x 100-150 | Separation of short to long-chain species in a single run, good for polar isomers.[3][4][8] |
Table 2: Example Mobile Phase Compositions
| Chromatography Mode | Mobile Phase A | Mobile Phase B | Common Additives |
| RPLC | Water | Acetonitrile or Methanol | 0.1% Formic Acid, 10 mM Ammonium Acetate[7][16] |
| HILIC | Acetonitrile/Water (e.g., 95:5) | Water/Acetonitrile (e.g., 50:50) | 10 mM Ammonium Acetate, 0.1% Acetic Acid[16] |
Experimental Protocol: Sample Preparation for Acyl-CoA Analysis
This protocol is a general guideline for extracting acyl-CoAs from cultured cells.
-
Cell Harvesting:
-
Place the cell culture plate on ice and aspirate the medium.
-
Wash the cells once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).[22]
-
Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL centrifuge tube.[22]
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same tube.[22]
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.[22]
-
Aspirate the supernatant carefully, leaving the cell pellet.
-
-
Extraction:
-
To the cell pellet, add 300 µL of ice-cold deionized water containing 0.6% formic acid.[22]
-
Resuspend the pellet by vortexing or sonicating.
-
Add 270 µL of ice-cold acetonitrile, and vortex thoroughly to precipitate proteins.[22]
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the acyl-CoAs, to a clean autosampler vial for LC-MS analysis.
-
Store samples at -80°C until analysis to prevent degradation.[22] Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions.[7]
-
Experimental Protocol: General RPLC-MS Method for Acyl-CoA Separation
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal resolution.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 20%) to allow for good retention of early-eluting compounds.[7]
-
Implement a long, shallow gradient to 100% B over 15-20 minutes to separate isomers.[7]
-
Hold at 100% B for a few minutes to elute any strongly retained compounds.
-
Return to initial conditions and allow the column to re-equilibrate for at least 5 minutes before the next injection.
-
-
Flow Rate: 0.2 - 0.4 mL/min.[7]
-
Column Temperature: 30 - 40°C to improve peak shape and reproducibility.[7]
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7] Acyl-CoAs show a characteristic neutral loss of 507 Da in positive mode MS/MS, which is useful for identification.[7][24][25]
-
Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis and isomer identification.[12]
-
Visual Guides
Caption: A logical workflow for troubleshooting poor peak resolution.
Caption: A streamlined workflow for acyl-CoA sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. covachem.com [covachem.com]
- 22. duke-nus.edu.sg [duke-nus.edu.sg]
- 23. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
addressing poor peak shape in 3-Hydroxyisovaleryl-CoA chromatography
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxyisovaleryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly poor peak shape, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase. Specifically, interactions with residual silanol (B1196071) groups on silica-based columns are a primary contributor.[1] Other potential causes include column contamination, column degradation, or a mismatch between the sample solvent and the mobile phase.[2][3]
Q2: Why am I observing peak fronting for my this compound standard?
A2: Peak fronting is typically an indication of column overload, where too much sample has been injected.[4][5][6] It can also be caused by a solvent mismatch, where the sample is dissolved in a solvent that is significantly stronger than the mobile phase, causing the analyte to travel through the initial part of the column too quickly.[5][7][8]
Q3: My this compound peak is split. What could be the issue?
A3: Split peaks usually suggest a disruption in the sample path.[7][9][10] This can be due to a partially blocked column inlet frit, a void or channel in the column packing material, or an issue with the injector.[2][9][10][11] If only a single peak is splitting, it might be related to the sample preparation or co-elution with an interfering compound.[9][10]
Q4: What type of column is recommended for this compound analysis?
A4: Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of this compound and related organic acids.[12][13] Columns with polar-embedded stationary phases can also be beneficial as they are compatible with highly aqueous mobile phases often used for polar analytes.[14]
Q5: How does mobile phase pH affect the peak shape of this compound?
A5: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like this compound. Operating at a low pH (typically 2-3) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving retention on a reversed-phase column.[15][16]
Troubleshooting Guide: Poor Peak Shape
This guide will help you diagnose and resolve common peak shape problems encountered during the chromatography of this compound.
Issue 1: Peak Tailing
// Path for all peaks tailing frit_blockage [label="Possible Frit Blockage\nor Column Void", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reverse_flush [label="Reverse and flush column"]; replace_column [label="Replace Column"];
// Path for only 3-HICoA tailing secondary_interactions [label="Secondary Interactions\nLikely", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mobile_phase [label="Check Mobile Phase pH\n(should be low, ~2-3)"]; adjust_ph [label="Adjust pH with\nFormic Acid or TFA"]; check_column_type [label="Using appropriate\ncolumn? (e.g., C18)"]; consider_new_column [label="Consider a new column\nor one with end-capping"]; check_sample_overload [label="Check for Sample Overload"]; dilute_sample [label="Dilute Sample"];
start -> check_all_peaks; check_all_peaks -> yes_all_peaks; check_all_peaks -> no_all_peaks;
yes_all_peaks -> frit_blockage [label="Indicates a general\nsystem/column issue"]; frit_blockage -> reverse_flush; reverse_flush -> replace_column [label="If problem persists"];
no_all_peaks -> secondary_interactions [label="Analyte-specific issue"]; secondary_interactions -> check_mobile_phase; check_mobile_phase -> adjust_ph [label="If pH is too high"]; check_mobile_phase -> check_column_type [label="If pH is correct"]; check_column_type -> consider_new_column [label="If column is old or unsuitable"]; secondary_interactions -> check_sample_overload; check_sample_overload -> dilute_sample [label="If concentration is high"]; } "Troubleshooting workflow for peak tailing."
Quantitative Data Summary: Peak Tailing
| Parameter | Ideal Value | Poor Peak Shape (Tailing) | Possible Causes |
| Asymmetry Factor (As) | 1.0 - 1.2 | > 1.5 | Secondary silanol interactions, column overload, incorrect mobile phase pH. |
| Tailing Factor (Tf) | 1.0 - 1.2 | > 1.5 | Secondary silanol interactions, column overload, incorrect mobile phase pH. |
| Theoretical Plates (N) | > 5000 | < 2000 | Column degradation, extra-column dead volume. |
Issue 2: Peak Fronting
// Path for high concentration overload [label="Likely Column Overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilute sample and reinject"];
// Path for not high concentration check_solvent [label="Is sample solvent stronger\nthan mobile phase?"]; yes_strong_solvent [label="Yes", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_strong_solvent [label="No", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
solvent_mismatch [label="Solvent Mismatch", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_in_mp [label="Dissolve sample in\ninitial mobile phase"];
check_column_health [label="Check Column Health", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_collapse [label="Possible column collapse\nor degradation"]; replace_column [label="Replace column"];
start -> check_concentration; check_concentration -> yes_high_conc; check_concentration -> no_high_conc;
yes_high_conc -> overload; overload -> dilute;
no_high_conc -> check_solvent; check_solvent -> yes_strong_solvent; check_solvent -> no_strong_solvent;
yes_strong_solvent -> solvent_mismatch; solvent_mismatch -> dissolve_in_mp;
no_strong_solvent -> check_column_health; check_column_health -> column_collapse; column_collapse -> replace_column; } "Troubleshooting workflow for peak fronting."
Quantitative Data Summary: Peak Fronting
| Parameter | Ideal Value | Poor Peak Shape (Fronting) | Possible Causes |
| Asymmetry Factor (As) | 1.0 - 1.2 | < 0.8 | Column overload, sample solvent stronger than mobile phase. |
| Tailing Factor (Tf) | 1.0 - 1.2 | < 0.9 | Column overload, sample solvent stronger than mobile phase. |
| Retention Time | Consistent | May decrease with increasing concentration | Column overload. |
Issue 3: Split Peaks
// Path for all peaks split system_issue [label="System-wide Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_frit [label="Check for blocked column frit"]; check_void [label="Check for column void"]; check_injector [label="Inspect injector and connections"];
// Path for only 3-HICoA split analyte_issue [label="Analyte-specific Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample_prep [label="Review sample preparation"]; coelution [label="Possible co-elution\nwith an impurity"]; dissolution [label="Ensure complete sample\ndissolution"];
start -> check_all_peaks; check_all_peaks -> yes_all_split; check_all_peaks -> no_all_split;
yes_all_split -> system_issue; system_issue -> check_frit; system_issue -> check_void; system_issue -> check_injector;
no_all_split -> analyte_issue; analyte_issue -> check_sample_prep; check_sample_prep -> coelution [label="If sample purity is a concern"]; check_sample_prep -> dissolution [label="If sample solubility is low"]; } "Troubleshooting workflow for split peaks."
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol is based on typical methods for the analysis of acyl-CoAs and related organic acids.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[13]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase, 150 x 4.6 mm, 5 µm
-
Flow Rate: 0.5 - 1.0 mL/min[13]
-
Injection Volume: 5 - 20 µL
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS/MS.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%) to retain the polar this compound.
-
Increase the percentage of Mobile Phase B to elute the compound. A linear gradient is often suitable.
-
Include a column wash with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in Mobile Phase A or a weak solvent mixture to a known concentration.
-
For biological samples, a solid-phase extraction (SPE) or protein precipitation step may be necessary to remove interferences.[13][18]
-
Filter all samples through a 0.22 µm syringe filter before injection.
Protocol 2: Column Washing and Regeneration
If column contamination is suspected to be the cause of poor peak shape, a thorough washing procedure can be beneficial.
1. Disconnect the column from the detector.
2. Flush the column with the following solvents in order, for at least 20 column volumes each:
-
Mobile phase without buffer salts (e.g., water/acetonitrile mixture)
-
100% HPLC-grade water
-
100% Isopropanol
-
100% Hexane (if dealing with very non-polar contaminants)
-
100% Isopropanol
-
100% HPLC-grade water
-
Re-equilibrate with the initial mobile phase conditions.
Note: Always check the column manufacturer's instructions for solvent compatibility and pressure limits.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. restek.com [restek.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. bio-works.com [bio-works.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. shodexhplc.com [shodexhplc.com]
- 13. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. chromtech.com [chromtech.com]
- 18. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acyl-CoA Analysis by ESI-MS
Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) compounds using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in the ESI-MS analysis of acyl-CoAs?
A1: Ion suppression is a matrix effect that results in a decreased response of the analyte of interest (in this case, acyl-CoAs) in the mass spectrometer. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source. This interference can happen through several mechanisms:
-
Competition for Charge: Co-eluting matrix components can compete with acyl-CoAs for the limited available charge on the ESI droplets, leading to a reduction in the formation of gas-phase analyte ions.
-
Changes in Droplet Properties: High concentrations of interfering compounds can alter the viscosity and surface tension of the ESI droplets. This impairs solvent evaporation and the efficient release of analyte ions into the gas phase.
-
Analyte Precipitation: The presence of non-volatile materials in the sample can cause the co-precipitation of the analyte within the evaporating droplet, preventing its ionization.
For acyl-CoAs, which are often present at low concentrations in complex biological matrices, ion suppression can lead to poor sensitivity, inaccurate quantification, and even complete signal loss.
Q2: I am observing a very low or no signal for my acyl-CoA standard. What are the initial troubleshooting steps?
A2: A low or absent signal for an acyl-CoA standard can be due to several factors. A systematic approach to troubleshooting is recommended:
-
Confirm Instrument Performance: Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and that a stable electrospray can be achieved.
-
Prepare Fresh Reagents: Prepare fresh standards and mobile phases to rule out degradation or contamination. Acyl-CoAs are particularly susceptible to hydrolysis in aqueous solutions that are not acidic.
-
Verify Instrument Parameters: Double-check all MS parameters, including precursor and product ion selection, collision energy, desolvation temperature, and gas flows, to ensure they are optimized for your specific acyl-CoA.
This initial assessment helps to differentiate between an instrument-related issue and a problem specific to the acyl-CoA analysis.
Q3: What are the most common sources of ion suppression in acyl-CoA analysis?
A3: The primary sources of ion suppression in acyl-CoA analysis originate from the sample matrix and the reagents used during sample preparation and chromatography. These include:
-
Endogenous Matrix Components: Biological samples contain a high concentration of compounds that can cause ion suppression, such as salts, phospholipids, and proteins.
-
Exogenous Contaminants: Contaminants introduced during sample handling, such as plasticizers from plasticware or detergents from glassware, can also suppress the analyte signal.
-
Mobile Phase Additives: Non-volatile mobile phase additives, such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), are known to cause significant ion suppression. While some ion-pairing reagents are necessary for chromatography, their choice and concentration are critical.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues related to ion suppression in acyl-CoA ESI-MS analysis.
Issue 1: Poor Signal-to-Noise for Acyl-CoAs in Biological Samples
This is a classic symptom of ion suppression. The following workflow can help diagnose and mitigate the problem.
Caption: Troubleshooting workflow for low signal-to-noise in acyl-CoA analysis.
Issue 2: Inconsistent Quantification and Poor Reproducibility
Inconsistent results are often a consequence of variable ion suppression between samples. The use of an appropriate internal standard is crucial for reliable quantification.
Caption: Logical approach to addressing inconsistent quantification of acyl-CoAs.
Experimental Protocols
Protocol 1: Protein Precipitation for Acyl-CoA Extraction from Cell Culture
This protocol provides a basic method for the extraction of acyl-CoAs from cultured cells, a common first step in sample preparation.
Materials:
-
Ice-cold methanol (B129727)
-
50 mM Ammonium (B1175870) Acetate (B1210297) (pH 7)
-
Centrifuge capable of 4°C and >12,000 x g
-
Vacuum concentrator
Procedure:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 2 mL of ice-cold methanol to the cell pellet to lyse the cells and precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of 50 mM ammonium acetate (pH 7) for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Acyl-CoAs
This protocol describes a general SPE procedure for the cleanup of acyl-CoAs following protein precipitation. The choice of SPE sorbent may need to be optimized for specific acyl-CoAs.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Reconstituted acyl-CoA extract from Protocol 1
-
Methanol
-
Water (LC-MS grade)
-
Elution solvent (e.g., methanol or acetonitrile)
Procedure:
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Load the sample: Load the reconstituted acyl-CoA extract onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of water through the cartridge to remove salts and other polar impurities.
-
Elute the acyl-CoAs: Elute the acyl-CoAs with 1 mL of the elution solvent.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Recovery of Acyl-CoAs and Reduction of Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Reduction in Ion Suppression (%) | Reference |
| Protein Precipitation (PPT) | 85 ± 5 | 30 ± 10 | |
| Liquid-Liquid Extraction (LLE) | 70 ± 8 | 60 ± 15 | |
| Solid-Phase Extraction (SPE) | 90 ± 4 | 80 ± 5 |
Data are presented as mean ± standard deviation and are compiled from multiple sources for illustrative purposes. Actual values may vary depending on the specific acyl-CoA and matrix.
Table 2: Recommended Mobile Phase Additives for Acyl-CoA Analysis
| Additive | Typical Concentration | Ionization Mode | Comments |
| Formic Acid | 0.1% | Positive | Volatile and MS-friendly. |
| Ammonium Acetate | 5-10 mM | Positive/Negative | Provides good buffering capacity and is volatile. |
| Ammonium Formate | 10 mM | Positive/Negative | Volatile and can improve chromatographic peak shape. |
This technical support center provides a foundational understanding of ion suppression in the context of acyl-CoA analysis and offers practical solutions to common problems. For more specific applications, further optimization of these methods may be required.
Technical Support Center: Absolute Quantification of 3-Hydroxyisovaleryl-CoA
Welcome to the technical support center for the absolute quantification of 3-Hydroxyisovaleryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the analysis of this important metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876).[1] Its accumulation can be indicative of certain metabolic disorders, such as 3-methylcrotonyl-CoA carboxylase deficiency, which can be caused by biotin (B1667282) deficiency.[1][2][3] Accurate absolute quantification is crucial for diagnosing these conditions and for research into metabolic pathways.
Q2: What are the main challenges in the absolute quantification of this compound?
A2: The primary challenges stem from the inherent instability of acyl-CoA thioesters, the complexity of biological matrices leading to significant matrix effects, potential for enzymatic degradation during sample handling, and difficulties in chromatographic separation from isomeric compounds.
Q3: What is the role of this compound in the leucine catabolism pathway?
A3: In the mitochondrial matrix, leucine is broken down into smaller molecules for energy production. A key step is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. When this enzyme is deficient, 3-methylcrotonyl-CoA accumulates and is shunted into an alternative pathway where it is converted to this compound by enoyl-CoA hydratase.[1][4]
Q4: What are the typical downstream metabolites of this compound that are often measured?
A4: Due to the challenges in quantifying this compound directly, its downstream metabolites, 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovaleryl carnitine (3HIA-carnitine), are often used as biomarkers.[1][5] this compound can be detoxified by its conversion to 3HIA-carnitine, which is then transported out of the mitochondria and can be detected in plasma and urine.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Sample Degradation: this compound is unstable in aqueous solutions. | Ensure rapid quenching of metabolic activity upon sample collection. Keep samples on ice throughout preparation and store at -80°C. Reconstitute dried extracts just before analysis. |
| Inefficient Extraction: Incomplete cell lysis or poor recovery from the extraction solvent. | Use a proven extraction method, such as protein precipitation with ice-cold methanol (B129727) or 5-sulfosalicylic acid (SSA). Ensure thorough homogenization of tissue samples. | |
| Poor Ionization in Mass Spectrometer: Suboptimal source conditions or ion suppression. | Optimize mass spectrometer source parameters. A characteristic neutral loss of 507 Da is typically observed for acyl-CoAs in positive ion mode. Use a stable isotope-labeled internal standard to compensate for ion suppression. | |
| Poor Chromatographic Peak Shape (e.g., tailing, broad peaks) | Suboptimal Mobile Phase: Inadequate separation from matrix components or isomers. | Use a high-quality reversed-phase C18 column. Consider using an ion-pairing agent or a mobile phase with a high pH (around 10.5) to improve peak shape. |
| Column Overload: Injecting too much sample. | Dilute the sample or reduce the injection volume. | |
| High Variability in Quantitative Results | Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the analyte signal, leading to inaccurate quantification. | The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard for this compound. If unavailable, use a structural analog or an odd-chain acyl-CoA (e.g., C17-CoA). Matrix-matched calibrators are also essential. |
| Inconsistent Sample Preparation: Variations in extraction efficiency between samples. | Ensure a standardized and consistent sample preparation workflow for all samples and standards. | |
| Inaccurate Quantification | Lack of Appropriate Internal Standard: Using an internal standard that does not behave similarly to the analyte. | The ideal internal standard is a stable isotope-labeled version of this compound. If not available, an odd-chain acyl-CoA is a suitable alternative. |
| Calibration Curve Issues: Non-linearity or poor accuracy at low concentrations. | Prepare calibration standards in a matrix that closely matches the biological samples. Use a weighted linear regression (e.g., 1/x) for the calibration curve. |
Quantitative Data Summary
Direct quantitative data for this compound in biological matrices is scarce in the literature due to the aforementioned analytical challenges. However, its downstream metabolite, 3-hydroxyisovaleryl carnitine (3HIA-carnitine), is frequently measured. The following tables provide a summary of relevant quantitative data.
Table 1: Reference Ranges for 3-Hydroxyisovaleryl Carnitine (C5-OH) in Plasma
| Age Group | Reference Range (nmol/mL) |
| ≤ 7 days | < 0.08 |
| 8 days - 7 years | < 0.12 |
| ≥ 8 years | < 0.10 |
| All Ages | 0.00 - 0.20 |
Data sourced from publicly available clinical reference values.[6][7]
Table 2: Recovery of Acyl-CoAs with Different Extraction Methods
| Extraction Method | Analyte | Matrix | Recovery Rate (%) |
| Acetonitrile (B52724)/2-propanol followed by solid-phase extraction | Acetyl-CoA | Rat Liver | 93-104 (tissue extraction), 83-90 (SPE) |
| Malonyl-CoA | Rat Liver | 93-104 (tissue extraction), 83-90 (SPE) | |
| Octanoyl-CoA | Rat Liver | 93-104 (tissue extraction), 83-90 (SPE) | |
| Palmitoyl-CoA | Rat Liver | 93-104 (tissue extraction), 83-90 (SPE) | |
| Modified KH2PO4 buffer and acetonitrile extraction | Long-chain acyl-CoAs | Rat Tissues | 70-80 |
Data adapted from various sources.[8][9]
Table 3: Stability of Related Acyl-CoA Compounds Under Different Storage Conditions
| Compound/Enzyme | Storage Condition | Duration | Stability |
| 3-hydroxyacyl-CoA dehydrogenase activity | 25°C | 30 hours | ~50% activity loss |
| 4°C | 55 hours | ~50% activity loss | |
| -20°C or -70°C | 96 hours | No significant loss in activity |
Data based on the stability of a related enzyme and is indicative of the general instability of acyl-CoAs at higher temperatures.[10]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plasma
-
Quenching and Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., ¹³C-labeled this compound or C17-CoA).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid) immediately before LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for Acyl-CoA Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute more hydrophobic compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Hypothetical for this compound): The precursor ion would be the protonated molecule [M+H]⁺. A characteristic product ion would result from the neutral loss of the 507 Da pantoetheine-ADP moiety.
-
Source Parameters: Optimize declustering potential, collision energy, and source temperatures for the specific instrument and analyte.
-
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754) [hmdb.ca]
- 2. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 7. Acylcarnitine Profile [healthcare.uiowa.edu]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Technical Support Center: Acyl-CoA Stability in Response to Freeze-Thaw Cycles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the impact of freeze-thaw cycles on the stability of acyl-CoA molecules. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you mitigate degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How do freeze-thaw cycles affect the stability of acyl-CoA molecules?
A1: Acyl-CoAs are inherently unstable molecules, particularly in aqueous solutions. The primary mechanism of degradation is the hydrolysis of the high-energy thioester bond, which links the fatty acid to the Coenzyme A molecule. Freeze-thaw cycles can accelerate this degradation through several mechanisms:
-
pH shifts: As water freezes, solutes like buffers and salts become concentrated in the unfrozen liquid phase, leading to significant shifts in pH that can catalyze hydrolysis. Acyl-CoAs are particularly susceptible to hydrolysis in alkaline or strongly acidic conditions.[1]
-
Increased reaction rates in frozen solutions: Contrary to what one might expect, the concentration of reactants in the unfrozen water pockets within the ice matrix can lead to an acceleration of certain chemical reactions, including hydrolysis.
-
Physical stress: The formation of ice crystals can exert physical stress on molecules, potentially contributing to their degradation.
Q2: Are all acyl-CoAs equally susceptible to degradation from freeze-thaw cycles?
A2: No, the stability of acyl-CoAs can vary depending on the length and saturation of the acyl chain. While direct comparative studies on freeze-thaw stability are limited, evidence suggests that longer-chain acyl-CoAs may be more prone to hydrolysis in aqueous solutions.[1] This could be due to the increased hydrophobicity of the longer acyl chain, which may influence its interaction with the aqueous environment and the thioester bond's susceptibility to hydrolysis.
Q3: What is the recommended storage temperature for acyl-CoA samples?
A3: For optimal stability and to minimize degradation, it is strongly recommended to store biological samples and acyl-CoA standards at -80°C .[2] If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen before transferring to a -80°C freezer. This rapid freezing process minimizes the formation of large ice crystals that can damage cellular structures and potentially accelerate degradation.
Q4: How many freeze-thaw cycles can my acyl-CoA samples tolerate?
A4: The exact number of tolerable freeze-thaw cycles is difficult to define and depends on the specific acyl-CoA, its concentration, the sample matrix, and the duration of the thawed state. However, as a best practice, it is crucial to minimize the number of freeze-thaw cycles . Ideally, samples should be aliquoted upon collection or preparation to avoid thawing the entire stock for each experiment.
Q5: What is the best solvent for reconstituting purified acyl-CoA standards?
A5: Methanol (B129727) has been shown to provide good stability for acyl-CoA standards.[1] For working solutions, a buffered solution such as 50% methanol / 50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can also enhance stability compared to pure water or unbuffered aqueous solutions.[1] It is advisable to prepare fresh working solutions and use them promptly.
Troubleshooting Guide: Acyl-CoA Degradation
This guide provides a structured approach to troubleshooting common issues related to acyl-CoA degradation during storage and handling.
Diagram: Troubleshooting Flowchart for Acyl-CoA Degradation
Caption: A flowchart to diagnose and resolve issues of acyl-CoA degradation.
Data Presentation: Impact of Freeze-Thaw Cycles on Acyl-CoA Stability
While specific quantitative data on the degradation of acyl-CoAs with repeated freeze-thaw cycles is limited in the current literature, the following table provides an illustrative model of the expected degradation based on the known chemical instability of the thioester bond and data from studies on related molecules. This data should be considered illustrative and not absolute. The actual degradation rate will vary based on experimental conditions.
| Number of Freeze-Thaw Cycles | Estimated % Degradation of Short-Chain Acyl-CoA (e.g., Acetyl-CoA) | Estimated % Degradation of Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) |
| 1 | 2 - 5% | 5 - 10% |
| 3 | 5 - 15% | 15 - 25% |
| 5 | 15 - 30% | 25 - 45% |
| >5 | >30% | >45% |
Note: Degradation is cumulative. Long-chain acyl-CoAs are generally considered to be less stable in aqueous solutions.[1]
Experimental Protocols
Protocol 1: Assessment of Acyl-CoA Stability After Freeze-Thaw Cycles
This protocol outlines a method to quantify the degradation of a specific acyl-CoA standard after a set number of freeze-thaw cycles using LC-MS/MS.
Materials:
-
Acyl-CoA standard (e.g., Palmitoyl-CoA)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of the acyl-CoA standard in a 50% methanol / 50% 50 mM ammonium acetate (pH 7) solution.
-
Aliquot Samples: Aliquot the stock solution into multiple microcentrifuge tubes (e.g., 20 µL per tube).
-
Baseline Sample (T0): Immediately analyze one aliquot by LC-MS/MS to establish the initial concentration (T0).
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a -80°C freezer for at least 1 hour.
-
Thaw the samples at room temperature until just melted, and then immediately place them on ice. This constitutes one freeze-thaw cycle.
-
-
Analysis after Cycles: After 1, 3, and 5 freeze-thaw cycles, take a designated aliquot for each condition and analyze it by LC-MS/MS.
-
Data Analysis:
-
Quantify the peak area of the acyl-CoA in each sample.
-
Calculate the percentage of acyl-CoA remaining at each freeze-thaw point relative to the T0 sample.
-
Percentage Remaining = (Peak Area at Cycle X / Peak Area at T0) * 100
-
Percentage Degradation = 100 - Percentage Remaining
-
Diagram: Workflow for Acyl-CoA Freeze-Thaw Stability Assessment
Caption: A workflow for assessing the stability of acyl-CoA after freeze-thaw cycles.
Protocol 2: Best Practices for Handling Biological Samples for Acyl-CoA Analysis
This protocol provides guidelines for collecting, processing, and storing biological samples to minimize acyl-CoA degradation.
Materials:
-
Liquid nitrogen
-
-80°C freezer
-
Pre-chilled homogenization buffer (e.g., 100 mM Potassium Phosphate, pH 4.9)
-
Homogenizer (e.g., glass homogenizer)
-
Microcentrifuge tubes
Procedure:
-
Sample Collection:
-
Excise tissue samples as quickly as possible to minimize enzymatic degradation.
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
-
Storage:
-
Transfer the flash-frozen samples to a -80°C freezer for long-term storage.
-
Label samples clearly and maintain a detailed inventory to track storage duration and any freeze-thaw events.
-
-
Sample Processing:
-
When ready for analysis, retrieve the sample from the -80°C freezer and keep it on dry ice.
-
Weigh the frozen tissue and immediately place it in a pre-chilled homogenizer with ice-cold homogenization buffer.[3]
-
Perform all subsequent extraction steps on ice to minimize enzymatic activity and chemical hydrolysis.
-
-
Aliquoting Strategy:
-
If the entire sample will not be used in a single experiment, consider homogenizing the entire tissue and then creating smaller, single-use aliquots of the homogenate.
-
Flash-freeze these aliquots and store them at -80°C. This prevents the need to thaw and re-freeze the bulk tissue sample.
-
By adhering to these protocols and best practices, researchers can significantly reduce the impact of freeze-thaw cycles on acyl-CoA stability, leading to more accurate and reproducible experimental outcomes.
References
optimizing collision energy for 3-Hydroxyisovaleryl-CoA fragmentation
Welcome to the technical support center for the mass spectrometry analysis of 3-Hydroxyisovaleryl-CoA. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound by mass spectrometry?
A1: The analysis of this compound, like other short-chain acyl-CoAs, presents several challenges. These include its inherent instability in aqueous solutions, potential for in-source fragmentation, and the need for careful optimization of chromatographic and mass spectrometric parameters to achieve adequate sensitivity and reproducibility.[1] Sample extraction and handling are also critical to prevent degradation.
Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A2: For tandem mass spectrometry, you should target the protonated molecule [M+H]⁺ as the precursor ion. Acyl-CoAs exhibit a characteristic fragmentation pattern.[2][3] The most common fragmentation involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a neutral loss of 507 atomic mass units (amu).[2] Another common product ion is observed at m/z 428, corresponding to the CoA moiety.[2][3]
Q3: Is there a single optimal collision energy for fragmenting this compound?
A3: There is no universal optimal collision energy. The ideal collision energy is highly dependent on the specific mass spectrometer being used (e.g., triple quadrupole, Q-TOF, ion trap), its current calibration state, and the specific precursor-to-product ion transition being monitored.[4][5] Therefore, it is essential to perform a collision energy optimization experiment for your specific instrument and method.
Q4: How can I predict a starting point for collision energy optimization?
A4: Many mass spectrometry software platforms, such as Skyline, can predict a starting collision energy based on linear equations derived from the precursor's mass-to-charge ratio (m/z) and charge state.[6][7] These predictions are a good starting point but should always be followed by empirical optimization for the highest sensitivity.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Precursor Ion | 1. Analyte Degradation: this compound is unstable. | 1. Ensure samples are kept on ice or at 4°C during preparation and analysis. Use fresh solvents and minimize the time between sample preparation and injection.[9] |
| 2. Inefficient Ionization: Suboptimal electrospray ionization (ESI) source conditions. | 2. Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows. Short-chain acyl-CoAs are generally more efficiently ionized in positive mode.[2] | |
| 3. Poor Chromatographic Peak Shape: Analyte interaction with the column or system. | 3. Use an appropriate reversed-phase column and consider ion-pairing agents in the mobile phase to improve peak shape for these polar molecules. | |
| High Background or Interferences | 1. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the signal. | 1. Improve sample cleanup procedures. Consider solid-phase extraction (SPE). Adjust the chromatographic gradient to better separate the analyte from interfering compounds. |
| 2. Contamination: Contamination from solvents, vials, or the LC-MS system. | 2. Use high-purity solvents and clean sample vials. Regularly flush and clean the LC-MS system. | |
| Inconsistent Fragmentation Pattern | 1. In-source Fragmentation: The analyte is fragmenting in the ion source before entering the mass analyzer. | 1. Reduce the energy in the ion source by lowering the fragmentor or cone voltage. |
| 2. Incorrect Collision Energy: The applied collision energy is either too low (insufficient fragmentation) or too high (excessive fragmentation into smaller, non-specific ions). | 2. Perform a collision energy optimization experiment by ramping the collision energy across a range of values and monitoring the intensity of the target product ions. | |
| Poor Reproducibility | 1. Sample Preparation Variability: Inconsistent extraction efficiency or sample handling. | 1. Standardize the sample preparation protocol. Use an internal standard (e.g., a stable isotope-labeled version of the analyte or a related acyl-CoA) to account for variability. |
| 2. Instrument Instability: Fluctuations in the LC or MS performance. | 2. Perform regular system suitability tests and calibrations to ensure the instrument is performing optimally. |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for setting up a multiple reaction monitoring (MRM) or similar tandem MS experiment for this compound. The optimal collision energy must be determined empirically.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) | Description of Fragmentation |
| This compound | 870.2 | 363.2 | 428.1 | Product Ion 1: Neutral loss of 507 Da ([M-507+H]⁺) from the 3'-phospho-adenosine-5'-diphosphate moiety.[2][3] Product Ion 2: Fragment corresponding to the CoA moiety.[2][3] |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
This protocol describes a general method for determining the optimal collision energy for a specific precursor-product ion transition on a triple quadrupole mass spectrometer.
-
Standard Preparation: Prepare a solution of this compound standard at a concentration that gives a stable and robust signal (e.g., 1 µg/mL in an appropriate solvent like 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion or LC Infusion:
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
LC Infusion: If the analyte is not stable for direct infusion, perform repeated injections of the standard onto an LC system with a short, isocratic method where the analyte elutes as a sharp peak.
-
-
MS Setup:
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 870.2).
-
Select the target product ion to monitor (e.g., m/z 363.2).
-
Create an experiment where the collision energy is ramped across a range of values. A typical starting range for this m/z would be 10 to 50 eV. Use steps of 2 eV.[7][10]
-
-
Data Acquisition: Acquire data for each collision energy value, ensuring enough time for the signal to stabilize (for direct infusion) or for the entire chromatographic peak to be captured (for LC infusion).
-
Data Analysis:
-
Plot the intensity of the product ion as a function of the collision energy.
-
The collision energy that produces the maximum product ion intensity is the optimal collision energy for that specific transition on your instrument.
-
Repeat this process for any other product ions of interest.
-
Visualizations
Logical Workflow for Collision Energy Optimization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. skyline.ms [skyline.ms]
- 7. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
dealing with contamination in acyl-CoA analysis
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Extraction
Question: I am seeing unexpected peaks in my chromatogram. What are the common sources of contamination in acyl-CoA analysis?
Answer: Contamination in acyl-CoA analysis can originate from multiple sources. It is crucial to identify and eliminate these to ensure data accuracy. Common culprits include:
-
Glassware and Plasticware: Even single-use disposable glassware can contain free fatty acids that get methylated during sample preparation, leading to contaminant peaks like methyl palmitate and stearate.[1] All glassware should be rigorously cleaned, for instance by furnacing at high temperatures (e.g., 450°C for 6-8 hours), and rinsed with high-purity solvents before use.[1]
-
Solvents: Although HPLC-grade solvents are recommended, they can still be a source of contamination. It is good practice to run solvent blanks to ensure their purity.
-
Septa: Septa from vials can leach contaminants. It is advisable to extract a sample of the septa in methanol (B129727) and analyze the extract for fatty acid methyl esters (FAMEs) to check for leaching.[1]
-
Biological Matrix: The samples themselves are a major source of interfering compounds. Lipids are a significant contaminant and require specific extraction steps to be removed.[2][3] Other endogenous molecules like ATP, NAD, and FAD can also produce fragments that interfere with acyl-CoA detection.[4]
-
Cross-Contamination: Ensure that pipettes, tubes, and other lab equipment are properly cleaned between samples to avoid cross-contamination.
Question: My recovery of short-chain acyl-CoAs is very low. How can I improve it?
Answer: Low recovery of short-chain acyl-CoAs is a common issue, often related to the extraction method.
-
Avoid Solid-Phase Extraction (SPE): SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[5] Consider methods that do not require an SPE step, such as those using sulfosalicylic acid (SSA) for deproteinization.[5]
-
Optimize Extraction Solvents: Different solvent systems have varying efficiencies for different chain lengths. For a broad range of acyl-CoAs, an 80% methanol solution can be effective for homogenization and protein precipitation.[6] For tissues, methods derived from the Bligh-Dyer technique, which partition acyl-CoAs into a methanolic aqueous phase, are frequently used.[2]
-
Quenching: Rapidly quench metabolic activity to prevent enzymatic degradation of acyl-CoAs. This can be achieved by homogenizing frozen tissue powder or cell pellets in an ice-cold extraction solvent.[6]
Question: Acyl-CoAs are known to be unstable. How can I prevent their degradation during sample preparation?
Answer: The inherent instability of acyl-CoAs, particularly their susceptibility to hydrolysis in aqueous solutions, necessitates careful handling.[7]
-
Work Quickly and on Ice: Perform all extraction steps on ice and as quickly as possible to minimize enzymatic activity and chemical degradation.[2][4]
-
pH Control: Acyl-CoAs are more stable in slightly acidic conditions. Reconstituting dried extracts in a solution like 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) at pH 7 is a common practice.[7][8]
-
Immediate Analysis: Analyze samples as soon as possible after preparation. If storage is necessary, store extracts at -80°C.[4][9]
-
Inhibitors: For tissues with high hydrolase activity, consider adding inhibitors of acyl-CoA hydrolases during extraction.[10]
LC-MS/MS Analysis
Question: I am observing significant ion suppression in my LC-MS/MS analysis. What can I do to reduce matrix effects?
Answer: Matrix effects, primarily ion suppression, are a major challenge in LC-MS/MS analysis of acyl-CoAs.
-
Sample Cleanup: A thorough sample cleanup is the most effective way to reduce matrix effects. Solid-Phase Extraction (SPE) with a C18 or anion-exchange cartridge can be beneficial for removing interfering substances.[2][5][6]
-
Chromatographic Separation: Good chromatographic separation is crucial to resolve acyl-CoAs from co-eluting matrix components that can cause ion suppression.[7] Utilizing a C18 reversed-phase column with a suitable gradient is a common approach.[6]
-
Internal Standards: The use of stable isotope-labeled or odd-chain acyl-CoA internal standards is essential.[5] These should be added at the beginning of the sample preparation process to compensate for both extraction efficiency and matrix effects.[5]
Question: How do I choose the right internal standard for my acyl-CoA analysis?
Answer: The choice of internal standard is critical for accurate quantification.
-
Stable Isotope-Labeled Standards: The gold standard is to use stable isotope-labeled internal standards for each analyte of interest. However, these can be expensive and not always commercially available.
-
Odd-Chain Acyl-CoAs: When specific labeled standards are unavailable, an odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA) that is not naturally present in the sample can be used.[3][5] It is important to select one that spans the expected range of your analytes.[5]
Quantitative Data Summary
For easy comparison, the following tables summarize key quantitative data from various acyl-CoA analysis methods.
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >100 |
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[5])
Table 2: Performance Metrics for LC-MS/MS Methods
| Method Reference | Analytes | Linearity (r²) | Accuracy (%) | Precision (Inter-run %) |
| Magnes et al. (2005) | Long-Chain Acyl-CoAs (C16-C18) | ≥0.995 | 93.8 - 110.8 | 2.6 - 12.2 |
| Jones et al. (2019) | Short-Chain Acyl-CoAs & Precursors | >0.99 | Not specified | Not specified |
(Data compiled from published validated methods.[5])
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells (Solvent Precipitation)
This protocol is a rapid and effective method for a broad range of acyl-CoAs from cultured cells.[6]
-
Cell Harvesting:
-
Sample Homogenization:
-
Add 1 mL of ice-cold 80% methanol (-80°C) containing an appropriate internal standard (e.g., 15 µL of a 10 µM C15:0-CoA stock solution) to the cell pellet or plate.[7][8]
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
For suspension cells, resuspend the cell pellet in the cold methanol.[8]
-
-
Protein Precipitation:
-
Centrifugation:
-
Supernatant Collection:
-
Solvent Evaporation:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[6][8] Adding 1 mL of acetonitrile (B52724) can facilitate evaporation.[7][8]
-
-
Reconstitution:
-
Analysis:
Protocol 2: Extraction of Acyl-CoAs from Tissues (Solvent Partitioning)
This protocol is adapted from methods designed to separate acyl-CoAs from the bulk of cellular lipids.[2]
-
Tissue Homogenization:
-
Homogenize frozen, powdered tissue in 2 mL of 100 mM KH2PO4 containing an internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[2]
-
-
Solvent Addition and Extraction:
-
Phase Separation:
-
Centrifuge the mixture for 5 minutes at 1,900 g.[2]
-
-
Collection of Acyl-CoA Fraction:
-
The upper phase contains the acyl-CoAs. Remove this phase and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).[2]
-
-
Sample Cleanup (Optional but Recommended):
-
The extract can be further purified using solid-phase extraction (SPE) with an oligonucleotide purification cartridge or a C18 cartridge to remove remaining contaminants.[2]
-
-
Analysis:
-
The purified extract is then ready for analysis by HPLC or LC-MS/MS.[2]
-
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting decision tree for acyl-CoA analysis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acyl-CoA and Polar Metabolite Extraction
Welcome to the technical support center for improving the extraction efficiency of polar metabolites, with a special focus on acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the extraction efficiency of acyl-CoAs?
A1: The accurate profiling of fatty acyl-Coenzyme A (acyl-CoA) species is crucial for understanding various cellular processes.[1] The primary factors influencing their extraction efficiency are:
-
Quenching: Rapid and effective termination of enzymatic activity is paramount to prevent the interconversion of metabolites.[2][3] Incomplete quenching can lead to an overestimation or underestimation of certain metabolites.[2]
-
Solvent Selection: The choice of extraction solvent significantly impacts the recovery of different types of metabolites.[4] A solvent's polarity and its ability to precipitate proteins are key considerations.[5]
-
Sample Handling: Acyl-CoAs are inherently unstable molecules, susceptible to both enzymatic and chemical degradation.[6][7][8] Maintaining low temperatures throughout the extraction process and avoiding repeated freeze-thaw cycles is essential.[9]
-
pH of Extraction Solvent: The pH of the aqueous phase can be adjusted to improve the extraction of acidic or basic metabolites.[10]
Q2: Which extraction solvents are recommended for acyl-CoAs and other polar metabolites?
A2: The choice of solvent is critical and often depends on the specific metabolites of interest and the biological matrix. Here are some commonly used and effective solvent systems:
-
Methanol-based solvents: 80% methanol (B129727) is a simple and fast method that provides good recovery for a broad range of acyl-CoAs.[1] However, pure methanol has been shown to be slightly better than two-phase methanol/chloroform/water extractions in terms of minimizing degradation of extracted metabolites.[11]
-
Acetonitrile/Methanol/Water mixtures: A mixture of acetonitrile, methanol, and water (e.g., in a 2:2:1 v/v/v ratio) is widely used for the extraction of a broad range of acyl-CoA species.[7][12] Acidifying this mixture with a small amount of formic acid can help to mitigate metabolite interconversion.[2]
-
Dual-extraction methods: For simultaneous analysis of polar metabolites and lipids from a single sample, a dual-extraction method using a mix of acetonitrile, methanol, acidified water, and dichloromethane (B109758) can be employed.[4]
Q3: How can I prevent the degradation of acyl-CoAs during sample preparation?
A3: Due to their instability, preventing the degradation of acyl-CoAs is a primary concern.[6][7] Key strategies include:
-
Rapid Quenching: Immediately stop all enzymatic activity. This can be achieved by using cold organic solvents or liquid nitrogen.[3][4][13]
-
Work on Ice: Perform all extraction steps on ice to minimize enzymatic and chemical degradation.[9]
-
Use of Acids: Adding a dilute acid like formic acid to the extraction solvent can help to inactivate enzymes and stabilize metabolites.[2][10]
-
Prompt Analysis: Analyze the extracted samples as quickly as possible. If storage is necessary, dry the extracts and store them at -80°C.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of acyl-CoAs and other polar metabolites.
Problem 1: Low recovery of acyl-CoAs.
This is a frequent issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low acyl-CoA recovery.
Problem 2: High variability between replicate samples.
High variability can compromise the reliability of your results. This is often due to inconsistencies in sample handling and extraction procedures.
-
Inconsistent Quenching: Ensure that the quenching step is performed identically for all samples. The timing and temperature are critical.[2]
-
Variable Extraction Times: Standardize the duration of each extraction step to ensure consistent metabolite recovery.
-
Incomplete Solvent Removal: If a drying step is involved, ensure that the solvent is completely removed for all samples, as residual solvent can affect downstream analysis.
-
Matrix Effects: Variations in the sample matrix can lead to differences in ionization efficiency in mass spectrometry. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[1]
Quantitative Data Summary
The following tables summarize quantitative data on acyl-CoA abundance and the impact of different extraction solvents.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | ~2.5 | ~1.5 |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2.5 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[6]
Table 2: Relative MS Intensities of Acyl-CoAs with Different Extraction Solvents
| Acyl-CoA Species | Solvent System 1 (e.g., 80% Methanol) | Solvent System 2 (e.g., ACN/MeOH/H2O) |
| Short-chain Acyl-CoAs | High | Very High |
| Medium to Long-chain Acyl-CoAs | Moderate | High |
This table provides a qualitative comparison based on reported MS intensities.[7] Specific results may vary depending on the exact protocol and sample type.
Experimental Protocols
Protocol 1: General Acyl-CoA Extraction from Cultured Cells
This protocol is a synthesis of established methods designed for high recovery and sample stability.[6]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cold (-20°C) extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v)[12]
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the pellet with ice-cold PBS.
-
-
Metabolism Quenching and Extraction:
-
Add the cold extraction solvent to the cell pellet or plate.
-
For adherent cells, scrape the cells in the presence of the extraction solvent.
-
Vortex the cell suspension vigorously and incubate on ice for 15 minutes.
-
-
Protein and Debris Removal:
-
Centrifuge the extract at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[6]
-
Caption: General workflow for acyl-CoA extraction from cultured cells.
Protocol 2: Dual Extraction of Polar Metabolites and Lipids
This method allows for the analysis of both polar and non-polar metabolites from a single sample.[4]
Materials:
-
Biological sample
-
Cold (-20°C) quenching and extraction solution (acetonitrile/methanol/milliQ water with 0.1% formic acid 2:2:1 v/v/v)
-
Dichloromethane
Procedure:
-
Homogenization and Initial Extraction:
-
Homogenize the sample in the cold quenching and extraction solution.
-
-
Phase Separation:
-
Add dichloromethane to the homogenate to induce phase separation.
-
Centrifuge the sample to separate the aqueous (polar) and organic (lipid) layers.
-
-
Fraction Collection:
-
Carefully collect the upper aqueous phase containing the polar metabolites.
-
Collect the lower organic phase containing the lipids.
-
-
Further Processing:
-
Process each phase separately for analysis. The polar fraction can be dried and reconstituted as described in Protocol 1.
-
Caption: Workflow for dual extraction of polar and lipid metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous, untargeted metabolic profiling of polar and non-polar metabolites by LC-Q-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Multi-response optimization of the extraction and derivatization protocol of selected polar metabolites from apple fruit tissue for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Interference in 3-Hydroxyisovaleryl Carnitine Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the accurate measurement of 3-hydroxyisovaleryl carnitine (C5-OH), particularly in resolving its isomeric interference with pivaloyl carnitine.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of isomeric interference in 3-hydroxyisovaleryl carnitine (C5-OH) measurement?
A1: The primary source of interference is pivaloyl carnitine, an isobaric compound that is not endogenously produced in humans. Its presence can lead to false-positive results, particularly in newborn screening for isovaleric acidemia and related metabolic disorders.[1][2] Pivaloyl carnitine is formed in the body following the administration of pivalate-generating antibiotics (e.g., pivmecillinam, pivampicillin) or the use of certain creams and emollients containing pivalic acid derivatives, such as neopentanoate.[2]
Q2: Why can't standard flow-injection tandem mass spectrometry (MS/MS) differentiate between 3-hydroxyisovaleryl carnitine and pivaloyl carnitine?
A2: Standard flow-injection MS/MS methods analyze samples without prior chromatographic separation. Since 3-hydroxyisovaleryl carnitine and pivaloyl carnitine have the same mass-to-charge ratio (m/z), they are indistinguishable by the mass spectrometer alone, leading to a single combined signal.[2][3] Chromatographic separation is essential to resolve these isomers.[3][4]
Q3: What is the recommended analytical technique to resolve this isomeric interference?
A3: The recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] Specifically, methods utilizing Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) prior to mass spectrometric detection can effectively separate the isomers based on their different retention times on the chromatographic column.[3][7] This is often referred to as a "second-tier" test in newborn screening protocols.[1][2][8]
Q4: What are the typical MRM transitions for the detection of C5-OH carnitine and its isomers?
A4: In tandem mass spectrometry, acylcarnitines are typically monitored in positive ion mode. The precursor ion is the molecular ion [M]+, and a common product ion at m/z 85 is generated from the fragmentation of the carnitine moiety. For C5-OH carnitine, the specific precursor ion will depend on whether the molecule has been derivatized. For underivatized C5-OH carnitine, the transition would be m/z 262.2 -> 85. However, derivatization (e.g., butylation) is common to improve ionization and chromatographic properties, which will alter the precursor ion's m/z. It is crucial to optimize the collision energy for each specific instrument and method to achieve the best signal intensity.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor or no chromatographic separation of 3-hydroxyisovaleryl carnitine and pivaloyl carnitine peaks. | 1. Inappropriate LC column. 2. Suboptimal mobile phase gradient. 3. Incorrect flow rate. 4. Column degradation. | 1. Use a high-resolution column, such as a C18 BEH column (e.g., 1.7 µm particle size).[3] 2. Optimize the gradient elution with methanol/water or acetonitrile/water, often with an additive like formic acid to improve peak shape. A shallow gradient is often necessary.[5] 3. Ensure the flow rate is optimized for the column dimensions and particle size. 4. Replace the analytical column if it has exceeded its lifetime or shows signs of contamination. |
| Low signal intensity or poor sensitivity for 3-hydroxyisovaleryl carnitine. | 1. Inefficient ionization. 2. Suboptimal MS/MS parameters (e.g., collision energy). 3. Sample degradation. 4. Ion source contamination. | 1. Consider derivatization (e.g., butylation with butanolic HCl) to improve ionization efficiency, especially for hydroxy and dicarboxylic acylcarnitines.[5][9] 2. Optimize the collision energy and other compound-specific MS parameters for the specific MRM transition. 3. Ensure proper sample storage (frozen) and handling to prevent degradation. 4. Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.[10][11] |
| Inconsistent retention times. | 1. Inadequate column equilibration between injections. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 4. LC pump malfunction. | 1. Ensure sufficient time for the column to re-equilibrate to the initial mobile phase conditions after each gradient run.[10] 2. Use a column oven to maintain a stable temperature (e.g., 60°C).[3] 3. Prepare fresh mobile phases daily and ensure accurate composition.[10] 4. Check the LC pump for leaks and ensure a stable flow rate.[10] |
| High background noise or interfering peaks. | 1. Contaminated mobile phase or solvents. 2. Matrix effects from the sample (e.g., plasma, dried blood spots). 3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and reagents.[11] 2. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[12] 3. Implement a robust wash cycle for the autosampler needle and injection port between samples. |
| Peak tailing or fronting. | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Column contamination or damage. | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Use a guard column to protect the analytical column and replace it if necessary. |
Experimental Protocols
LC-MS/MS Method for the Separation of C5-Acylcarnitine Isomers
This protocol is a synthesized example based on published methods for the separation of 3-hydroxyisovaleryl carnitine and pivaloyl carnitine.[3][5]
1. Sample Preparation (from Dried Blood Spots or Plasma)
-
Extraction:
-
For dried blood spots (DBS), punch a 3 mm disk into a 96-well plate.
-
For plasma, use 10-50 µL.
-
Add a methanol-based extraction solution containing deuterated internal standards (e.g., d9-isovalerylcarnitine).
-
Vortex and incubate to ensure complete extraction.
-
Centrifuge to pellet proteins and transfer the supernatant.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute in 3N butanolic HCl.
-
Heat at 65°C for 15-20 minutes.
-
Evaporate to dryness again.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or similar)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation of isomers.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 60°C
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte (Butylated C5-OH): Precursor m/z -> Product m/z 85 (specific precursor m/z will depend on the exact structure and butylation)
-
Internal Standard (Butylated d9-isovalerylcarnitine): Precursor m/z -> Product m/z 94
-
-
Instrument Parameters: Optimize cone voltage and collision energy for each analyte and internal standard on the specific instrument.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from LC-MS/MS methods for acylcarnitine analysis.
Table 1: Example LC-MS/MS Method Parameters for C5-Acylcarnitine Isomer Separation
| Parameter | Value | Reference |
| Column | UPLC BEH C18, 1.7µm, 1x100mm | [3] |
| Mobile Phase | Water/Methanol with formic acid | [5] |
| Column Temp. | 60 °C | [3] |
| Run Time | < 10 minutes | [3] |
| Detection | Triple Quadrupole MS | [3] |
Table 2: Performance Characteristics of a UPLC-MS/MS Method for C5-Acylcarnitine Isomers
| Parameter | Plasma | Dried Blood Spots | Reference |
| Intra-day Precision (%CV) | 1.3 - 15% | 1.3 - 15% | [3] |
| Accuracy | 87 - 119% | 87 - 119% | [3] |
| Inter-day Precision (%CV) | < 24% | < 24% | [3] |
Visualizations
Caption: Experimental workflow for resolving C5-acylcarnitine isomers.
Caption: Troubleshooting logic for elevated C5-OH carnitine signals.
References
- 1. Application of a Second-Tier Newborn Screening Assay for C5 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Useful second-tier tests in expanded newborn screening of isovaleric acidemia and methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Hydroxyisovaleryl-CoA
Welcome to the technical support center for the analysis of 3-Hydroxyisovaleryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency and overall success of your mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound by ESI-MS?
A1: For acyl-CoA species, including this compound, positive ion electrospray ionization (ESI+) is generally recommended. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for the analysis of fatty acyl-CoAs.[1] This is because the primary fragmentation in positive mode results in a characteristic and consistent neutral loss, which is ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.[1][2]
Q2: I am observing a very low signal for my this compound standard. What are the potential causes?
A2: Low signal intensity for acyl-CoAs is a common challenge. Several factors could be contributing to this issue:
-
Suboptimal Ionization Efficiency: The amphiphilic nature of this compound, with its polar phosphate (B84403) groups and nonpolar acyl chain, can make efficient ionization difficult.
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or source temperature are set too high. This can lead to the breakdown of the molecule before it is detected as the precursor ion.
-
Adduct Formation: The signal for your analyte can be distributed among various ions, including the protonated molecule [M+H]+ and different salt adducts (e.g., [M+Na]+, [M+K]+). This division of the ion signal will lower the intensity of your target ion.
-
Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions at neutral or basic pH. They are susceptible to hydrolysis of the thioester bond. It is crucial to handle samples at low temperatures and in acidic conditions to minimize degradation.
-
Analyte Loss: The phosphate groups on the CoA moiety have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss during sample preparation and analysis.[3][4]
Q3: What is the characteristic fragmentation pattern of this compound in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving the cleavage of the phosphodiester bond, resulting in a neutral loss of 507 Da.[1][2] This produces a product ion corresponding to the acylium ion. For this compound, you would set up your MS/MS experiment to monitor the transition from the precursor ion [M+H]+ to the product ion [M - 507 + H]+.
Q4: Can derivatization improve the analysis of this compound?
A4: Yes, derivatization can significantly improve the analysis of acyl-CoAs. A particularly effective strategy is phosphate methylation . This technique involves methylating the phosphate groups of the CoA moiety. The benefits of this approach include:
-
Improved Chromatographic Peak Shape: Derivatization can lead to sharper, more symmetrical peaks in reversed-phase liquid chromatography.
-
Reduced Analyte Loss: By masking the phosphate groups, methylation reduces the affinity of the analyte for glass and metal surfaces, thereby minimizing loss during sample handling.[3][4]
-
Enhanced Coverage: This strategy has been shown to achieve full chromatographic coverage for a wide range of acyl-CoAs, from free CoA to very-long-chain species.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the phosphate groups of the analyte and the stationary phase or metal surfaces in the LC system.- Inappropriate mobile phase composition. | - Consider phosphate methylation derivatization to block the interacting phosphate groups.[3][4]- Use a mobile phase with an appropriate pH (e.g., acidic with 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol.[5]- Ensure your LC system is biocompatible (e.g., PEEK tubing and fittings) to minimize metal interactions. |
| Inconsistent Retention Times | - Air bubbles in the LC system.- Inadequate column equilibration.- Changes in mobile phase composition. | - Purge the LC pumps and lines to remove any trapped air.[6]- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phases daily and ensure they are well-mixed. |
| High Background or Noisy Baseline | - Contaminated mobile phase or LC-MS system.- Use of non-volatile salts or buffers. | - Use high-purity, LC-MS grade solvents and additives.[7]- Filter all mobile phases before use.- Clean the ion source, including the capillary and curtain plate.[6]- Use volatile mobile phase modifiers like formic acid or ammonium (B1175870) acetate.[5] |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal MS source parameters.- Ion suppression from matrix components.- Analyte degradation. | - Optimize source parameters such as capillary voltage, source temperature, and gas flows. (See Table 2 for starting points).- Improve sample clean-up using solid-phase extraction (SPE) to remove interfering matrix components.[8]- Keep samples cold (4°C in the autosampler) and use acidic conditions to prevent degradation. Prepare samples fresh when possible. |
| Carryover (Analyte Detected in Blank Injections) | - Adsorption of the analyte to surfaces in the injection port, loop, or column. | - Use a robust needle wash protocol with a strong organic solvent.- Consider phosphate methylation to reduce the "stickiness" of the analyte.[3][4]- Inject blanks between samples to monitor for and mitigate carryover. |
Quantitative Data Summary
The following tables provide a summary of typical LC-MS/MS parameters and performance metrics for the analysis of short-chain acyl-CoAs, which can be used as a starting point for method development for this compound.
Table 1: Comparison of Analytical Methods for Short-Chain Acyl-CoA Quantification
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | ~120 pmol (with derivatization)[8] | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol[8] | ~1.3 nmol (LC/MS-based)[8] | ~100 fmol |
| Linearity (R²) | >0.99[8] | >0.99 | Variable |
| Precision (RSD%) | < 5%[8] | < 15% | < 20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-elution) | High (enzyme-specific) |
Table 2: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Higher sensitivity and characteristic fragmentation for acyl-CoAs.[1] |
| Capillary Voltage | 3.5 - 5.5 kV | Optimize for stable spray and maximum signal intensity. |
| Source Temperature | 350°C | Aids in desolvation. Adjust as needed to balance signal intensity and prevent thermal degradation.[2] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation. |
| Cone/Declustering Potential | 20 - 60 V | Optimize to maximize precursor ion intensity while minimizing in-source fragmentation. |
| Collision Energy (for MS/MS) | 20 - 40 eV | Optimize to achieve efficient fragmentation and maximize the intensity of the [M - 507 + H]+ product ion. |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for acyl-CoAs.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and maintains an acidic pH to improve analyte stability. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution from the reversed-phase column. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for extracting a broad range of acyl-CoAs from cultured cells or tissues.
-
Cell Harvesting: Pellet cultured cells by centrifugation (e.g., 500 x g for 5 min at 4°C).
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual media.
-
Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., 80:20 Methanol:Water or 40:40:20 Acetonitrile:Methanol:Water v/v/v). Vortex vigorously for 1 minute.
-
Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge at high speed (e.g., >15,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a new microfuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in a solution that matches the initial mobile phase conditions of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: Derivatization by Phosphate Methylation
This protocol is adapted for the derivatization of acyl-CoAs to improve chromatographic performance and reduce analyte loss.[3][9][10]
Safety Note: Trimethylsilyldiazomethane (TMSD) is toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety guidelines.
-
Sample Preparation: Start with a dried sample extract obtained from Protocol 1.
-
Reconstitution for Derivatization: Dissolve the dried sample in 200 µL of a dichloromethane:methanol (6.5:5.2, v/v) mixture.
-
Methylation: Add 10 µL of 2M TMSD in hexanes. The solution should turn a faint yellow. If the color disappears, add TMSD in 5 µL increments until the yellow color persists.
-
Incubation: Incubate the reaction mixture for 40 minutes at room temperature.
-
Quenching: Add 1 µL of acetic acid to neutralize any excess TMSD.
-
Final Preparation: Evaporate the solvent to dryness and reconstitute the derivatized sample in your LC-MS mobile phase for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Validation of 3-Hydroxyisovaleryl-CoA Pathway Metabolite Assays for Clinical Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation of assays measuring 3-hydroxyisovaleryl-CoA pathway metabolites, such as 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovaleryl carnitine (3HIA-carnitine), in clinical samples. These metabolites are crucial biomarkers for assessing biotin (B1667282) status and diagnosing certain inborn errors of metabolism.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental process, from sample collection to data analysis.
Pre-Analytical Phase
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable analyte levels | Improper sample handling and storage | Ensure timely processing of samples. For plasma, separate from whole blood by density gradient centrifugation.[1] Store plasma and urine samples at -70°C or -80°C for long-term stability.[1][2] |
| Hemolysis of blood samples | Avoid hemolysis during sample collection as hemoglobin can interfere with spectrophotometric protein assays used for normalization.[1] | |
| Improper sample collection for urine | For quantitative analysis, 24-hour urine collection is ideal. For untimed urine samples, normalize results to urinary creatinine (B1669602) concentration.[2] |
Analytical Phase (LC-MS/MS)
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Suboptimal chromatographic conditions | Optimize the mobile phase composition, gradient, and flow rate. Ensure the analytical column is not degraded. |
| Matrix effects | Implement a robust sample preparation method, such as solid-phase extraction or liquid-liquid extraction, to remove interfering substances. Utilize a deuterated internal standard to correct for matrix effects.[1] | |
| Inconsistent or non-reproducible results | Pipetting errors or inaccurate dilutions | Calibrate pipettes regularly. Double-check all calculations for standard and sample dilutions.[3] |
| Reagent instability | Prepare fresh reagents and standards for each run. Ensure reagents are stored at the recommended temperature and are not expired.[3] | |
| Instrument variability | Perform daily or weekly system suitability tests to ensure the LC-MS/MS system is performing optimally. | |
| High background noise | Contaminated reagents or solvents | Use high-purity solvents and reagents (e.g., LC-MS grade). Filter all solutions before use. |
| Contaminated LC system | Flush the system with appropriate cleaning solutions. Check for and replace any contaminated tubing or fittings. |
Post-Analytical Phase
| Issue | Potential Cause | Recommended Solution |
| Difficulty in data interpretation | Lack of appropriate reference intervals | Establish and validate reference intervals for the specific patient population being tested.[4] |
| Misinterpretation of elevated levels | Consider the patient's clinical history, diet, and medications, as these can influence metabolite levels. Elevated 3-HIA can be associated with biotin deficiency, high-protein diets, certain medications, and smoking.[5][6] | |
| Failed quality control (QC) | Systemic error in the assay | Investigate all aspects of the assay, including reagents, standards, instrument performance, and operator technique. Do not report patient results until the issue is resolved and QC is within acceptable limits.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of measuring this compound pathway metabolites?
A1: The measurement of this compound pathway metabolites, primarily 3-hydroxyisovaleric acid (3-HIA) in urine and 3-hydroxyisovaleryl carnitine (3HIA-carnitine) in plasma, is a sensitive and early indicator of marginal biotin deficiency.[2][6] Reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) leads to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to an alternative metabolic pathway, resulting in increased levels of these metabolites.[1][6] Elevated levels can also be indicative of inborn errors of metabolism, such as 3-MCC deficiency, holocarboxylase synthetase deficiency, and biotinidase deficiency.[2][7]
Q2: Why is 3HIA-carnitine in plasma considered a good biomarker for biotin status?
A2: Plasma 3HIA-carnitine is considered a robust biomarker for several reasons. Its measurement is less prone to error compared to enzyme activity assays like propionyl-CoA carboxylase (PCC) activity in lymphocytes.[1] The sample collection (plasma) is straightforward, requires a small volume, and the analyte is stable during frozen storage.[2] Furthermore, plasma 3HIA-carnitine levels are not significantly influenced by renal function, which is an advantage over urinary 3-HIA, especially in populations with altered kidney function such as pregnant women or individuals with renal disease.[1][2]
Q3: What are the expected changes in 3HIA-carnitine levels in response to biotin deficiency?
A3: In studies where marginal biotin deficiency was experimentally induced in healthy adults, plasma 3HIA-carnitine concentrations increased approximately 3-fold over a 28-day period.[1][8] These levels decreased back to normal upon biotin repletion.[2]
Q4: What are some factors other than biotin deficiency that can lead to elevated 3-hydroxyisovaleric acid (3-HIA)?
A4: Besides biotin deficiency, elevated urinary 3-HIA can be associated with:
-
Diet: High-protein diets or supplementation with branched-chain amino acids (BCAAs), particularly leucine.[5]
-
Lifestyle: Smoking has been shown to accelerate biotin catabolism, leading to increased 3-HIA.[5][6]
-
Medications: Long-term therapy with anticonvulsants like carbamazepine (B1668303) and phenytoin (B1677684) can increase 3-HIA levels.[5][6]
-
Other Conditions: Obesity, metabolic syndrome, cardiovascular disorders, and liver disorders have also been associated with elevated 3-HIA.[5]
Q5: What are the key validation parameters for a this compound pathway metabolite assay?
A5: A comprehensive validation of the assay should include the assessment of:
-
Accuracy: Comparing results to a reference method or certified reference materials.[4]
-
Precision: Determining the repeatability (intra-assay) and reproducibility (inter-assay) of the measurements at different concentrations.[4]
-
Analytical Sensitivity: Defining the lower limit of detection (LOD) and lower limit of quantification (LLOQ).
-
Analytical Specificity: Assessing for interferences from other molecules in the matrix.
-
Linearity and Reportable Range: Establishing the range over which the assay is accurate and precise.[4]
-
Specimen Stability: Evaluating the stability of the analyte under different storage conditions (e.g., room temperature, refrigerated, frozen).[1]
Experimental Protocols
Protocol: Quantification of Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) by LC-MS/MS
This protocol provides a general workflow. Specific parameters should be optimized for the instrument and reagents used.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add a known amount of a deuterated internal standard (e.g., D3-3HIA-carnitine).[1]
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile (B52724).
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column suitable for polar analytes.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the gradient to ensure separation of 3HIA-carnitine from isomers and other interfering compounds.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for both 3HIA-carnitine and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known 3HIA-carnitine concentrations.
-
Calculate the concentration of 3HIA-carnitine in the clinical samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
For quality control standards, subtract the measured endogenous concentration from the calculated concentrations.[1]
-
Visualizations
Caption: Leucine catabolism and the formation of 3-HIA and 3-HIA-carnitine.
Caption: Experimental workflow for 3-HIA/3-HIA-carnitine assay validation.
Caption: Troubleshooting decision tree for inconsistent assay results.
References
- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. documents-cloud.cap.org [documents-cloud.cap.org]
- 5. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 3-Hydroxyisovaleryl-CoA: LC-MS/MS vs. Enzymatic Assays
For researchers and drug development professionals investigating metabolic pathways and developing novel therapeutics, the accurate quantification of key metabolites is paramount. 3-Hydroxyisovaleryl-CoA, an intermediate in the catabolism of the branched-chain amino acid leucine (B10760876), is a critical analyte in studies of metabolic disorders. This guide provides an objective comparison of two common analytical techniques for its measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
At a Glance: Method Comparison
| Feature | LC-MS/MS | Enzymatic Assay (General 3-Hydroxyacyl-CoAs) |
| Specificity | High (can distinguish between different acyl-CoA species) | Low (measures a class of compounds, not specific to this compound) |
| Sensitivity | High (sub-nM to nM range) | Moderate (picomole level) |
| Throughput | High (amenable to automation) | Moderate to High (can be adapted to plate-based formats) |
| Multiplexing | Yes (can measure multiple acyl-CoAs simultaneously) | No (typically measures one analyte or class of analytes) |
| Development Cost | High (instrumentation) | Low to Moderate |
| Per-Sample Cost | Moderate | Low |
| Expertise Required | High (specialized training for operation and data analysis) | Moderate |
Metabolic Significance of this compound
This compound is a key intermediate in the leucine degradation pathway. A buildup of this metabolite can be indicative of certain metabolic disorders. The pathway diagram below illustrates the central role of this compound.
Caption: Leucine degradation pathway highlighting this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of small molecules from complex biological matrices due to its high sensitivity and specificity.[1][2]
Experimental Workflow
The general workflow for LC-MS/MS analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for LC-MS/MS analysis.
Detailed Experimental Protocol
1. Sample Preparation (Extraction of Short-Chain Acyl-CoAs):
-
Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 2.5% (w/v) 5-sulfosalicylic acid (SSA)).[1]
-
Vortex the mixture vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.
-
Collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Typically in the range of 200-500 µL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and then monitoring a specific fragment ion after collision-induced dissociation. This highly specific detection method minimizes interferences from the complex biological matrix.
-
Performance Data
| Parameter | Performance |
| Linearity | Excellent, with R² values typically >0.99 over a wide concentration range. |
| Limit of Detection (LOD) | In the low nanomolar to sub-nanomolar range.[3] |
| Limit of Quantification (LOQ) | Typically in the low nanomolar range. |
| Precision (%CV) | Intra- and inter-day precision are generally below 15%. |
| Accuracy (%Recovery) | Typically within 85-115%. |
Enzymatic Assays
While a specific enzymatic assay for the direct quantification of this compound is not commercially available or widely described in the literature, a general enzymatic assay for the broader class of 3-hydroxyacyl-CoAs can be performed. This assay typically utilizes the enzyme 3-hydroxyacyl-CoA dehydrogenase. It's important to note that this assay is not specific and will measure all 3-hydroxyacyl-CoA substrates present in the sample.
Experimental Workflow
The workflow for a general enzymatic assay involves the enzymatic reaction followed by the detection of a product, often through a change in absorbance or fluorescence.
References
A Comparative Guide to the Quantification of 3-Hydroxyisovaleryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Hydroxyisovaleryl-CoA, a key intermediate in the leucine (B10760876) metabolism pathway. Understanding the advantages and limitations of each technique is crucial for accurate biomarker analysis and drug development. This document presents a side-by-side evaluation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, supported by experimental protocols and performance data.
Introduction to this compound and its Significance
This compound is a pivotal metabolite in the catabolism of the branched-chain amino acid leucine.[1][2] Its accumulation is indicative of inherited metabolic disorders such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, the most common organic aciduria detected in newborn screening programs.[3][4][5][6][7] In this condition, impaired activity of the biotin-dependent MCC enzyme leads to a metabolic block.[3][4] This results in the shunting of 3-methylcrotonyl-CoA to an alternative pathway, leading to the formation and accumulation of 3-hydroxyisovaleric acid and its carnitine conjugate, 3-hydroxyisovaleryl carnitine.[8][9][10] Therefore, accurate quantification of this compound and its derivatives is essential for the diagnosis and monitoring of these conditions.
Below is a diagram illustrating the leucine catabolism pathway and the position of this compound.
Comparison of Quantification Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three major methods for quantifying this compound and its related analytes.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Specificity | High (based on mass-to-charge ratio and fragmentation pattern) | High (based on mass spectrum) | High (enzyme-specific) |
| Sensitivity | Very High (pmol to fmol) | High (pmol) | Moderate (nmol to pmol) |
| Throughput | High | Moderate | Low to Moderate |
| Sample Derivatization | Not typically required | Required | Not required |
| Instrumentation Cost | High | Moderate to High | Low |
| Expertise Required | High | Moderate | Low to Moderate |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the gold standard for the quantification of small molecules from complex biological matrices due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS
This protocol is adapted from methods for the analysis of acylcarnitines and other acyl-CoAs.[8][11][12]
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., [¹³C₄]-3-hydroxyisovaleryl-CoA).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
Quantitative Performance (for related analytes)
The following data for 3-hydroxyisovaleryl carnitine provides an estimate of the performance achievable with LC-MS/MS.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[11] |
| Linearity (r²) | > 0.99[11] |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, chemical derivatization is necessary to increase their volatility.
Experimental Protocol: GC-MS
This protocol is based on methods for the analysis of 3-hydroxy fatty acids and other organic acids.[13][14][15]
1. Sample Preparation and Derivatization
-
Perform an initial extraction as described for the LC-MS/MS method.
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature before injection.
2. GC-MS Conditions
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or selected ion monitoring (SIM) for target ions.
Quantitative Performance
Quantitative performance for GC-MS is generally comparable to LC-MS/MS, although it may have slightly lower sensitivity for this class of compounds.
| Parameter | Expected Value |
| Limit of Detection (LOD) | Low pmol range |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Workflow Diagram
Enzymatic Assay
Enzymatic assays offer a cost-effective and straightforward alternative to mass spectrometry-based methods. These assays rely on the specific conversion of the analyte by an enzyme, leading to a measurable change in absorbance or fluorescence.
Experimental Protocol: Enzymatic Assay
This protocol is based on a general method for the determination of 3-hydroxyacyl-CoA esters.[16]
1. Sample Preparation
-
Extract acyl-CoA esters from tissue samples using a chloroform/methanol procedure.
-
Resuspend the extracted acyl-CoAs in a suitable buffer.
2. Assay Procedure
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 9.0), NAD⁺, and the sample.
-
Initiate the reaction by adding a specific 3-hydroxyacyl-CoA dehydrogenase.
-
The enzyme will catalyze the oxidation of this compound to 3-methyl-3-hydroxyglutaryl-CoA, with the concomitant reduction of NAD⁺ to NADH.
-
Measure the increase in NADH concentration by monitoring the absorbance at 340 nm or by fluorescence (excitation at 340 nm, emission at 460 nm).
-
Quantify the amount of this compound by comparing the change in absorbance/fluorescence to a standard curve.
Quantitative Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | Picomole level[16] |
| Linearity | Dependent on enzyme kinetics and substrate concentration |
| Precision (%RSD) | < 20% |
| Accuracy (%RE) | ± 20% |
Workflow Diagram
Conclusion
The choice of method for the quantification of this compound should be guided by the specific research question and available resources. LC-MS/MS offers the highest sensitivity and specificity and is the preferred method for clinical and research applications requiring high accuracy. GC-MS provides a robust alternative, particularly when derivatization is already part of the laboratory's workflow. Enzymatic assays are a valuable option for rapid and cost-effective screening when high throughput and the utmost sensitivity are not primary concerns. Proper validation of any chosen method is paramount to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 4. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 7. 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency [health.wa.gov.au]
- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. lipidmaps.org [lipidmaps.org]
- 14. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 16. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Surrogate Shines: 3-Hydroxyisovaleric Acid Outperforms its Precursor as a Biotin Deficiency Marker
A deep dive into the roles of 3-Hydroxyisovaleryl-CoA and 3-hydroxyisovaleric acid in diagnosing biotin (B1667282) deficiency reveals that the downstream metabolite, 3-hydroxyisovaleric acid, serves as a more reliable and practical biomarker. This is primarily due to its stability and ease of measurement in urine, in contrast to its highly reactive and compartmentalized precursor, this compound.
Biotin, or vitamin B7, is a crucial cofactor for five mammalian carboxylase enzymes essential for fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1] A deficiency in this vital nutrient can lead to a range of clinical manifestations, from dermatological issues to severe neurological disorders.[2] Accurate and early detection of biotin deficiency is therefore critical. While several biomarkers have been investigated, the urinary excretion of 3-hydroxyisovaleric acid (3-HIA) has emerged as a sensitive and early indicator of marginal biotin deficiency.[3][4] Its precursor in the leucine (B10760876) catabolic pathway, this compound, while central to the pathophysiology, is not a routinely used clinical marker.
The Biochemical Basis: A Tale of a Blocked Pathway
The story of these two molecules as biotin deficiency markers begins with the catabolism of the branched-chain amino acid, leucine. A key step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[5][6] In a state of biotin deficiency, the activity of MCC is impaired. This enzymatic block leads to the accumulation of 3-methylcrotonyl-CoA in the mitochondria.[5]
To mitigate the toxic effects of this buildup, an alternative metabolic route is activated. 3-methylcrotonyl-CoA is converted to this compound by the enzyme enoyl-CoA hydratase.[4][5] The accumulation of this compound itself can disrupt the mitochondrial coenzyme A pool.[5] To counteract this, the cell employs detoxification mechanisms. One major pathway involves the deacylation of this compound to form 3-hydroxyisovaleric acid (3-HIA), which is then released from the mitochondria and excreted in the urine.[5][7] Another detoxification route involves the transfer of the 3-hydroxyisovaleryl moiety to carnitine, forming 3-hydroxyisovaleryl carnitine, which is also excreted.[5][7]
This metabolic cascade explains why urinary 3-HIA is an excellent surrogate marker for biotin deficiency. Its elevated presence in urine directly reflects the upstream blockage in the leucine catabolic pathway caused by insufficient biotin.
Comparative Analysis: Practicality Dictates the Choice
While the intramitochondrial accumulation of this compound is the direct consequence of reduced MCC activity, its measurement as a routine clinical biomarker is fraught with challenges. Acyl-CoA esters are generally unstable and are compartmentalized within the mitochondria, making their accurate quantification in readily accessible biological fluids like urine or plasma difficult. Analytical methods for acyl-CoAs are complex and typically reserved for specialized research settings.
In contrast, 3-hydroxyisovaleric acid is a stable, water-soluble organic acid that is readily excreted in the urine. Its concentration in urine can be reliably and accurately measured using well-established analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and more recently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3][7][8] The latter offers a simplified sample preparation process and high sensitivity, making it suitable for large-scale clinical studies.[8]
The clinical utility of urinary 3-HIA as a biotin deficiency marker is well-supported by experimental data. Studies involving experimentally induced marginal biotin deficiency in healthy adults have consistently demonstrated a significant increase in the urinary excretion of 3-HIA.
Quantitative Data from Experimental Biotin Deficiency Studies
| Study Participant Group | Baseline 3-HIA Excretion (mmol/mol creatinine) | 3-HIA Excretion after Biotin Deficiency Induction (mmol/mol creatinine) | Fold Increase | Reference |
| 8 healthy adults | 8.5 ± 3.2 | ~25.5 | ~3-fold | [8] |
| 10 healthy adults | Normal range | Increased in 9 out of 10 subjects by day 28 | Not specified | [7] |
| 12 healthy adults (2 cohorts) | Within normal limits | >2-fold increase by day 14 | >2-fold | [3] |
Table 1: Summary of quantitative data on urinary 3-hydroxyisovaleric acid (3-HIA) excretion in experimentally induced biotin deficiency.
Experimental Protocols
A detailed methodology for the measurement of urinary 3-HIA is crucial for reproducible and reliable results. The following is a summary of a UPLC-MS/MS method that has been validated for this purpose.
Protocol: Quantification of Urinary 3-Hydroxyisovaleric Acid by UPLC-MS/MS
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To dissolve any precipitates, warm the samples in a 60°C water bath for 10 minutes, followed by vortexing.
-
Centrifuge the samples at a low speed to pellet any remaining precipitates.
-
Dilute the supernatant fourfold with deionized water (e.g., 25 µL of urine with 75 µL of water).
-
Add an internal standard (e.g., deuterated 3-HIA) to all samples, calibrators, and quality controls to a final concentration of 25 µM.
2. UPLC-MS/MS Analysis:
-
Instrumentation: Waters Acquity UPLC system coupled to a Thermo Electron TSQ Quantum Ultra tandem mass spectrometer.
-
Column: HSS T3 (2.1×100 mm, 1.8 µm) maintained at 55 °C.
-
Mobile Phases: 0.01% formic acid in water (A) and methanol (B129727) (B).
-
Gradient Elution:
-
Initial: 0% B for 1 min.
-
Linear gradient to 100% B over 2 min.
-
Return to 0% B over 0.2 min.
-
Re-equilibrate for 0.8 min.
-
-
Flow Rate: 400 µL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometry: Operate in a mode to detect and quantify 3-HIA and the internal standard. A switching valve can be used to divert the initial unretained flow to waste.
3. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio.
-
Perform an unweighted linear regression to determine the concentration of 3-HIA in the unknown samples.
-
Normalize the 3-HIA concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Visualizing the Metabolic Pathway and Workflow
To better understand the relationship between biotin deficiency, this compound, and 3-hydroxyisovaleric acid, the following diagrams illustrate the metabolic pathway and the experimental workflow for marker analysis.
Caption: Metabolic pathway of leucine catabolism highlighting the effect of biotin deficiency.
Caption: Experimental workflow for the analysis of urinary 3-hydroxyisovaleric acid.
Conclusion
In the comparison between this compound and 3-hydroxyisovaleric acid as markers for biotin deficiency, 3-HIA is the clear and superior choice for clinical and research applications. While this compound is the more proximate indicator of the metabolic block, its inherent instability and subcellular compartmentalization make it an impractical biomarker. Conversely, urinary 3-HIA is a stable, easily measurable, and sensitive downstream metabolite that accurately reflects the functional status of biotin-dependent metabolism. Its quantification via robust methods like UPLC-MS/MS provides a reliable tool for researchers, scientists, and drug development professionals to assess biotin status and investigate the effects of interventions on biotin metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Global metabolic profiling procedures for urine using UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 3-Hydroxyisovaleryl-CoA as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of 3-Hydroxyisovaleryl-CoA (3-HIC-CoA), a metabolic intermediate in the leucine (B10760876) degradation pathway, is implicated in several inborn errors of metabolism and may contribute to mitochondrial dysfunction. This guide provides a comparative analysis of therapeutic strategies for conditions characterized by elevated 3-HIC-CoA and evaluates the potential of directly targeting 3-HIC-CoA metabolism for therapeutic intervention.
The Central Role of this compound in Leucine Catabolism
3-HIC-CoA is formed from 3-methylcrotonyl-CoA, a step that becomes significant when the primary leucine degradation pathway is impaired.[1] A deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) leads to the accumulation of 3-methylcrotonyl-CoA, which is then shunted to form 3-HIC-CoA by enoyl-CoA hydratase.[1][2][3] This accumulation can disrupt the mitochondrial coenzyme A (CoA) pool, leading to mitochondrial toxicity.[1][2][3][4] The body attempts to detoxify 3-HIC-CoA by converting it to 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovaleryl carnitine, which are then excreted in the urine.[4]
The following diagram illustrates the key steps in the leucine degradation pathway leading to the formation and detoxification of 3-HIC-CoA.
Current Therapeutic Strategies: An Indirect Approach
Current treatments for disorders associated with elevated 3-HIC-CoA, such as 3-MCC deficiency, do not directly target 3-HIC-CoA itself. Instead, they focus on managing the upstream cause and mitigating downstream consequences.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| Dietary Leucine Restriction | Reduces the metabolic flux through the leucine degradation pathway, thereby decreasing the production of 3-methylcrotonyl-CoA and subsequently 3-HIC-CoA.[5][6] | Addresses the root cause of metabolite accumulation. | Difficult to maintain long-term, especially in growing children. May lead to deficiency of an essential amino acid. |
| Biotin (B1667282) Supplementation | In cases of biotin-responsive 3-MCC deficiency or biotinidase deficiency, supplementation restores the activity of the 3-MCC enzyme.[5][7] | Effective for specific underlying causes of 3-MCC deficiency. | Ineffective for biotin-unresponsive 3-MCC deficiency. |
| Carnitine Supplementation | Enhances the detoxification of 3-HIC-CoA by promoting the formation of 3-hydroxyisovaleryl carnitine, which is readily excreted.[5][6] | Facilitates the removal of toxic acyl-CoA species. | Does not prevent the formation of 3-HIC-CoA. |
| Glycine (B1666218) Supplementation | Promotes the formation of non-toxic glycine conjugates of accumulated acyl-CoA species.[5] | Provides an alternative detoxification pathway. | Efficacy may be limited. |
| Symptomatic Treatment | Addresses the clinical manifestations of the underlying disorder, such as metabolic acidosis and neurological symptoms in enoyl-CoA hydratase 1 deficiency (ECHS1D).[8][9][10][11] | Manages acute and chronic symptoms. | Does not address the underlying metabolic defect. |
A Novel Approach: Direct Targeting of this compound Metabolism
A potential novel therapeutic strategy is to directly enhance the enzymatic detoxification of 3-HIC-CoA. This approach would focus on activating the enzymes responsible for its conversion to excretable, non-toxic metabolites.
Proposed Target: Carnitine Acetyltransferase (CrAT)
CrAT catalyzes the conversion of 3-HIC-CoA to 3-hydroxyisovaleryl carnitine.[2][3][4] Enhancing the activity of CrAT could provide a more efficient means of detoxifying 3-HIC-CoA, thereby reducing its mitochondrial toxicity.
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Challenges |
| Carnitine Acetyltransferase (CrAT) Activation | Small molecule activators could increase the catalytic rate of CrAT, promoting the conversion of 3-HIC-CoA to 3-hydroxyisovaleryl carnitine. | Directly targets the toxic metabolite. May be effective regardless of the upstream defect. | Identification and development of specific and potent CrAT activators. Potential for off-target effects. |
Experimental Validation of 3-HIC-CoA as a Therapeutic Target
Validating 3-HIC-CoA as a therapeutic target requires a series of experiments to demonstrate that its reduction alleviates cellular and organismal pathology. The following workflow outlines a potential validation process.
Key Experimental Protocols
1. Measurement of 3-HIC-CoA and Related Metabolites:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol:
-
Sample preparation: Extract metabolites from cells, plasma, or urine using a suitable solvent (e.g., methanol/acetonitrile).
-
Chromatographic separation: Use a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Mass spectrometry: Employ electrospray ionization in positive ion mode and monitor for specific parent-daughter ion transitions for 3-HIC-CoA, 3-HIA, and 3-hydroxyisovaleryl carnitine.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
-
2. Carnitine Acetyltransferase (CrAT) Activity Assay:
-
Method: Spectrophotometric assay based on the release of Coenzyme A.
-
Protocol:
-
Prepare cell or tissue lysates.
-
Set up a reaction mixture containing the lysate, 3-HIC-CoA as the substrate, carnitine, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
The reaction catalyzed by CrAT will release free CoA-SH.
-
DTNB reacts with the sulfhydryl group of CoA-SH to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
The rate of color change is proportional to the CrAT activity.
-
3. Assessment of Mitochondrial Function:
-
Method: Seahorse XF Analyzer to measure oxygen consumption rate (OCR).
-
Protocol:
-
Culture cells with elevated 3-HIC-CoA in a Seahorse XF microplate.
-
Treat cells with a potential therapeutic agent (e.g., a CrAT activator).
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity to assess the impact on mitochondrial function.
-
Conclusion
While current therapeutic strategies for disorders of leucine metabolism provide some benefit, they do not directly address the accumulation of the toxic intermediate 3-HIC-CoA. Targeting the detoxification of 3-HIC-CoA by activating enzymes such as carnitine acetyltransferase represents a novel and potentially more direct therapeutic approach. The experimental framework outlined in this guide provides a roadmap for validating 3-HIC-CoA as a viable therapeutic target, which could lead to the development of new and more effective treatments for these debilitating metabolic disorders.
References
- 1. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. mdda.org.au [mdda.org.au]
- 7. A combined defect of three mitochondrial carboxylases presenting as biotin-responsive 3-methylcrotonyl glycinuria and 3-hydroxyisovaleric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical, biochemical, and genetic features of four patients with short‐chain enoyl‐CoA hydratase (ECHS1) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency Disorder - DoveMed [dovemed.com]
A Researcher's Guide to Selecting Internal Standards for Acyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in metabolomics and lipidomics, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental. These molecules are central players in numerous cellular processes, including energy metabolism, lipid biosynthesis, and signal transduction. The choice of internal standard is a critical determinant of data quality in mass spectrometry-based acyl-CoA analysis. This guide provides an objective comparison of the primary internal standards used in the field, supported by experimental data, detailed protocols, and visual workflows to inform methodological decisions.
The "gold standard" for quantitative mass spectrometry is the use of stable isotope-labeled (SIL) internal standards that co-elute with the analyte and exhibit nearly identical chemical and physical properties, effectively correcting for variations in sample extraction, processing, and matrix effects.[1][2] However, the availability and cost of SIL standards for every acyl-CoA species can be prohibitive. Consequently, odd-chain acyl-CoAs and other non-endogenous structural analogs have emerged as viable alternatives. This guide will compare the performance of these different internal standards.
Comparison of Internal Standard Performance
The selection of an appropriate internal standard is crucial for accurate and precise quantification of acyl-CoAs. The most commonly used internal standards are stable isotope-labeled acyl-CoAs and odd-chain acyl-CoAs.
Stable Isotope-Labeled (SIL) Acyl-CoAs
SIL internal standards are considered the most reliable for quantitative mass spectrometry.[2] They are chemically identical to the endogenous analytes but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). This near-identical chemical behavior ensures they experience similar extraction efficiencies and ionization responses as the target analyte, providing the most accurate correction for experimental variability.
| Performance Metric | Value | Comments |
| Isotopic Purity | >98% | Achievable with methods like Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC).[2] |
| Linearity (R²) | >0.99 | Internal standardization improves the linear range of LC-MS assays.[3] |
| Precision (CV%) | <15% | Improved precision is a key advantage of using SIL internal standards.[3] |
| Recovery | High (Corrects for loss) | Co-elution with the analyte allows for accurate correction of sample loss during preparation.[1] |
| Matrix Effect | High Correction | Effectively compensates for ion suppression or enhancement from complex biological matrices.[1][4] |
Odd-Chain Acyl-CoAs
Odd-chain acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) are naturally absent or present at very low levels in most mammalian tissues, making them suitable as internal standards.[5] They are structurally similar to the endogenous even-chain acyl-CoAs and offer a more cost-effective alternative to SIL standards.
| Performance Metric | Value | Comments |
| Endogenous Levels | ≤10 fmol/10⁷ cells | Typically low enough to be used as internal standards without significant interference.[5] |
| Linearity (R²) | >0.98 | Demonstrates a strong linear relationship between the amount of supplemented acyl-CoA and the response. |
| Precision (CV%) | <20% at LOQ | Generally provides good precision, though it may be slightly lower than SIL standards.[5] |
| Recovery | Similar to even-chain counterparts | Studies have shown that odd-chain standards have similar recovery to endogenous fatty acyl-CoAs of similar chain length.[5] |
| Matrix Effect | Moderate Correction | While structurally similar, slight differences in retention time and ionization efficiency compared to even-chain analytes may lead to less complete correction of matrix effects than SIL standards. |
Experimental Protocols
Accurate and reproducible quantification of acyl-CoAs relies on standardized and well-documented experimental procedures. The following is a general protocol for acyl-CoA extraction and analysis by LC-MS/MS.
Acyl-CoA Extraction from Cells or Tissues
-
Sample Collection and Quenching:
-
For adherent cells, rapidly aspirate the culture medium and wash with ice-cold saline. Immediately add a pre-chilled extraction solvent.
-
For suspension cells, pellet the cells by centrifugation at a low temperature, remove the supernatant, and resuspend in the extraction solvent.
-
For tissues, snap-freeze the tissue in liquid nitrogen immediately after collection and grind to a fine powder under liquid nitrogen.
-
-
Internal Standard Spiking:
-
Add a known amount of the chosen internal standard mixture (either SIL or odd-chain acyl-CoAs) to the homogenized tissue powder or cell lysate at the earliest stage of extraction.
-
-
Protein Precipitation and Extraction:
-
Homogenize the sample in an ice-cold extraction solvent. Common solvents include:
-
Acetonitrile/methanol (B129727)/water (2:2:1, v/v/v)
-
10% Trichloroacetic acid (TCA) in water[6]
-
5% Sulfosalicylic acid (SSA) in water[6]
-
-
Vortex the mixture thoroughly and incubate on ice to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins and cell debris.[3]
-
Collect the supernatant containing the acyl-CoAs.
-
-
Sample Cleanup (Optional but Recommended):
-
For samples extracted with acids like TCA, a solid-phase extraction (SPE) step is often necessary to remove the acid, which can interfere with LC-MS analysis.[6]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and then equilibrate with water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent, such as 25 mM ammonium (B1175870) acetate (B1210297) in methanol.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate or the supernatant from the initial extraction under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a solvent compatible with the LC mobile phase (e.g., 5% SSA in water or a methanol/water mixture).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a volatile buffer such as 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for targeted quantification. The characteristic neutral loss of 507 Da from the precursor ion of acyl-CoAs is often monitored.[7]
-
Data Analysis: Quantify the endogenous acyl-CoAs by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a standard curve generated with known concentrations of each analyte.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the acyl-CoA analysis workflow and the central role of acyl-CoAs in metabolic pathways.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acyl-CoA Extraction Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is critical for unraveling the complexities of cellular metabolism and its role in health and disease. This guide provides an objective, data-driven comparison of common acyl-CoA extraction protocols, offering detailed methodologies and performance data to inform your experimental design.
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Their inherent instability and low abundance, however, present significant analytical challenges. The choice of extraction method is a critical determinant of recovery and sample purity, directly impacting the quality of downstream analyses such as liquid chromatography-mass spectrometry (LC-MS). This guide compares three widely used techniques: Solid-Phase Extraction (SPE), Solvent Precipitation, and Liquid-Liquid Extraction (LLE).
Performance Comparison of Acyl-CoA Extraction Protocols
The efficiency of an extraction protocol is paramount for the accurate quantification of acyl-CoAs. The following table summarizes the reported recovery rates for various acyl-CoA species across different extraction methodologies.
| Extraction Method | Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | ||||
| 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel | Acetyl-CoA | Short (C2) | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | 83-90% | [1][2][3] | |
| Octanoyl-CoA | Medium (C8) | 88-92% | [1][2][3] | |
| Oleoyl-CoA | Long (C18:1) | 85-90% | [1][2][3] | |
| Palmitoyl-CoA | Long (C16:0) | 83-90% | [2][3] | |
| Arachidonyl-CoA | Long (C20:4) | 83-88% | [1][2][3] | |
| Oligonucleotide Column | Palmitoyl-CoA | Long (C16:0) | 70-80% | [1][4] |
| Solvent Precipitation | ||||
| Sulfosalicylic Acid (SSA) | Pantothenate (CoA Precursor) | N/A | >100% | [5] |
| Dephospho-CoA (CoA Precursor) | N/A | >99% | [5] | |
| Free CoA | N/A | 74% | [5] | |
| Acetyl-CoA | Short (C2) | 59% | [5] | |
| Malonyl-CoA | Short (C3) | 74% | [5] | |
| Propionyl-CoA | Short (C3) | 80% | [5] | |
| Isovaleryl-CoA | Short (C5) | 59% | [5] | |
| Trichloroacetic Acid (TCA) with SPE | Pantothenate (CoA Precursor) | N/A | 0% | [5] |
| Dephospho-CoA (CoA Precursor) | N/A | 0% | [5] | |
| Free CoA | N/A | 1% | [5] | |
| Acetyl-CoA | Short (C2) | 36% | [5] | |
| Malonyl-CoA | Short (C3) | 26% | [5] | |
| Propionyl-CoA | Short (C3) | 62% | [5] | |
| Isovaleryl-CoA | Short (C5) | 58% | [5] | |
| Liquid-Liquid Extraction (LLE) | Long-chain acyl-CoAs | Long | ~55% (with acyl-CoA-binding protein) | [6] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful acyl-CoA analysis. The following sections provide step-by-step methodologies for the key extraction techniques discussed.
Solid-Phase Extraction (SPE) Protocol for Tissue Samples
This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs from tissue.[1][2][3]
Materials:
-
Frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel
-
Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Sample Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[1]
-
-
Acyl-CoA Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction:
-
Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution and collect the eluate.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate, pH 7).[7]
-
Solvent Precipitation Protocol for Cultured Cells
This protocol is a common method for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[7]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% Methanol (-80°C)
-
Internal Standard (e.g., C15:0-CoA)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Add 1 mL of ice-cold 80% methanol containing the internal standard to the washed cells.
-
For adherent cells, use a cell scraper to collect the cells in the methanol.
-
Incubate the cell lysate at -80°C for 15 minutes.
-
-
Supernatant Collection:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Sample Concentration:
-
Dry the extract using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[7]
-
Comparative Analysis of Extraction Protocols
The choice of an appropriate extraction protocol depends on several factors, including the specific acyl-CoA species of interest, the sample matrix, and the desired level of purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Specificity of 3-Hydroxyisovaleryl-CoA as a Biomarker: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate diagnosis and monitoring of metabolic disorders is paramount. This guide provides a critical assessment of 3-Hydroxyisovaleryl-CoA, primarily measured as its carnitine ester (3-hydroxyisovalerylcarnitine, C5-OH), as a biomarker. We compare its performance against alternative markers, supported by experimental data and detailed methodologies, to aid in the informed selection of diagnostic and monitoring tools.
Introduction
This compound is a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Its accumulation, and consequently the elevation of its derivative 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH) in blood and urine, serves as a primary screening marker for several inborn errors of metabolism. Most notably, it is associated with 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, an autosomal recessive disorder. However, the utility of C5-OH as a standalone diagnostic marker is limited by its lack of specificity. This guide explores the nuances of its interpretation and compares it with more specific urinary organic acids.
The Leucine Catabolism Pathway and the Role of this compound
The breakdown of leucine is a critical metabolic pathway for energy production. A deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) disrupts this pathway, leading to the accumulation of upstream metabolites, including 3-methylcrotonyl-CoA. This is then hydrated to form this compound, which is subsequently conjugated with carnitine to form 3-hydroxyisovalerylcarnitine (C5-OH) for transport and excretion.
Comparative Analysis of Biomarkers
While elevated C5-OH is a sensitive screening marker, its specificity is compromised as it can be elevated in several other conditions. A definitive diagnosis relies on the analysis of more specific urinary organic acids.
| Biomarker | Matrix | Normal Range | Pathological Range in 3-MCC Deficiency | Specificity Issues |
| 3-Hydroxyisovalerylcarnitine (C5-OH) | Plasma/Blood Spot | < 1.0 µmol/L | 1.33 to >37.1 µmol/L[1] | Low: Elevated in biotinidase deficiency, holocarboxylase synthetase deficiency, other organic acidurias, and ketosis.[1] |
| Urine | < 2.93 mmol/mol creatinine | 27.1 to 1314.0 mmol/mol creatinine | Low: Similar elevations in other conditions. | |
| 3-Hydroxyisovaleric Acid (3-HIA) | Urine | < 29 mmol/mol creatinine[2][3] | 86 to >244 mmol/mol creatinine[4] | Moderate: Also elevated in biotin (B1667282) deficiency and other organic acidurias.[2][3] |
| 3-Methylcrotonylglycine (3-MCG) | Urine | Not typically detected | Significantly elevated | High: Considered the most specific urinary marker for 3-MCC deficiency. However, it may be absent or in trace amounts in some confirmed cases.[4] |
Positive Predictive Value of C5-OH in Newborn Screening: Studies on newborn screening programs have shown a variable positive predictive value (PPV) for C5-OH in detecting 3-MCC deficiency. One study reported a PPV of 0.69% for elevated C5-OH leading to a diagnosis of 3-MCC deficiency[5]. Another study found a PPV of 38.3% for C5-OH in detecting either 3-MCC deficiency, HMG-CoA lyase deficiency, or holocarboxylase synthetase deficiency[1]. This highlights the necessity of second-tier testing.
Experimental Protocols
Accurate quantification of these biomarkers is crucial for diagnosis and management. The following are summaries of commonly employed analytical methods.
Analysis of 3-Hydroxyisovalerylcarnitine (C5-OH) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the standard for newborn screening from dried blood spots and for quantification in plasma.
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a solution of acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., d3-C5-OH carnitine).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition monitored for C5-OH is typically m/z 248.2 -> 85.1.
References
- 1. Evaluation of Newborn Screening for Diseases Using C5‐OH as a Marker: Systematic Review of the Literature and Evaluation of 17 Years of C5‐OH Screening in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]
- 3. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. publications.aap.org [publications.aap.org]
- 5. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation Between Plasma 3-Hydroxyisovaleryl Carnitine and Urinary 3-Hydroxyisovaleric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plasma 3-hydroxyisovaleryl carnitine and urinary 3-hydroxyisovaleric acid, two key biomarkers in the leucine (B10760876) catabolic pathway. While a direct correlation of plasma 3-hydroxyisovaleryl-CoA with urinary 3-hydroxyisovaleric acid is not typically evaluated due to the mitochondrial compartmentalization and instability of acyl-CoA species in plasma, the analysis of its carnitine ester, 3-hydroxyisovaleryl carnitine, serves as a robust and accepted surrogate. This document outlines the metabolic relationship, presents supporting experimental data on their correlation, details the methodologies for their measurement, and visualizes the pertinent biochemical pathway.
Understanding the Metabolic Link
3-Hydroxyisovaleric acid (3-HIA) is an organic acid produced from the breakdown of the branched-chain amino acid leucine.[1] A key step in this pathway is catalyzed by the biotin-dependent enzyme methylcrotonyl-CoA carboxylase.[2][3] When this enzyme's activity is reduced, for instance in cases of biotin (B1667282) deficiency, its substrate, 3-methylcrotonyl-CoA, accumulates.[4] This leads to an alternative metabolic route where 3-methylcrotonyl-CoA is converted to this compound.[5]
Due to its confinement within the mitochondria and potential for toxicity, this compound is detoxified through two primary mechanisms.[2][6] It can be deacylated to form 3-HIA, or the 3-hydroxyisovaleryl group can be transferred to carnitine, forming 3-hydroxyisovaleryl carnitine (3HIA-carnitine).[2][6] Both 3-HIA and 3HIA-carnitine can then be transported out of the mitochondria and subsequently appear in the plasma and are excreted in the urine.[2][6] Consequently, the plasma concentration of 3HIA-carnitine is directly related to the metabolic flux that leads to the production and urinary excretion of 3-HIA.
Quantitative Correlation Data
A study by Stratton et al. (2010) in the American Journal of Clinical Nutrition established a direct quantitative relationship between plasma 3-hydroxyisovaleryl carnitine and urinary 3-hydroxyisovaleric acid in a cohort of ten healthy adults during a biotin deficiency study. The correlation was determined using a random coefficient model.
| Parameter | Correlation Model | Goodness-of-Fit (R²) |
| Urinary 3-HIA vs. Plasma 3HIA-carnitine | ur 3-HIA = 10.9 * pl 3HIA-carnitine + 1.2 | 0.74 |
ur 3-HIA represents urinary 3-hydroxyisovaleric acid, and pl 3HIA-carnitine represents plasma 3-hydroxyisovaleryl carnitine.[2]
Experimental Protocols
Measurement of Plasma 3-Hydroxyisovaleryl Carnitine (LC-MS/MS)
This method, as described by Stratton et al. (2010), allows for the sensitive and specific quantification of 3-hydroxyisovaleryl carnitine in plasma.[2][7]
Sample Preparation:
-
100 µL of plasma is mixed with an internal standard (deuterated 3HIA-carnitine).[2]
-
The sample is then subjected to solid-phase extraction (SPE) using a Strata X-CW cartridge to isolate the analyte.[2]
Chromatography:
-
System: Agilent Series 1200 quaternary liquid chromatography system.[2]
-
Column: Agilent Zorbax Eclipse XDB-C18 analytical column (150 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in methanol (B129727) (60:40, v/v).[1]
-
Flow Rate: 500 µL/min.[1]
Mass Spectrometry:
-
System: Applied Biosystems API-4000 Q TRAP tandem mass spectrometer.[2]
-
Ionization Mode: Positive ion electrospray ionization (ESI).[1]
-
Quantification: Based on the ratio of the analyte to the deuterated internal standard.[2]
Measurement of Urinary 3-Hydroxyisovaleric Acid (UPLC-MS/MS)
A novel and simplified UPLC-MS/MS method for urinary 3-HIA has been developed, offering advantages over older GC-MS methods.[8]
Sample Preparation:
-
Urine samples are diluted fourfold with deionized water.[8]
-
An internal standard ([²H₈]-3HIA) is added to each sample.[8]
Chromatography:
-
System: Waters Acquity UPLC system.[8]
-
Column: HSS T3 (2.1×100 mm, 1.8 µm) column.[8]
-
Mobile Phases: 0.01% formic acid and methanol.[8]
-
Gradient: A gradient elution is used to separate the analyte.[8]
Mass Spectrometry:
-
Ionization Mode: Negative ion electrospray ionization (ESI).
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.[8]
Metabolic Pathway Visualization
The following diagram illustrates the key steps in the leucine catabolic pathway leading to the formation of 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine, particularly in the context of biotin deficiency.
References
- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biotin deficiency in rats: disturbances of leucine metabolism are detectable early - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Excretion of 3-Hydroxyisovaleric Acid and 3-Hydroxyisovaleryl Carnitine Increases in Response to a Leucine Challenge in Marginally Biotin-Deficient Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of 3-Hydroxyisovaleryl-CoA measurements
An Inter-laboratory Comparison Guide to 3-Hydroxyisovaleryl-CoA and its Congeners' Measurements
This guide provides a comparative overview of analytical methodologies for the quantification of 3-hydroxyisovalerylcarnitine (B12287773) (C5OH), a key biomarker related to the metabolism of this compound. The data and protocols presented are intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the variability and nuances in measuring these important metabolic intermediates. The insights are drawn from proficiency testing programs that, while not directly focused on this compound, offer valuable analogous information for inter-laboratory comparison.
Data Presentation: Performance in Proficiency Testing
Inter-laboratory proficiency testing for 3-hydroxyisovalerylcarnitine (C5OH) in dried blood spots (DBS) reveals variations in measurement based on the analytical methods employed. The Newborn Screening Quality Assurance Program (NSQAP) provides data that highlights these differences, offering a valuable reference for laboratories.[1]
A key observation is the difference in mean reported concentrations between methods that use chemical derivatization (butyl esterification) and those that analyze the native "free acid" form of the analyte.[1][2] While minor differences (less than 15%) are observed for many analytes, the choice of method can impact the quantification of certain acylcarnitines.[2] Furthermore, the selection of internal standards is another source of variability in quantitative results among laboratories.[1]
Below is a summary table based on a proficiency testing specimen (PT specimen 3964) from the NSQAP, which was reported as outside the normal limits for C5OH.[1]
| Analytical Method | Mean C5OH Value (μmol/L) | Key Observations |
| Derivatized (Butyl Esterification) | 2.80 | This method is a routine approach in many newborn screening labs.[1][2] |
| Non-derivatized (Free Acid) | 2.67 | Shows a slightly lower mean value compared to the derivatized method for this specimen.[1] |
| Factor of Variation | ||
| Choice of Internal Standards | Variable | Differences in quantitative values were observed among laboratories using different internal standards.[1] |
Experimental Protocols
The primary method for the analysis of acylcarnitines, including C5OH, is tandem mass spectrometry (MS/MS).[1][3][4][5] The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots, a common matrix in newborn screening and metabolic studies.
Sample Preparation from Dried Blood Spots (DBS)
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: To each well, 100 µL of a methanol (B129727) solution containing deuterated internal standards is added.
-
Elution: The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines.
-
Drying: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
Derivatization (Butylation)
For methods employing derivatization to enhance analytical sensitivity and specificity:
-
Reagent Addition: 50-100 µL of 3N HCl in n-butanol is added to each dry well.
-
Incubation: The plate is sealed and incubated at 60-65°C for 15-30 minutes.
-
Drying: The butanol is evaporated to dryness under nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent for injection into the MS/MS system.
Tandem Mass Spectrometry (MS/MS) Analysis
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]+.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is a common mode for targeted quantification of specific acylcarnitines. This involves selecting a precursor ion (the molecule of interest) and a specific fragment ion, which increases the specificity of the measurement. For a general acylcarnitine profile, precursor ion scanning for a common fragment at m/z 85 can be used.
Mandatory Visualization
Metabolic Pathway of this compound
The following diagram illustrates the formation of this compound within the leucine (B10760876) degradation pathway. This pathway is crucial for understanding the metabolic origin of this intermediate and its related biomarkers. A deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase can lead to an accumulation of 3-methylcrotonyl-CoA, which is then shunted to form this compound.
Caption: Leucine catabolism and the formation of this compound.
Experimental Workflow for Inter-laboratory Comparison
This diagram outlines the typical workflow for an inter-laboratory comparison or proficiency testing program, ensuring a standardized approach to evaluating laboratory performance.
Caption: A generalized workflow for an inter-laboratory comparison study.
References
- 1. Proficiency testing outcomes of 3-hydroxyisovalerylcarnitine measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. familiasga.com [familiasga.com]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Diagnostic Sensitivity of 3-Hydroxyisovaleryl-CoA for 3-MCC Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 3-Hydroxyisovaleryl-CoA (also known as 3-hydroxyisovalerylcarnitine (B12287773) or C5-OH) as a diagnostic biomarker for 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency. 3-MCC deficiency is an autosomal recessive inherited disorder of leucine (B10760876) metabolism. This document compares the performance of C5-OH with alternative biomarkers and includes supporting data from newborn screening programs and detailed experimental protocols for its measurement.
Introduction to 3-MCC Deficiency and the Role of C5-OH
3-MCC deficiency is caused by mutations in the MCCC1 or MCCC2 genes, which encode the alpha and beta subunits of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase. This enzyme plays a crucial role in the breakdown of leucine, an essential amino acid. A deficiency in 3-MCC leads to the accumulation of upstream metabolites, most notably this compound. This is then converted to 3-hydroxyisovaleric acid and conjugated with carnitine to form 3-hydroxyisovalerylcarnitine (C5-OH), which can be detected in blood and urine.[1] The clinical presentation of 3-MCC deficiency is highly variable, with many individuals remaining asymptomatic throughout their lives, while others may present with metabolic crises, developmental delay, and other neurological symptoms.[2][3]
Newborn screening programs widely use tandem mass spectrometry (MS/MS) to measure C5-OH levels in dried blood spots as a primary marker for 3-MCC deficiency.[4] However, an elevated C5-OH level is not exclusive to 3-MCC deficiency, necessitating confirmatory testing with more specific biomarkers.
Performance of this compound as a Diagnostic Marker
The diagnostic performance of C5-OH as a primary screening marker for 3-MCC deficiency can be evaluated using data from large-scale newborn screening programs. Key performance indicators include the Positive Predictive Value (PPV) and the False Positive Rate (FPR).
A study from Quanzhou, China, which screened 643,606 newborns, identified 2,487 infants with elevated C5-OH levels.[5] Following confirmatory testing, 17 of these cases were diagnosed with 3-MCC deficiency, resulting in a PPV of 0.69%.[5] The 2023 annual report from the Michigan Newborn Screening Program provides data on their screening for organic acid disorders. For 3-MCC deficiency, they reported a PPV of 25.0% and a False Positive Rate of 0.006%.
| Performance Metric | Quanzhou, China Newborn Screening Program[5] | Michigan Newborn Screening Program (2023)[6] |
| Total Newborns Screened | 643,606 | 96,914 |
| Presumptive Positives (Elevated C5-OH) | 2,487 | 8 |
| Confirmed 3-MCC Cases | 17 | 2 |
| Positive Predictive Value (PPV) | 0.69% | 25.0% |
| False Positive Rate (FPR) | Not explicitly stated | 0.006% |
| Incidence | 1 in 37,859 | 1 in 48,306 |
Concentration of C5-OH in Confirmed 3-MCC Deficiency Cases
| Study | C5-OH Concentration Range in Confirmed Cases (μmol/L) | Cut-off Value for Screening (μmol/L) |
| Quanzhou, China Newborn Screening Program[5] | 1.33 - 32.26 | 0.07 - 0.5 |
Comparison with Other Diagnostic Markers
While C5-OH is a sensitive primary screening marker, its lack of specificity necessitates the use of confirmatory tests that measure other metabolites. An elevated C5-OH level can also be indicative of other conditions, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, β-ketothiolase deficiency, and multiple carboxylase deficiency.[7]
The most common confirmatory tests involve the analysis of urinary organic acids. In individuals with 3-MCC deficiency, urine organic acid analysis typically reveals elevated levels of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[8][9] These metabolites are more specific to the enzymatic block in the leucine degradation pathway.
| Biomarker | Sample Type | Diagnostic Utility | Specificity for 3-MCC Deficiency |
| This compound (C5-OH) | Dried Blood Spot, Plasma | Primary Screening | Low; elevated in other organic acidemias |
| 3-Hydroxyisovaleric Acid | Urine | Confirmatory | High |
| 3-Methylcrotonylglycine | Urine | Confirmatory | High |
Experimental Protocols
Measurement of this compound in Dried Blood Spots by LC-MS/MS
This protocol outlines a common method for the extraction and analysis of C5-OH from dried blood spots (DBS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
A 3mm disk is punched from the dried blood spot on a Guthrie card.
-
The disk is placed in a well of a 96-well microtiter plate.
-
100 µL of a methanol-based extraction solution containing isotopically labeled internal standards (e.g., d3-C5-OH carnitine) is added to each well.
-
The plate is sealed and agitated for 30 minutes at room temperature to extract the acylcarnitines.
-
The supernatant is then transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but common for improved chromatographic performance):
-
The dried extract is reconstituted in 50 µL of 3N butanolic-HCl.
-
The plate is sealed and incubated at 65°C for 15 minutes to form butyl esters of the acylcarnitines.
-
The solution is again evaporated to dryness under nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: A C8 or C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for C5-OH and its internal standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Newborn screening for 3-methylcrotonyl-CoA carboxylase deficiency: population heterogeneity of MCCA and MCCB mutations and impact on risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of cases of 3-methylcrotonyl CoA carboxylase deficiency (3-MCCD) in the California newborn screening program reported in the state database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylcrotonyl-CoA Carboxylase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 5. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. michigan.gov [michigan.gov]
- 7. wvdhhr.org [wvdhhr.org]
- 8. revvity.com [revvity.com]
- 9. kdhe.ks.gov [kdhe.ks.gov]
A Comparative Guide to Alternative Biomarkers for Monitoring Leucine Catabolism Disorders
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely monitoring of leucine (B10760876) catabolism disorders, such as Isovaleric Acidemia (IVA) and 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency, is critical for effective patient management and the development of novel therapeutics. While traditional biomarkers have been the cornerstone of diagnosis and monitoring, a panel of alternative and confirmatory biomarkers provides a more comprehensive picture of the metabolic state. This guide offers an objective comparison of these biomarkers, supported by quantitative data and detailed experimental protocols.
Comparison of Key Biomarkers
Defects in the leucine catabolism pathway lead to the accumulation of specific acylcarnitines and organic acids. The following table summarizes the key primary and alternative/confirmatory biomarkers for IVA and 3-MCC deficiency, along with their typical concentrations in affected individuals compared to healthy controls.
| Disorder | Biomarker | Type | Matrix | Typical Concentration in Affected Individuals | Typical Concentration in Healthy Controls |
| Isovaleric Acidemia (IVA) | Isovalerylglycine (IVG) | Primary | Urine | 15 - >3300 mmol/mol creatinine[1] | Not detected |
| C5-Carnitine (Isovalerylcarnitine) | Primary | Blood Spot/Plasma | 0.8 - 21.7 µmol/L[1] | < 0.372 µmol/L[2] | |
| 3-Hydroxyisovaleric Acid (3-HIA) | Confirmatory | Urine | Elevated[3][4] | ≤ 29 mmol/mol creatinine[5] | |
| 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency | 3-Methylcrotonylglycine (3-MCG) | Primary | Urine | Elevated (e.g., 649-1176 mg/g creatinine)[6] | Not detected |
| C5-OH-Carnitine (3-Hydroxyisovaleryl-carnitine) | Primary | Blood Spot/Plasma | 1.33 - 32.26 µmol/L[7] | Undetectable or very low | |
| 3-Hydroxyisovaleric Acid (3-HIA) | Confirmatory | Urine | Elevated (e.g., 178-294 mg/g creatinine)[6] | ≤ 29 mmol/mol creatinine[5] |
Leucine Catabolism Pathway and Associated Biomarker Origins
The following diagram illustrates the normal leucine catabolism pathway and highlights the enzymatic defects in IVA and 3-MCC deficiency, leading to the production of the aforementioned biomarkers.
Caption: Leucine catabolism pathway and biomarker origins in IVA and 3-MCCD.
Experimental Protocols
The quantitative analysis of these biomarkers is predominantly performed using tandem mass spectrometry (MS/MS) for acylcarnitines and gas chromatography-mass spectrometry (GC-MS) for organic acids.
Protocol 1: Acylcarnitine Analysis in Dried Blood Spots/Plasma by Tandem Mass Spectrometry (MS/MS)
This method is suitable for the quantification of C5-carnitine and C5-OH-carnitine.
1. Sample Preparation:
- For dried blood spots (DBS), a 3 mm disc is punched into a 96-well plate.[8]
- For plasma, a small volume (e.g., 10 µL) is used.[8]
- An internal standard solution containing isotopically labeled acylcarnitines in methanol (B129727) is added to each sample for extraction.[8]
- The plate is agitated to ensure complete extraction.
- The supernatant is transferred to a new plate and dried under a stream of nitrogen.
2. Derivatization:
- The dried extract is derivatized to their butyl esters by adding n-butanol with 3N HCl and incubating at 65°C for 15 minutes.[8]
- The derivatized sample is then dried again under nitrogen.
3. MS/MS Analysis:
- The dried, derivatized sample is reconstituted in the mobile phase.
- Analysis is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source.[8]
- Acylcarnitines are typically monitored in the positive ion mode using precursor ion scanning of m/z 85 or neutral loss scanning of 59 Da.
Protocol 2: Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the quantification of isovalerylglycine, 3-methylcrotonylglycine, and 3-hydroxyisovaleric acid.
1. Sample Preparation and Extraction:
- An internal standard is added to a defined volume of urine.
- The urine is acidified (e.g., with HCl) to a pH of less than 2.[9]
- Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[10][11] This step is typically repeated to ensure complete extraction.
- The organic layers are combined and evaporated to dryness under a stream of nitrogen.[10]
2. Derivatization:
- The dried extract is derivatized to make the organic acids volatile for GC analysis. A common method is two-step derivatization:
- Oximation: To protect keto-groups, methoxyamine hydrochloride in pyridine (B92270) is added and the mixture is incubated.[10]
- Silylation: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to convert the organic acids into their trimethylsilyl (B98337) (TMS) esters. The mixture is then heated.[9][11]
3. GC-MS Analysis:
- The derivatized sample is injected into the gas chromatograph.
- The organic acids are separated on a capillary column.
- The separated compounds are then introduced into the mass spectrometer for detection and quantification.
Experimental Workflow for Biomarker Analysis
The following diagram outlines the general workflow from sample collection to data analysis for the monitoring of leucine catabolism disorders.
Caption: General workflow for biomarker analysis in leucine catabolism disorders.
Logical Relationships of Biomarkers in Diagnosis
The following diagram illustrates the logical relationship and the importance of using a panel of biomarkers for the accurate diagnosis of IVA and 3-MCC deficiency.
Caption: Diagnostic logic for IVA and 3-MCC deficiency using a biomarker panel.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The markers of the organic acidemias and their ratios in healthy neonates in Serbian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Newborn screening and genetic diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency in Quanzhou,China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. erndim.org [erndim.org]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
- 11. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Acyl-CoA Profiles in Different Disease States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of acyl-CoA profiles in key disease states, including cardiovascular disease, cancer, and metabolic disorders. It is designed to offer an objective overview of how the metabolism of these critical intermediates is altered in pathology, supported by experimental data. Detailed methodologies for acyl-CoA profiling and visualizations of key pathways and workflows are included to support further research and drug development efforts.
Introduction to Acyl-CoA Metabolism
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism. Formed through the activation of fatty acids by acyl-CoA synthetase (ACS) enzymes, they are pivotal molecules that can be directed towards various metabolic fates.[1][2] These pathways include:
-
Energy Production: Oxidation in the mitochondria via β-oxidation to produce acetyl-CoA for the Krebs cycle.[3]
-
Complex Lipid Synthesis: Incorporation into structural lipids like phospholipids (B1166683) and signaling lipids.[1][4]
-
Energy Storage: Esterification into triacylglycerols (TAGs).[5]
-
Protein Acylation: Post-translational modification of proteins, affecting their function and localization.[3]
The balance between acyl-CoA synthesis by ACS enzymes and hydrolysis by acyl-CoA thioesterases (ACOT) is tightly regulated.[6][7] Dysregulation of this balance can lead to the accumulation of toxic lipid species, mitochondrial stress, and cellular dysfunction, which are hallmarks of numerous diseases.[6][8]
Comparative Acyl-CoA Profiles in Disease
Alterations in the abundance and composition of the cellular acyl-CoA pool are increasingly recognized as key features of major human diseases. Analysis of these profiles provides a snapshot of the metabolic state of a cell or tissue, revealing potential biomarkers and therapeutic targets.[9]
Data Summary: Acyl-CoA Alterations
The following table summarizes key quantitative changes in acyl-CoA profiles observed in cardiovascular disease, cancer, and metabolic disorders compared to healthy controls.
| Disease State | Tissue/Model | Key Acyl-CoA Alteration | Fold Change / % Change | Reference |
| Heart Failure | Human Myocardium | Total Acyl-CoA | ↓ 58% | [8] |
| Human Myocardium | Long-Chain Acyl-CoAs (C18:1, C18:2, C20:4) | ↓ Decreased | [8] | |
| Mouse Model (TAC) | C16 Acyl-CoA | ↓ Decreased | [8] | |
| Mouse Model (Chronic HF) | Succinyl-CoA | ↓ Decreased | [10] | |
| Glioblastoma | Human Glioma Cells | General Profile | Altered lipid metabolism is common.[11] | [11] |
| Glioblastoma Xenografts | Very Long-Chain Acyl-CoAs | ↑ ACSVL3 overexpression is high in gliomas.[12] | [12] | |
| Glioblastoma Models | Long-Chain Acyl-CoAs | ↑ ACBP promotes accumulation and β-oxidation.[11][13] | [11][13] | |
| Metabolic Disorders | Diabetic Rat Aorta | Total Acyl-CoA Hydrolase Activity | ↑ Increased | [14] |
| Diabetic Mouse Heart | Malonyl-CoA | ↓ Decreased | [15] | |
| SCAD Knock-out Mouse Liver | Butyryl-CoA (C4) | ↑ Significantly Increased | [16] |
Disease-Specific Analysis
Cardiovascular Disease: Heart Failure
Metabolic remodeling in the failing heart often involves a shift away from fatty acid oxidation, its primary energy source. A key finding is the depletion of long-chain acyl-CoAs in failing human hearts, which disrupts the trafficking of lipids and leads to the accumulation of lipotoxic intermediates like ceramides.[5][8]
-
Key Findings: Failing human myocardium exhibits a 58% reduction in total acyl-CoA content compared to non-failing hearts.[8][17] This depletion is not uniform across all species; long-chain acyl-CoAs are particularly affected.[8] Interestingly, mechanical unloading of the heart with a left ventricular assist device (LVAD) has been shown to restore the myocardial acyl-CoA content, highlighting the plasticity of this metabolic node.[5][8][17] Overexpression of acyl-coenzyme A synthetase-1 (ACSL1), an enzyme that activates long-chain fatty acids, can replete these depleted acyl-CoA pools, reduce toxic lipid intermediates, and preserve cardiac function in preclinical models.[8]
Cancer: Glioblastoma
Cancer cells reprogram their metabolism to fuel rapid proliferation, and altered lipid metabolism is a recognized hallmark of many cancers, including the aggressive brain tumor glioblastoma.[11][18][19]
-
Key Findings: In contrast to heart failure, glioblastoma appears to thrive on the accumulation and oxidation of fatty acids. The Acyl-CoA-Binding Protein (ACBP) is a key driver of glioblastoma growth, promoting the accumulation of mitochondrial long-chain fatty acyl-CoAs and sustaining fatty acid β-oxidation.[11][13] Similarly, very long-chain acyl-CoA synthetases (ACSVLs) are often overexpressed in gliomas.[12] Depleting ACSVL3 in glioblastoma cells leads to a less malignant phenotype with slower growth and reduced invasion, suggesting that targeting the synthesis and utilization of specific acyl-CoA pools could be a viable therapeutic strategy.[12]
Metabolic Disorders: Diabetes and Insulin (B600854) Resistance
Dysregulation of acyl-CoA metabolism is a foundational element of metabolic disorders like obesity and type 2 diabetes.[9] In states of insulin resistance, excess circulating fatty acids lead to their accumulation in non-adipose tissues like muscle and liver.[20]
-
Key Findings: The accumulation of intracellular lipid intermediates, including long-chain fatty acyl-CoAs and diacylglycerols, is thought to interfere with insulin signaling pathways, contributing directly to insulin resistance.[20] In the diabetic heart, a key alteration is the decrease in malonyl-CoA levels.[15] Malonyl-CoA is an important inhibitor of fatty acid uptake into the mitochondria; its reduction removes this brake and leads to excessive fatty acid oxidation rates, which can impair cardiac efficiency.[15][21]
Experimental Protocols & Methodologies
The accurate quantification of acyl-CoA species is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[9][22]
Protocol: Acyl-CoA Profiling in Tissue Samples via LC-MS/MS
This protocol provides a generalized workflow for the extraction and analysis of acyl-CoAs from tissue samples.
1. Sample Preparation & Homogenization:
-
Flash-freeze collected tissue samples immediately in liquid nitrogen to quench metabolic activity.[16]
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Add a defined volume of an internal standard mixture containing stable isotope-labeled acyl-CoAs (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) to each sample for accurate quantification.[16]
-
Add 2-3 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or a methanol-chloroform 2:1 mixture).[16][22]
-
Homogenize the tissue thoroughly on ice using a mechanical homogenizer until no visible tissue fragments remain.
2. Protein Precipitation and Extraction:
-
Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[22]
-
Carefully collect the supernatant, which contains the extracted acyl-CoAs, and transfer it to a new tube. Avoid disturbing the protein pellet.
3. Sample Concentration and Reconstitution:
-
Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[22]
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separation is typically achieved using a reverse-phase C18 column.
-
Detection is performed using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode to specifically quantify targeted acyl-CoA species based on their unique precursor-to-product ion transitions.[16][23] A neutral loss scan of m/z 507 can also be used for broader profiling.[16]
-
Quantify endogenous acyl-CoA concentrations by comparing the signal intensity of each analyte to its corresponding stable isotope-labeled internal standard.
Visualizations: Workflows and Pathways
Diagram 1: Experimental Workflow for Acyl-CoA Profiling
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 7. Frontiers | Progress of the acyl-Coenzyme A thioester hydrolase family in cancer [frontiersin.org]
- 8. Preservation of Acyl-CoA Attenuates Pathological and Metabolic Cardiac Remodeling Through Selective Lipid Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. pnas.org [pnas.org]
- 11. Acyl-CoA-Binding Protein Fuels Gliomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Depleting glioblastoma cells of very long-chain acyl-CoA synthetase 3 (ACSVL3) produces metabolic alterations in non-lipid pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Targeting fatty acid metabolism in glioblastoma [jci.org]
- 14. Influence of dietary status and diabetes on aortic acyl-CoA hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotecnika.org [biotecnika.org]
- 18. Lipid Alterations in Glioma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Relationship of Circulating Fatty Acid Profile to Metabolic Disorders Associated with Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Clinical Utility: A Comparative Guide to Measuring 3-Hydroxyisovaleryl-CoA and Its Derivatives
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic intermediates is paramount for understanding disease pathology and therapeutic response. This guide provides a comparative analysis of methodologies to assess the clinical utility of measuring 3-Hydroxyisovaleryl-CoA, a key intermediate in leucine (B10760876) metabolism. While direct quantification of this unstable acyl-CoA is not routinely performed in clinical settings, its accumulation serves as a critical indicator of metabolic dysfunction, particularly biotin (B1667282) deficiency. This is assessed through the measurement of its stable downstream metabolites: 3-hydroxyisovaleryl carnitine (3HIA-carnitine) and 3-hydroxyisovaleric acid (3HIA).
This guide compares the analytical performance of measuring these derivatives against an established enzymatic assay, providing the experimental data and protocols necessary for informed decision-making in a research and drug development context.
The Metabolic Context: Leucine Catabolism and Biotin Deficiency
This compound is a transient intermediate in the catabolic pathway of the branched-chain amino acid, leucine. A crucial step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). In states of biotin deficiency, the activity of MCC is impaired, leading to the accumulation of 3-methylcrotonyl-CoA. This substrate is then shunted into an alternative pathway where it is converted to this compound by enoyl-CoA hydratase.[1][2][3] The build-up of this compound can disrupt the mitochondrial acyl-CoA to free CoA ratio, leading to mitochondrial toxicity.[1][2][4] To mitigate this, this compound is detoxified through two primary mechanisms: conjugation with carnitine to form 3HIA-carnitine, or deacylation to form 3HIA.[1][2] Both 3HIA-carnitine and 3HIA are then excreted in the urine and can be detected in plasma, serving as reliable biomarkers for biotin deficiency and certain inborn errors of metabolism.[2][5][6]
Figure 1. Leucine catabolism pathway and the effect of biotin deficiency.
Comparison of Biomarkers for Biotin Status
The clinical utility of a biomarker is determined by its analytical performance, including sensitivity, specificity, and the practicality of the measurement method. Here, we compare the primary biomarkers used to assess biotin status.
| Biomarker | Matrix | Method | Advantages | Disadvantages |
| 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) | Plasma, Urine, Dried Blood Spots | LC-MS/MS | High sensitivity and specificity for early, marginal biotin deficiency.[3][6] Stable analyte. Small sample volume required.[1] | Requires specialized equipment (LC-MS/MS). |
| 3-Hydroxyisovaleric Acid (3HIA) | Urine | GC-MS, UPLC-MS/MS | Sensitive indicator of marginal biotin deficiency.[4][7] Well-established methods. | Can produce false-negative results.[8][9][10][11] Does not distinguish between biotin-sufficient and biotin-supplemented individuals.[8][11] Renal function can affect excretion rates.[1] |
| Propionyl-CoA Carboxylase (PCC) Activity | Lymphocytes | Radiometric Assay, HPLC | Considered a very reliable and sensitive indicator of biotin status.[7] Reflects intracellular biotin availability. | Technically demanding and time-consuming. Requires fresh, carefully handled blood samples.[1] Potential for interference from hemoglobin contamination.[1] |
| Holo-MCC and Holo-PCC Abundance | Lymphocytes | Western Blot | Considered the most reliable markers to discriminate between moderate biotin deficiency and sufficiency.[8][9][10][11] | Requires cell isolation and Western blotting expertise. Less quantitative than other methods. |
Performance Characteristics of Key Biomarkers
| Biomarker | Sensitivity | Specificity | Reference Range | Notes |
| Plasma 3HIA-carnitine | High (70% at day 14, 90% at day 28 of deficiency induction)[3] | High | 0.00 - 0.20 nmol/mL | Considered an early and sensitive indicator.[3] |
| Urinary 3HIA | Moderate to High | Moderate | ≤ 29 mmol/mol creatinine (B1669602) | Excretion increases with biotin deficiency, but with some overlap between deficient and sufficient individuals.[8][9][10][11] |
| Lymphocyte PCC Activity | High (100% at day 14 of deficiency induction) | High | Not standardized across labs | A robust but technically challenging assay.[1] |
Experimental Protocols
Protocol 1: Quantification of 3-Hydroxyisovaleryl Carnitine (3HIA-carnitine) in Plasma by LC-MS/MS
This protocol is adapted from the method described by Horvath et al.[2]
1. Sample Preparation:
-
Thaw frozen plasma samples at 4°C.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 3HIA-carnitine).
-
Precipitate proteins by adding 900 µL of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 3HIA-carnitine from other plasma components.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of 3HIA-carnitine and its internal standard.
3. Data Analysis:
-
Quantify 3HIA-carnitine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Figure 2. Workflow for LC-MS/MS analysis of 3HIA-carnitine.
Protocol 2: Quantification of 3-Hydroxyisovaleric Acid (3HIA) in Urine by GC-MS
This protocol is a general outline based on established methods for urinary organic acid analysis.[1][12][13]
1. Sample Preparation:
-
Thaw frozen urine samples.
-
To a specific volume of urine (often normalized to creatinine concentration), add an internal standard (e.g., deuterated 3HIA).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness.
-
Derivatize the dried residue to increase volatility (e.g., silylation with BSTFA).
2. GC-MS Analysis:
-
GC Column: A non-polar or semi-polar capillary column suitable for organic acid analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the derivatized organic acids.
-
Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a relevant mass range or using selected ion monitoring (SIM) for target ions of derivatized 3HIA and its internal standard.
3. Data Analysis:
-
Identify the 3HIA derivative peak based on its retention time and mass spectrum.
-
Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 3: Measurement of Lymphocyte Propionyl-CoA Carboxylase (PCC) Activity
This protocol is a conceptual overview of the radiometric assay.[1]
1. Lymphocyte Isolation:
-
Isolate lymphocytes from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated lymphocytes to remove contaminants.
2. Cell Lysis and Enzyme Assay:
-
Lyse the lymphocytes to release intracellular components, including the PCC enzyme.
-
Incubate the cell lysate with a reaction mixture containing propionyl-CoA and radiolabeled bicarbonate (¹⁴CO₂).
-
The PCC enzyme will incorporate the radiolabeled bicarbonate into methylmalonyl-CoA.
3. Quantification:
-
Stop the reaction and separate the radiolabeled product (methylmalonyl-CoA) from the unreacted radiolabeled substrate.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Normalize the enzyme activity to the protein concentration of the lymphocyte lysate.
Figure 3. Logical comparison of biomarker approaches.
Conclusion
While the direct measurement of this compound is not a routine analytical approach, its accumulation is a key event in biotin deficiency, leading to increased levels of its downstream metabolites, 3HIA-carnitine and 3HIA. The quantification of these metabolites, particularly 3HIA-carnitine in plasma by LC-MS/MS, offers a sensitive, specific, and practical method for assessing biotin status in clinical and research settings. In comparison, the measurement of lymphocyte PCC activity, while also highly sensitive and reliable, is more technically demanding. The choice of biomarker and analytical method will depend on the specific research question, available resources, and the required throughput. This guide provides the foundational information for researchers and drug development professionals to select and implement the most appropriate method for validating the clinical utility of biomarkers related to the this compound pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metbio.net [metbio.net]
- 7. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. aurametrix.weebly.com [aurametrix.weebly.com]
- 13. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Measurement of 3-Hydroxyisovaleryl-CoA and its Carnitine Ester
For Researchers, Scientists, and Drug Development Professionals
In the study of inherited metabolic disorders and nutritional deficiencies, particularly those affecting the leucine (B10760876) catabolism pathway, the accurate measurement of key metabolites is paramount. This guide provides a comprehensive comparison of the analytical approaches for two critical molecules: 3-Hydroxyisovaleryl-CoA (3-HIV-CoA) and its corresponding carnitine ester, 3-hydroxyisovalerylcarnitine (B12287773) (3-HIA-carnitine). We delve into the methodologies, performance data, and the rationale for selecting one analyte over the other in research and clinical settings.
Biochemical Context: The Leucine Catabolism Pathway
The breakdown of the branched-chain amino acid leucine is a critical metabolic process. A key step in this pathway is the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). When MCC activity is impaired, either due to genetic defects (e.g., 3-MCC deficiency) or biotin (B1667282) deficiency, 3-methylcrotonyl-CoA accumulates and is shunted into an alternative pathway. This leads to the formation of this compound, which is subsequently converted to 3-hydroxyisovaleric acid and its carnitine conjugate, 3-hydroxyisovalerylcarnitine, for detoxification and transport out of the mitochondria.[1][2][3]
Caption: Leucine catabolism and the formation of 3-hydroxyisovalerylcarnitine in MCC deficiency.
Direct Measurement of this compound: The Analytical Challenge
The direct quantification of this compound in biological matrices presents significant analytical challenges. Acyl-CoA species are predominantly located within the mitochondrial matrix, are present at low physiological concentrations, and are inherently unstable.[3] These factors make their accurate measurement in readily accessible samples like plasma or urine exceedingly difficult and generally impractical for routine clinical or research applications.
While specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the research-based analysis of short-chain acyl-CoAs in tissues and cell cultures, these are not widely implemented for 3-HIV-CoA in clinical diagnostics.[1][4][5] The primary utility of these methods lies in fundamental research into cellular metabolism rather than as a diagnostic tool.
Theoretical Experimental Protocol for this compound (for research purposes in cell/tissue models):
-
Sample Collection and Quenching: Immediately quench metabolic activity by flash-freezing tissue samples in liquid nitrogen or by using ice-cold extraction solutions for cultured cells.
-
Extraction: Homogenize the sample in a cold acidic solution (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid) to precipitate proteins and extract the acyl-CoAs.[1]
-
Purification (if necessary): Solid-phase extraction (SPE) may be required to remove interfering substances and the deproteinizing agent, although this can lead to loss of the analyte.[1]
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a reversed-phase C18 column with an ion-pairing agent or HILIC chromatography to achieve separation.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions of 3-HIV-CoA.
-
-
Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification.
Measurement of 3-Hydroxyisovalerylcarnitine: The Practical and Preferred Approach
The measurement of 3-hydroxyisovalerylcarnitine (3-HIA-carnitine) is the established and preferred method for assessing the accumulation of its upstream precursor, 3-HIV-CoA. As a stable, soluble molecule that is transported out of the mitochondria and into the circulation, 3-HIA-carnitine is readily detectable in plasma, serum, urine, and dried blood spots.[6] Its concentration directly reflects the intramitochondrial buildup of 3-HIV-CoA, making it a reliable surrogate biomarker.
Numerous validated LC-MS/MS methods for the quantification of 3-HIA-carnitine have been published, and it is a standard component of newborn screening panels for inborn errors of metabolism.[7]
Data Presentation: Comparison of Analytical Approaches
| Feature | Direct Measurement of this compound | Measurement of 3-Hydroxyisovalerylcarnitine |
| Analyte Stability | Low; prone to hydrolysis and degradation.[8] | High; stable in frozen plasma, urine, and dried blood spots.[3] |
| Sample Matrix | Primarily tissues and cultured cells. | Plasma, serum, urine, dried blood spots. |
| Sample Volume | Requires larger amounts of tissue or cells. | Typically requires small volumes (e.g., 100 µL of plasma).[3] |
| Clinical Utility | Limited to specialized research; not used for routine diagnostics. | Widely used in newborn screening and for monitoring patients with inborn errors of metabolism and biotin deficiency.[5][9] |
| Method Availability | Specialized research methods, not widely available. | Routinely available in clinical and research laboratories. |
| Throughput | Low; complex sample preparation. | High; amenable to automated sample preparation. |
Experimental Protocol: Quantification of 3-Hydroxyisovalerylcarnitine in Plasma by LC-MS/MS
This protocol is a representative example based on published methods.[6]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution (e.g., deuterated 3-hydroxyisovalerylcarnitine).
-
Precipitate proteins by adding a solvent like acetonitrile, then vortex and centrifuge.
-
The supernatant can be directly analyzed or further purified using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for 3-hydroxyisovalerylcarnitine and its internal standard.
-
-
Data Analysis:
-
Quantify the concentration of 3-HIA-carnitine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Caption: A typical experimental workflow for the quantification of 3-hydroxyisovalerylcarnitine.
Conclusion and Recommendation
While the direct measurement of this compound can provide valuable insights in a specialized research context, its practical application is severely limited by the analyte's instability and subcellular compartmentalization. For the vast majority of research, clinical, and drug development applications, the quantification of 3-hydroxyisovalerylcarnitine is the superior and recommended approach.
The measurement of 3-HIA-carnitine offers a robust, sensitive, and specific method to assess metabolic dysregulation in the leucine catabolism pathway. Its stability in common biological samples, the availability of validated high-throughput methods, and its established role as a key biomarker in newborn screening and the diagnosis of metabolic disorders make it the analyte of choice for reliable and reproducible results. Researchers and drug development professionals should prioritize the measurement of 3-hydroxyisovalerylcarnitine to ensure data quality and clinical relevance.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. duke-nus.edu.sg [duke-nus.edu.sg]
- 3. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Establishing Reference Ranges for 3-Hydroxyisovaleryl-CoA Pathway Metabolites in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and established reference ranges for key metabolites in the 3-hydroxyisovaleryl-CoA pathway. Understanding the normal physiological levels of these compounds is crucial for research into various metabolic disorders, including biotin (B1667282) deficiency, and for the development of novel therapeutic interventions. While direct measurement of the highly reactive this compound is not routinely performed in clinical settings, its downstream metabolites, 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovaleryl carnitine (3HIA-carnitine), serve as reliable biomarkers. This guide focuses on the analytical methods and reference values for these critical analytes.
Metabolic Pathway Overview
This compound is a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Its accumulation, often due to a deficiency in the biotin-dependent enzyme methylcrotonyl-CoA carboxylase, leads to an increased production of 3-HIA and 3HIA-carnitine.[1][2] These metabolites are subsequently excreted in urine and can be detected in plasma, making them accessible for clinical assessment.
Reference Ranges in Healthy Populations
The following tables summarize the reference ranges for 3-HIA and 3HIA-carnitine in healthy individuals. It is important to note that these ranges can be influenced by factors such as age, diet, pregnancy, smoking, and certain medications.[1]
Table 1: Urinary 3-Hydroxyisovaleric Acid (3-HIA) Reference Ranges
| Population | Reference Range (mmol/mol creatinine) | Analytical Method |
| Healthy Adults | 0 - 29 | Not Specified |
| Healthy Adults | 0 - 72 | Not Specified |
Table 2: Plasma 3-Hydroxyisovaleryl Carnitine (3HIA-Carnitine) Reference Ranges for Different Age Groups
| Age Group | Reference Range (nmol/mL) | Analytical Method |
| ≤ 7 days | < 0.08 | LC-MS/MS |
| 8 days - 7 years | < 0.12 | LC-MS/MS |
| ≥ 8 years | < 0.10 | LC-MS/MS |
Comparison of Analytical Methodologies
The quantification of 3-HIA and acylcarnitines is predominantly performed using mass spectrometry-based methods, which offer high sensitivity and specificity.
Table 3: Comparison of Key Performance Parameters for Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) for 3-HIA | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3HIA-Carnitine |
| Principle | Separation of volatile derivatives by GC, followed by mass analysis. | Separation by LC, followed by tandem mass analysis. |
| Sample Type | Urine | Plasma, Dried Blood Spots |
| Derivatization | Required (e.g., silylation)[3] | Can be performed with or without derivatization (e.g., butylation)[4][5] |
| Sensitivity | High | Very High |
| Specificity | High | Very High |
| Throughput | Moderate | High |
Experimental Protocols
Detailed experimental protocols are essential for establishing accurate and reproducible reference ranges. Below are representative workflows for the analysis of urinary 3-HIA by GC-MS and plasma 3HIA-carnitine by LC-MS/MS.
Experimental Workflow for Urinary 3-HIA Analysis by GC-MS
A typical GC-MS protocol for urinary organic acids involves the following steps:
-
Sample Collection: A random or first-morning urine sample is collected.[3]
-
Normalization: The urine sample is normalized based on creatinine concentration to account for variations in urine dilution.[3]
-
Extraction: Organic acids are extracted from the urine matrix using a liquid-liquid extraction method.[3]
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation of the components, which are then detected and quantified by a mass spectrometer.[6]
Experimental Workflow for Plasma 3HIA-Carnitine Analysis by LC-MS/MS
The analysis of acylcarnitines in plasma by LC-MS/MS generally follows these steps:
-
Sample Collection: A blood sample is collected in a tube containing an anticoagulant (e.g., heparin), and plasma is separated by centrifugation.[8]
-
Sample Preparation: Proteins in the plasma are precipitated and removed. For acylcarnitine analysis, derivatization to butyl esters can be performed, although methods for underivatized analysis are also common.[4][5]
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatograph to separate the different acylcarnitines. The separated compounds are then detected and quantified using a tandem mass spectrometer.[8][9] This technique is highly specific as it can differentiate between molecules with the same mass but different structures (isobars).[10]
Conclusion
The establishment of robust reference ranges for 3-hydroxyisovaleric acid and 3-hydroxyisovaleryl carnitine is fundamental for the accurate diagnosis and monitoring of metabolic disorders related to the leucine catabolism pathway. While direct measurement of this compound is challenging, the quantification of its stable downstream metabolites provides a reliable alternative. LC-MS/MS has emerged as the preferred method for acylcarnitine analysis due to its high sensitivity, specificity, and throughput. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working in the field of metabolic diseases and drug development.
References
- 1. 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. metbio.net [metbio.net]
- 4. familiasga.com [familiasga.com]
- 5. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxyisovaleryl-CoA in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Hydroxyisovaleryl-CoA, a key intermediate in the metabolism of the branched-chain amino acid leucine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be handled as a potentially hazardous substance. The following procedures are based on established best practices for the management of laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Operational and Disposal Plan
The disposal of this compound should follow a clearly defined plan to ensure safety and regulatory compliance. This involves proper segregation, labeling, and storage of the waste before its final collection by authorized personnel.
Step 1: Waste Segregation
Immediately upon generation, all waste containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes), and rinsate from cleaning contaminated glassware, must be segregated from general laboratory waste. This waste should be collected in a designated, leak-proof container that is chemically compatible with the substance.
Step 2: Waste Container Labeling
The waste container must be clearly and accurately labeled. The label should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date of waste generation
-
The primary hazard(s) associated with the waste (in the absence of specific data, assume "Irritant" and "Handle with Care")
-
The name of the principal investigator or responsible person
Step 3: Storage of Chemical Waste
The labeled waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[1] This area must be under the direct control of the laboratory personnel and situated away from general lab traffic. The container must be kept securely closed at all times, except when adding waste. It is imperative to store the this compound waste separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1]
Step 4: Disposal Request and Collection
Once the waste container is full or if the experiment is completed, a request for waste pickup should be submitted to the institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound down the sanitary sewer or in the regular trash.[2] Only trained and authorized EHS personnel should handle the final disposal of the chemical waste.
Quantitative Data Summary
In the absence of specific quantitative data for this compound, the following table provides general guidelines for laboratory chemical waste management.
| Parameter | Guideline | Citation |
| Storage Limit in SAA | Up to 55 gallons of hazardous waste. | [3] |
| Holding Time in SAA | Containers can remain in the SAA for up to one year if not full. | [1] |
| Container Removal | A full container must be removed from the SAA within three days. | [1] |
| Sewer Disposal Limit | Not recommended for this compound. Generally, limited to small quantities of non-hazardous materials. | [2] |
Experimental Protocols
The procedures outlined above are based on standard protocols for the management of laboratory chemical waste as described in various safety guidelines.[1][2][3][4] These protocols are designed to minimize risk and ensure compliance with environmental regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Personal protective equipment for handling 3-Hydroxyisovaleryl-CoA
Essential Safety and Handling Guide for 3-Hydroxyisovaleryl-CoA
This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this biochemical.
Risk Assessment and Hazard Identification
A thorough risk assessment should be conducted before commencing any new experimental protocol involving this compound.[1][2] This assessment should identify potential hazards and outline control measures to minimize risk.[2]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to prevent skin and eye contact, and inhalation. The minimum required PPE includes a lab coat, safety glasses with side shields, and disposable nitrile gloves.[3][4][5] For tasks that may generate dust or aerosols, additional respiratory protection may be necessary.
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles.[3] | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Disposable nitrile gloves.[4] | Prevents direct skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat is recommended.[3] | Protects skin and personal clothing from spills. |
| Footwear | Closed-toe shoes.[3] | Protects feet from spills and falling objects. |
| Respiratory | Use in a well-ventilated area. A respirator may be needed if generating dust. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the work area is clean and uncluttered.[5] Have all necessary equipment, including a calibrated scale, weighing paper, and appropriate solvents, readily available.
-
Weighing : As this compound is likely a powder, conduct weighing in a chemical fume hood or a designated area with good ventilation to avoid generating airborne dust.
-
Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Storage : Store this compound in a tightly sealed container in a cool, dry place as recommended by the supplier.
-
Spill Management : In case of a spill, decontaminate the area using an appropriate method. For a small powder spill, gently cover with a damp paper towel to avoid raising dust and then wipe clean. Dispose of cleaning materials as chemical waste.
Disposal Plan
As this compound is a biochemical that is not classified as highly hazardous, its disposal should follow standard laboratory procedures for non-hazardous chemical waste.
-
Waste Segregation : Do not dispose of this compound down the drain.[6] It should be collected in a designated, labeled waste container for chemical waste.
-
Container Management : Ensure the waste container is properly sealed and stored in a secondary container to prevent spills.
-
Final Disposal : The collected waste should be disposed of through the institution's official chemical waste disposal program.[7] This ensures compliance with local and national regulations.[7] Approximately 85% of waste from healthcare and research activities is considered non-hazardous.[8]
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety and procedural correctness at each step.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Health-care waste [who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
